molecular formula C6H6F3NO3 B2454681 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid CAS No. 1001026-41-0

1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

Cat. No.: B2454681
CAS No.: 1001026-41-0
M. Wt: 197.113
InChI Key: FMPNGUOKMPVJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid is a useful research compound. Its molecular formula is C6H6F3NO3 and its molecular weight is 197.113. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO3/c7-6(8,9)5(13)10-1-3(2-10)4(11)12/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPNGUOKMPVJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of Constrained Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid

In the landscape of modern drug discovery, the rational design of small molecules with precisely controlled three-dimensional conformations is paramount. Azetidines, four-membered saturated nitrogen heterocycles, have emerged as privileged scaffolds due to their unique combination of rigidity and stability.[1] Unlike more flexible aliphatic chains or larger ring systems, the constrained nature of the azetidine ring allows for a significant reduction in the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This guide focuses on a key derivative, This compound (CAS Number: 1001026-41-0 ), a versatile building block for researchers engaged in the synthesis of novel therapeutics.[2][3]

The incorporation of a trifluoroacetyl group on the azetidine nitrogen further enhances its utility. The electron-withdrawing nature of the trifluoromethyl moiety modulates the basicity of the nitrogen and can impart favorable properties such as increased metabolic stability and altered lipophilicity. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound's properties, synthesis, applications, and handling protocols, grounded in established scientific principles.

Core Physicochemical and Structural Data

A thorough understanding of a compound's fundamental properties is the foundation for its effective application. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1001026-41-0[2][3]
IUPAC Name 1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid[3][4]
Molecular Formula C₆H₆F₃NO₃[5]
Molecular Weight 197.11 g/mol
Monoisotopic Mass 197.02998 Da[5]
Canonical SMILES C1C(CN1C(=O)C(F)(F)F)C(=O)O[5]
InChIKey FMPNGUOKMPVJQV-UHFFFAOYSA-N[5]

Synthesis and Purification: An Expert's Perspective

While specific proprietary synthesis routes may vary, the preparation of this compound can be reliably achieved through the N-acylation of its parent amino acid, 3-Azetidinecarboxylic acid (CAS: 36476-78-5).[6][7]

Proposed Synthetic Workflow

The most direct and logical approach involves the reaction of 3-Azetidinecarboxylic acid with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a non-nucleophilic base.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification A 3-Azetidinecarboxylic acid Reaction N-Acylation Reaction (0°C to RT) A->Reaction B Trifluoroacetic Anhydride (TFAA) B->Reaction C Tertiary Amine Base (e.g., Triethylamine) C->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Product 1-(2,2,2-Trifluoroacetyl)-3- azetidinecarboxylic acid Reaction->Product Forms Product Purification Aqueous Workup & Chromatography/Recrystallization Product->Purification Crude Mixture

Caption: Proposed synthesis of the target compound via N-acylation.

Mechanistic Rationale and Protocol Considerations

Expertise & Causality: The choice of a tertiary amine base like triethylamine (TEA) is critical. Its primary function is to deprotonate the secondary amine of the azetidine ring, generating a more potent nucleophile. This is necessary because the amine, while nucleophilic, requires activation to efficiently attack the highly electrophilic carbonyl carbon of trifluoroacetic anhydride. An aprotic solvent such as Dichloromethane (DCM) is preferred to prevent side reactions with the anhydride. The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction profile and then allowed to warm to room temperature to ensure completion.

Self-Validating Protocol: Purification is key to ensuring the integrity of the final compound. An acidic aqueous workup serves to protonate any unreacted TEA, rendering it water-soluble for easy removal. The trifluoroacetic acid byproduct is also removed during this phase. The final product's purity can be validated through standard analytical techniques such as NMR spectroscopy (to confirm the structure), LC-MS (to confirm mass and purity), and HPLC.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable building block for creating complex molecules with therapeutic potential.

As a Constrained Amino Acid Analogue

The molecule can be viewed as a conformationally restricted analogue of natural amino acids like proline or alanine. This rigidity is highly advantageous in peptide and peptidomimetic design.[8] By incorporating this scaffold, medicinal chemists can lock a peptide backbone into a specific bioactive conformation, which can lead to:

  • Enhanced Potency: By pre-organizing the molecule for optimal interaction with a receptor or enzyme active site.

  • Increased Selectivity: By disfavoring conformations that would lead to off-target binding.

  • Improved Metabolic Stability: The non-natural azetidine ring is often resistant to degradation by peptidases.

A Scaffold for Diversity-Oriented Synthesis

The carboxylic acid moiety serves as a versatile chemical handle for further elaboration. It can be readily converted into amides, esters, or other functional groups, enabling its integration into larger, more complex molecular frameworks for screening libraries.[9] This is particularly relevant for generating libraries focused on CNS targets, where properties like rigidity and controlled lipophilicity are crucial for crossing the blood-brain barrier.[9]

G cluster_reactions Chemical Transformations cluster_derivatives Diverse Molecular Scaffolds Start 1-(TFA)-Azetidine-3-COOH Carboxylic Acid (Handle) Amide Amide Coupling (HATU, EDC) Start->Amide + Amine Ester Esterification (Alcohol, Acid Cat.) Start->Ester + Alcohol Reduction Reduction (e.g., BH₃) Start->Reduction AmideDeriv Azetidine-Amide For Peptidomimetics, Enzyme Inhibitors Amide->AmideDeriv EsterDeriv Azetidine-Ester For Prodrugs Ester->EsterDeriv AlcoholDeriv Azetidine-Methanol For Linkers, Further Elaboration Reduction->AlcoholDeriv

Caption: Utility as a versatile building block in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The following information is synthesized from available Safety Data Sheets (SDS).[4]

Hazard Identification (GHS Classification):

  • Skin Irritation (Category 2) : Causes skin irritation.[4]

  • Eye Irritation (Category 2A) : Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[4]

Recommended Protective Measures:

  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Facilities should be equipped with an eyewash station.[4]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[4]

    • Hand Protection : Wear suitable chemically resistant gloves (e.g., nitrile).[4]

    • Skin and Body Protection : Wear a lab coat and appropriate protective clothing.[4]

  • Handling : Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or fumes.[4] Wash hands thoroughly after handling.[4]

  • Storage : Store in a cool, dry place in a tightly sealed container.

Representative Experimental Protocol: Amide Bond Formation

To illustrate the practical utility of this compound, the following section provides a detailed, step-by-step methodology for a standard amide coupling reaction.

Objective: To couple this compound with a representative primary amine (e.g., Benzylamine) using HATU as a coupling agent.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation : To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution : Dissolve the acid in anhydrous DMF.

  • Activation : Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. Causality: This step forms a highly reactive O-acylisourea intermediate, activating the carboxylic acid for nucleophilic attack.

  • Amine Addition : Add Benzylamine (1.1 eq) dropwise to the activated mixture.

  • Reaction : Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup : Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Trustworthiness: This sequential washing protocol ensures the removal of the coupling reagents, excess amine, and base, which is a self-validating system for purification.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

References

An In-depth Technical Guide to 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid, a specialized building block of significant interest in medicinal chemistry. We will dissect its molecular architecture, outline a robust synthetic pathway, and detail the analytical techniques required for its unambiguous characterization. This document is intended to serve as a foundational resource, blending theoretical principles with practical, field-proven insights to empower researchers in its application. The inherent value of this molecule lies in the strategic combination of a strained azetidine ring, a key carboxylic acid functional group, and a metabolically robust trifluoroacetyl moiety—features that are increasingly sought after in the design of novel therapeutics.

Introduction: The Strategic Value of a Trifunctional Scaffold

The pursuit of novel chemical entities with improved pharmacological profiles is a cornerstone of modern drug discovery. Saturated heterocyclic scaffolds, particularly those that are sp³-rich, have garnered immense interest as they often lead to candidates with higher success rates in preclinical development.[1] Within this class, the azetidine ring, a four-membered nitrogen heterocycle, is emerging as a "privileged" motif.[1] It serves as a rigid, compact scaffold that can act as a bioisosteric replacement for larger rings like pyrrolidine, often improving key pharmacokinetic properties such as solubility and metabolic stability.[1][2]

This compound capitalizes on this foundation by incorporating two additional, strategically important functional groups:

  • The Trifluoroacetyl Group (-COCF₃): The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. The trifluoromethyl group, in particular, is known to enhance binding affinity and block metabolic degradation at the nitrogen atom.

  • The Carboxylic Acid Group (-COOH): This functional handle is pivotal for further synthetic elaboration. It provides a reactive site for amide bond formation, esterification, or conversion to other functional groups, enabling the molecule's incorporation into larger, more complex structures like peptides or small-molecule inhibitors.

This guide will explore the synergy of these three components, providing the technical detail necessary for its confident synthesis and application in research programs.

Molecular Structure and Physicochemical Properties

The unambiguous identification of a chemical entity begins with a precise understanding of its structure and associated properties.

Definitive Structure

The molecule consists of a central azetidine ring. The ring nitrogen is acylated with a 2,2,2-trifluoroacetyl group, and a carboxylic acid is substituted at the C3 position.

Caption: 2D structure of this compound.

Chemical Identifiers and Properties

A summary of the key identifiers and computationally predicted properties is provided below. These values are essential for database searches, analytical calculations, and initial physicochemical assessment.

PropertyValueSource
IUPAC Name 1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid[3][4]
CAS Number 1001026-41-0[4][5]
Molecular Formula C₆H₆F₃NO₃[6]
Molecular Weight 197.11 g/mol [7]
Monoisotopic Mass 197.02998 Da[6]
XlogP (Predicted) 0.1[6]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Synthesis and Mechanistic Rationale

The most direct and reliable route to synthesize this compound is through the N-acylation of the parent amino acid, 3-azetidinecarboxylic acid. The choice of the trifluoroacetylating agent is critical for achieving high yield and purity.

Synthetic Workflow: N-Trifluoroacetylation

The reaction proceeds via a nucleophilic acyl substitution, where the secondary amine of the azetidine ring attacks the electrophilic carbonyl carbon of the acylating agent.

Synthesis_Workflow start Azetidine-3-carboxylic Acid (Starting Material) process N-Acylation Reaction (Anhydrous Solvent, 0°C to RT) start->process Nucleophile reagent Trifluoroacetic Anhydride (TFAA) + Triethylamine (Base) reagent->process Electrophile & Acid Scavenger workup Aqueous Workup & Purification process->workup Crude Product product 1-(2,2,2-Trifluoroacetyl)- 3-azetidinecarboxylic Acid workup->product Isolated Product

Caption: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Protocol and Causality

This protocol is designed as a self-validating system. The rationale behind each step is provided to ensure technical understanding and successful execution.

  • Reactant Preparation:

    • Step 1a: Dissolve 3-azetidinecarboxylic acid (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane or THF).

    • Step 1b: Add triethylamine (TEA) or another non-nucleophilic base (1.1-1.5 eq).

    • Causality: 3-azetidinecarboxylic acid exists as a zwitterion. The base is essential to deprotonate the ammonium group, liberating the lone pair on the nitrogen and rendering it nucleophilic for the subsequent acylation. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive trifluoroacetic anhydride.

  • Acylation Reaction:

    • Step 2a: Cool the reaction mixture to 0°C in an ice bath.

    • Step 2b: Add trifluoroacetic anhydride (TFAA) (1.1 eq) dropwise to the stirred solution.

    • Step 2c: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Causality: The reaction is exothermic; initial cooling controls the reaction rate and minimizes side reactions. TFAA is a highly potent acylating agent, ensuring a rapid and complete reaction. The trifluoroacetate leaving group is very stable, which drives the reaction to completion.

  • Workup and Purification:

    • Step 3a: Quench the reaction by the slow addition of water.

    • Step 3b: Acidify the aqueous layer with dilute HCl to a pH of ~2-3.

    • Step 3c: Extract the product into an organic solvent such as ethyl acetate.

    • Step 3d: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Step 3e: Purify the crude product via column chromatography or recrystallization.

    • Causality: Quenching destroys any remaining TFAA. Acidification protonates the carboxylic acid, making it less water-soluble and facilitating its extraction into the organic phase. This also separates it from any water-soluble byproducts.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic methods. The following sections detail the expected spectral data for this compound.

Structure_Spectroscopy_Correlation structure C₆H₆F₃NO₃ Molecular Structure HNMR ¹H NMR • Azetidine Protons (3.5-4.5 ppm) • COOH Proton (10-12 ppm, broad) structure->HNMR CNMR ¹³C NMR • Amide C=O (~160 ppm) • Acid C=O (~175 ppm) • CF₃ (~116 ppm, q) structure->CNMR FNMR ¹⁹F NMR • Single Peak (~ -75 ppm) structure->FNMR IR IR Spectroscopy • O-H (3300-2500 cm⁻¹, broad) • C=O (1720 & 1680 cm⁻¹) • C-F (1200-1100 cm⁻¹) structure->IR MS Mass Spectrometry • M-H Peak (m/z 196.02) • Fragmentation Patterns structure->MS

Caption: Correlation between the molecular structure and its key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR: The spectrum is expected to be relatively simple.

    • ~10-12 ppm (broad singlet, 1H): This highly deshielded signal is characteristic of the carboxylic acid proton.[8] It may exchange with D₂O.

    • ~4.0-4.5 ppm (multiplets, 4H): These signals correspond to the four protons on the azetidine ring (CH₂ groups). The electron-withdrawing effects of the nitrogen, the trifluoroacetyl group, and the carboxylic acid deshield these protons.

    • ~3.5-4.0 ppm (multiplet, 1H): This signal corresponds to the single proton at the C3 position (CH).

  • ¹³C NMR:

    • ~170-175 ppm: Carbonyl carbon of the carboxylic acid.

    • ~158-162 ppm (quartet, J ≈ 35-40 Hz): Carbonyl carbon of the trifluoroacetyl group. The signal is split into a quartet due to coupling with the three adjacent fluorine atoms.

    • ~115-120 ppm (quartet, J ≈ 285-290 Hz): The carbon of the trifluoromethyl (CF₃) group. This signal is also a quartet with a very large coupling constant, which is a definitive indicator of a CF₃ group.

    • ~45-55 ppm: The two CH₂ carbons of the azetidine ring.

    • ~30-40 ppm: The CH carbon of the azetidine ring.

  • ¹⁹F NMR: A single, sharp signal is expected around -75 ppm (relative to CFCl₃), confirming the presence of a single chemical environment for the three equivalent fluorine atoms of the CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3300 - 2500 O-H stretch (broad)Carboxylic AcidThe broadness is due to hydrogen bonding.[8]
~1720 C=O stretchCarboxylic AcidA strong, sharp absorption.[9][10]
~1680 C=O stretchAmide (tertiary)Characteristic amide I band.[9][10]
1250 - 1100 C-F stretchTrifluoromethylTypically very strong and sharp absorptions.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation.

  • Expected Mass: For high-resolution mass spectrometry (HRMS) in negative ion mode, the expected [M-H]⁻ ion would be at m/z 196.0227.[6]

  • Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-45 Da), loss of the trifluoroacetyl group (-97 Da), or cleavage of the azetidine ring.

Applications in Drug Discovery and Chemical Biology

The unique structural combination of this compound makes it a valuable building block.

  • Scaffold for Constrained Peptidomimetics: The rigid azetidine core can be used to introduce conformational constraints into peptides, which can enhance binding affinity and selectivity for biological targets.[11] It serves as a non-natural amino acid that can probe structure-activity relationships.

  • Development of CNS-Focused Libraries: The low molecular weight and moderate lipophilicity align with the properties desired for molecules targeting the central nervous system (CNS).[12] Its structure can be elaborated to access novel fused, bridged, and spirocyclic systems.[12][13]

  • Bioisosteric Replacement: The azetidine-3-carboxylic acid core is a valuable bioisostere for proline and other cyclic amino acids. This substitution can favorably modulate a compound's physicochemical properties, such as increasing polarity and aqueous solubility while maintaining or improving biological activity.[1]

Safety and Handling

As a research chemical, proper safety protocols must be strictly followed.

  • Hazards: This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][14]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[3][15]

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[3][14]

  • First Aid:

    • Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]

    • Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[3]

Conclusion

This compound is a highly functionalized and synthetically accessible building block. Its molecular structure, defined by the strategic placement of a strained azetidine ring, a versatile carboxylic acid, and a stabilizing trifluoroacetyl group, offers significant advantages for medicinal chemistry programs. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, is paramount for its effective utilization in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid, a valuable building block in contemporary drug discovery and development. Azetidine scaffolds are of significant interest due to their ability to impart favorable physicochemical properties to bioactive molecules, including improved metabolic stability and three-dimensionality.[1][2] The introduction of a trifluoroacetyl group offers a strategic handle for further chemical modification and can influence the conformational preferences of the azetidine ring. This guide will delve into the prevalent synthetic strategies, detailing the underlying chemical principles, providing step-by-step experimental protocols, and offering insights into process optimization and characterization.

Introduction: The Significance of Azetidines in Medicinal Chemistry

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as "privileged scaffolds" in medicinal chemistry. Their inherent conformational rigidity and ability to act as bioisosteric replacements for other cyclic and acyclic moieties make them attractive components in the design of novel therapeutics.[3] The incorporation of an azetidine ring can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles. Specifically, 3-substituted azetidine derivatives are integral to a number of biologically active compounds.[2]

The target molecule, this compound, combines the desirable properties of the azetidine core with the unique attributes of the trifluoroacetyl group. The trifluoroacetyl moiety is a common protecting group for amines but also serves as a key pharmacophore in its own right, capable of engaging in specific interactions with biological targets.

Synthetic Strategies for this compound

The synthesis of the target compound primarily involves two key stages: the formation of the azetidine-3-carboxylic acid core and the subsequent N-trifluoroacetylation. Several routes to azetidine-3-carboxylic acid have been reported, often starting from commercially available precursors.

Synthesis of the Azetidine-3-carboxylic Acid Precursor

A common and practical approach to azetidine-3-carboxylic acid involves a multi-step sequence starting from diethyl bis(hydroxymethyl)malonate. This method, while involving several steps, is amenable to scale-up and avoids the use of highly toxic reagents often associated with older synthetic routes.[4]

The general synthetic pathway is outlined below:

Azetidine_Synthesis A Diethyl bis(hydroxymethyl)malonate B Diethyl bis(trifluoromethanesulfonyloxymethyl)malonate A->B Tf2O, Pyridine C 1-Benzyl-3,3-azetidinedicarboxylic acid diethyl ester B->C Benzylamine D 1-Benzyl-3-azetidinecarboxylic acid C->D Decarboxylation (e.g., LiOH, then H+) E Azetidine-3-carboxylic acid D->E Hydrogenation (e.g., H2, Pd/C)

Caption: General synthetic scheme for Azetidine-3-carboxylic acid.

This process involves the conversion of the diol to a bis-triflate, followed by a ring-forming reaction with an amine like benzylamine. Subsequent decarboxylation and deprotection yield the desired azetidine-3-carboxylic acid.[4]

N-Trifluoroacetylation: The Final Step

The crucial step of introducing the trifluoroacetyl group onto the azetidine nitrogen is typically achieved by reacting azetidine-3-carboxylic acid with a suitable trifluoroacetylating agent. Trifluoroacetic anhydride (TFAA) is a common and effective reagent for this transformation.[5] The reaction is generally performed in an appropriate solvent and may require a base to neutralize the trifluoroacetic acid byproduct.

Trifluoroacetylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants Azetidine-3-carboxylic acid Trifluoroacetic anhydride Stirring Stir at controlled temperature (e.g., 0 °C to RT) Reactants->Stirring Solvent Aprotic Solvent (e.g., DCM) Solvent->Stirring Base Optional: Base (e.g., Triethylamine) Base->Stirring Quench Quench with water/brine Stirring->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (e.g., Crystallization/Chromatography) Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for N-trifluoroacetylation.

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of this compound from azetidine-3-carboxylic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Azetidine-3-carboxylic acid≥95%Commercially Available
Trifluoroacetic anhydride (TFAA)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Triethylamine (TEA)≥99%Commercially Available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Ethyl acetate (EtOAc)Reagent GradeCommercially Available
HexanesReagent GradeCommercially Available

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add azetidine-3-carboxylic acid (1.0 eq).

  • Dissolution: Suspend the azetidine-3-carboxylic acid in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the suspension to 0 °C using an ice bath and add triethylamine (1.1 eq) dropwise.

  • Addition of Trifluoroacetylating Agent: While maintaining the temperature at 0 °C, add trifluoroacetic anhydride (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup:

    • Upon completion, quench the reaction by the slow addition of water.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.[6]

Causality and Experimental Choices

  • Choice of Trifluoroacetylating Agent: Trifluoroacetic anhydride is highly reactive and efficient for the acylation of amines. Its volatility and the volatility of the trifluoroacetic acid byproduct facilitate their removal during workup.[5]

  • Use of a Base: Triethylamine is included to scavenge the trifluoroacetic acid generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction between the amine and the highly reactive anhydride, minimizing the formation of impurities.

  • Aqueous Workup: The acidic wash during the workup is essential to protonate any unreacted triethylamine and facilitate its removal into the aqueous phase.

Safety Considerations

  • Trifluoroacetic anhydride and trifluoroacetic acid are corrosive and have high vapor pressures. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction can be exothermic, especially on a larger scale. Proper temperature control is essential.

Conclusion

The synthesis of this compound is a reproducible and scalable process that provides access to a valuable building block for drug discovery. The methodology presented in this guide, based on established chemical principles, offers a reliable pathway for researchers and scientists in the pharmaceutical and biotechnology industries. The strategic incorporation of this and similar azetidine derivatives holds significant promise for the development of next-generation therapeutics.[1][2]

References

A Technical Guide to the Spectral Analysis of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental spectra, this guide synthesizes theoretical principles and spectral data from analogous structures to offer a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction and Molecular Structure

This compound incorporates three key structural features that dictate its spectral properties: a strained four-membered azetidine ring, a carboxylic acid functional group, and an electron-withdrawing N-trifluoroacetyl group. Understanding the interplay of these components is crucial for interpreting its spectroscopic signature. The azetidine ring provides a rigid scaffold, while the trifluoroacetyl group significantly influences the electronic environment of the molecule.

To facilitate the discussion of the spectral data, the atoms in the molecule are numbered as follows:

Figure 1: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine ring and the carboxylic acid proton. The electron-withdrawing trifluoroacetyl group will deshield the adjacent protons on the azetidine ring, causing them to appear at a lower field (higher ppm) compared to unsubstituted azetidine.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Assignment
H33.8 - 4.2Multiplet1HMethine proton on C3
H2, H44.2 - 4.8Multiplets4HMethylene protons on C2 and C4
COOH10 - 13Broad Singlet1HCarboxylic acid proton

Causality behind Experimental Choices: The choice of a deuterated solvent is critical. A solvent like DMSO-d₆ would be suitable as it can dissolve the compound and its residual water peak will not interfere with the signals of interest. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange with any trace amounts of water.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The presence of the highly electronegative fluorine atoms will have a significant effect on the chemical shift and appearance of the trifluoromethyl carbon.

Carbon(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Assignment
C335 - 45SingletMethine carbon on C3
C2, C450 - 60SingletMethylene carbons on C2 and C4
CF₃115 - 125Quartet (¹JCF)Trifluoromethyl carbon
C=O (Amide)155 - 165Quartet (²JCF)Amide carbonyl carbon
C=O (Acid)170 - 180SingletCarboxylic acid carbonyl carbon

Expertise & Experience: The trifluoromethyl carbon (CF₃) is expected to appear as a quartet due to coupling with the three fluorine atoms (¹JCF). Similarly, the amide carbonyl carbon may also show a quartet, though with a smaller coupling constant (²JCF). The exact chemical shifts will be influenced by the solvent used.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, amide, and trifluoromethyl groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2500 - 3300 (broad)O-H stretchCarboxylic acid
1700 - 1725C=O stretchCarboxylic acid (dimer)
1670 - 1690C=O stretch (Amide I band)Amide
1100 - 1300 (strong)C-F stretchTrifluoromethyl
2850 - 3000C-H stretchAzetidine ring

Trustworthiness: The broadness of the O-H stretch is a hallmark of carboxylic acids and arises from extensive hydrogen bonding.[1] The two distinct carbonyl stretching frequencies for the carboxylic acid and the amide are expected due to their different electronic environments. The strong absorption in the 1100-1300 cm⁻¹ region is highly characteristic of C-F bonds.

Experimental Protocol for IR Spectroscopy

A standard protocol for obtaining an IR spectrum is:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for a pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

Based on the molecular formula C₆H₆F₃NO₃, the monoisotopic mass is 197.03 g/mol . In electrospray ionization (ESI), the compound is expected to be detected as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. PubChem provides predicted collision cross-section values for various adducts.[2]

Predicted Fragmentation Pathway:

G M [M+H]⁺ m/z = 198 frag1 [M+H - COOH]⁺ m/z = 153 M->frag1 - 45 frag2 [M+H - CF₃CO]⁺ m/z = 101 M->frag2 - 97 frag3 [CF₃CO]⁺ m/z = 97 M->frag3

Figure 2: Predicted major fragmentation pathways for this compound in positive ion mode mass spectrometry.

Authoritative Grounding: The fragmentation is likely to initiate with the loss of the labile carboxylic acid group as COOH (45 Da) or the trifluoroacetyl group as CF₃CO (97 Da). The trifluoroacetyl cation (m/z 97) is also a likely observed fragment due to its stability.

Experimental Protocol for Mass Spectrometry

A general protocol for acquiring a mass spectrum using LC-MS is:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

  • LC Separation (Optional but recommended): Inject the sample onto a suitable reverse-phase column (e.g., C18) to separate it from any impurities.

  • MS Acquisition: Acquire the mass spectrum in both positive and negative ion modes. For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID).

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and data from structurally related compounds, this guide offers valuable insights for researchers working on the synthesis, characterization, and application of this molecule. The provided experimental protocols serve as a practical starting point for obtaining high-quality spectral data.

References

A Technical Guide to 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid, a specialized chemical building block of increasing importance in medicinal chemistry and drug discovery. The document details its chemical properties, commercial availability, synthetic pathways, key applications, and essential safety protocols, serving as a vital resource for professionals in the field.

Compound Profile and Physicochemical Properties

This compound is a derivative of azetidine-3-carboxylic acid, featuring a trifluoroacetyl group attached to the nitrogen atom of the azetidine ring. This structural combination imparts unique properties valuable for the synthesis of novel therapeutic agents. The strained four-membered azetidine ring acts as a conformationally restricted analog of proline, while the trifluoroacetyl moiety can enhance metabolic stability and binding affinity.

Table 1: Chemical and Physical Properties

Property Value
IUPAC Name 1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid[1]
CAS Number 1001026-41-0[1][2]
Molecular Formula C₆H₆F₃NO₃[2][3]
Molecular Weight 197.11 g/mol [2]
Synonyms 1-(trifluoroacetyl)azetidine-3-carboxylic acid[4]
Purity Typically ≥95%[1][4]
InChI Key FMPNGUOKMPVJQV-UHFFFAOYSA-N[3]

| SMILES | C1C(CN1C(=O)C(F)(F)F)C(=O)O[3] |

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers. While some vendors may have it in stock, it is often synthesized on demand, particularly for larger quantities. Researchers should anticipate lead times for delivery.

Table 2: Representative Commercial Suppliers

Supplier Purity Typical Quantities Notes
AK Scientific, Inc. 95%[4] Gram scale -
SynHet 95%[1] Custom Synthesis on demand[1]
ChemicalBook - Gram scale Price varies by supplier[2]

| Aladdin | - | 5g | Listed price available[5] |

Synthetic Strategy

While large-scale industrial synthesis protocols are typically proprietary, a logical and common laboratory-scale approach involves the N-acylation of the parent amino acid, 3-azetidinecarboxylic acid. This precursor is commercially available from suppliers like Sigma-Aldrich and Oakwood Chemical.[6][7]

The most direct synthetic route is the reaction of 3-azetidinecarboxylic acid with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA). This reaction is an efficient method for introducing the trifluoroacetyl group onto the nitrogen atom of the azetidine ring.[8] The process involves the nucleophilic attack of the secondary amine on the anhydride, followed by the elimination of trifluoroacetic acid. A non-nucleophilic base may be used to neutralize the acid byproduct. Subsequent purification, typically via chromatography or recrystallization, yields the final product.

G cluster_0 Step 1: Starting Material cluster_1 Step 2: N-Acylation Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Final Product A 3-Azetidinecarboxylic Acid (CAS: 36476-78-5) C Reaction Mixture A->C Add to B Trifluoroacetic Anhydride (TFAA) + Aprotic Solvent (e.g., THF) B->C Add D Quenching & Extraction C->D Process E Purification (e.g., Chromatography) D->E Purify F 1-(2,2,2-Trifluoroacetyl)-3- azetidinecarboxylic Acid E->F Isolate

Caption: Proposed synthesis workflow for the target compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry.

  • Constrained Scaffolds: Azetidine carboxylic acids are recognized as important scaffolds for creating biologically active compounds and peptides.[9] The four-membered ring introduces conformational rigidity, which is a key strategy in drug design to improve binding affinity and selectivity for a biological target.

  • Proline Analog: As a homologue of proline, azetidine-based structures can be incorporated into peptide mimetics to study protein structure and function or to develop peptide-based drugs with enhanced stability.[10]

  • CNS-Targeted Libraries: The azetidine scaffold, particularly when functionalized, is compelling for the development of compound libraries focused on Central Nervous System (CNS) targets.[11]

  • Bioactive Moiety Introduction: The trifluoroacetyl group is a well-known feature in medicinal chemistry for enhancing the pharmacokinetic properties of drug candidates, including metabolic stability and membrane permeability. Its incorporation can lead to the discovery of potent inhibitors for various therapeutic targets.[12] For instance, azetidine-based amides have been investigated as potent small-molecule inhibitors of STAT3, a key protein involved in cancer signaling.[13]

Analytical and Quality Control Methods

Ensuring the identity and purity of this compound is critical for its application in research. Standard analytical techniques are employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and the successful incorporation of the trifluoroacetyl group.

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to verify the molecular weight (197.11 g/mol ) and assess purity.[1][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound with high accuracy.[1][14][15]

Suppliers like SynHet may provide analytical data upon request, including LC-MS or GC-MS results.[1]

Safety, Handling, and Storage

Based on available Safety Data Sheets (SDS), this compound is classified with a "Warning" signal word and carries specific hazard statements.[4]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

Proper handling and storage are essential to ensure safety.

Table 3: Recommended Safety and Handling Procedures

Aspect Recommendation
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses with side-shields, and appropriate lab clothing.[4][16]
Handling Use only in a well-ventilated area, such as a chemical fume hood.[4] Avoid breathing dust, fumes, or vapors.[4] Wash hands and skin thoroughly after handling.[4]
Storage Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed when not in use.[4] Store in a locked-up area.[4]
First Aid (General) In case of exposure, consult a physician and show them the safety data sheet.[16][17]
- Skin Contact Wash off with soap and plenty of water.[4][17]
- Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

| - Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[4][17] |

Professionals should always consult the specific and most current Safety Data Sheet provided by their supplier before handling this chemical.

References

An In-depth Technical Guide to the Solubility of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. Among these, aqueous solubility stands as a critical determinant of a compound's downstream viability, influencing everything from biological activity and formulation to pharmacokinetic profiles. This guide provides an in-depth technical exploration of the solubility of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid, a novel compound with potential applications in medicinal chemistry.

Due to the limited availability of public experimental data for this specific molecule, this whitepaper will focus on a theoretical framework for its solubility based on its structural characteristics and predicted physicochemical properties. Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to determine its solubility profile accurately.

Molecular Structure and Predicted Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of a strained azetidine ring, a carboxylic acid moiety, and a highly electronegative trifluoroacetyl group.

Molecular Formula: C₆H₆F₃NO₃

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
pKa 3.49 ± 0.20ChemicalBook[1]
XlogP 0.1PubChem[2]
The Influence of the Trifluoroacetyl Group on Acidity

The trifluoroacetyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a significant inductive effect on the adjacent carboxylic acid moiety, stabilizing the carboxylate anion formed upon deprotonation.[3] This stabilization increases the acidity of the carboxylic acid, resulting in a lower pKa value compared to unsubstituted carboxylic acids.[4][5] The predicted pKa of 3.49 for this compound is notably lower than that of a typical aliphatic carboxylic acid (around 4.8), indicating it is a stronger acid.[4][6]

This enhanced acidity is a crucial factor in its solubility profile. At physiological pH (around 7.4), the carboxylic acid will be predominantly in its deprotonated, anionic form, which is expected to have significantly higher aqueous solubility than the neutral form.

Lipophilicity and the Role of Fluorine

The predicted XlogP of 0.1 suggests that this compound has a relatively low lipophilicity, indicating a favorable partitioning into aqueous environments over octanol. While the presence of fluorine atoms can increase lipophilicity in some contexts, the overall polarity of the molecule, dominated by the carboxylic acid and the amide bond, appears to maintain a hydrophilic character.

Theoretical Solubility Profile in Different Solvents

Based on the predicted physicochemical properties, we can construct a theoretical solubility profile for this compound in various solvent classes. The principle of "like dissolves like" provides a foundational understanding of these interactions.[7]

Aqueous Solubility

Given the presence of a carboxylic acid group capable of hydrogen bonding and ionization, the compound is expected to exhibit pH-dependent aqueous solubility.

  • Acidic pH (pH < pKa): In solutions with a pH below its pKa of 3.49, the carboxylic acid will be primarily in its neutral, protonated form. This form is expected to have lower aqueous solubility due to reduced polarity.

  • Neutral to Alkaline pH (pH > pKa): As the pH increases above the pKa, the carboxylic acid will deprotonate to form the carboxylate anion. This charged species will have significantly higher aqueous solubility due to strong ion-dipole interactions with water molecules.

The parent compound, azetidine-3-carboxylic acid, is known to be soluble in water. While the trifluoroacetyl group introduces a more hydrophobic element, the predicted low XlogP suggests that this compound will likely retain some degree of aqueous solubility, particularly at neutral and alkaline pH.

Polar Protic Solvents

Solvents such as methanol, ethanol, and isopropanol are polar and capable of hydrogen bonding. These solvents are expected to be good candidates for dissolving this compound due to their ability to interact with both the carboxylic acid and the trifluoroacetyl group.

Polar Aprotic Solvents

Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are also likely to be effective solvents.[7] Their polarity will allow for favorable dipole-dipole interactions with the polar functional groups of the molecule. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.

Nonpolar Solvents

Nonpolar solvents such as hexane, toluene, and diethyl ether are generally poor solvents for polar molecules.[8] Due to the presence of multiple polar functional groups and a low predicted XlogP, this compound is expected to have very low solubility in nonpolar solvents.

Experimental Protocols for Solubility Determination

In the absence of published experimental data, the following protocols provide robust methodologies for determining the solubility of this compound. These methods are standard in the pharmaceutical industry and provide reliable, quantitative data.

Thermodynamic (Equilibrium) Solubility Assay

This method, often referred to as the "gold standard," measures the solubility of a compound at equilibrium.[9]

Methodology: Shake-Flask Method

  • Preparation: Accurately weigh an excess amount of solid this compound into a series of vials.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, or organic solvents) to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-72 hours).[9][10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Solid B Add Solvent A->B C Agitate at Constant Temperature B->C D Settle or Centrifuge C->D E Filter Supernatant D->E F Quantify by HPLC/LC-MS E->F G Report Solubility F->G

Kinetic Solubility Assay

This high-throughput method is commonly used in early drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.[5][11][12]

Methodology: Nephelometric or Direct UV Assay

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve the desired final compound concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a shorter period (e.g., 1-2 hours).[11]

  • Detection:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[12]

    • Direct UV Assay: After incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate at a suitable wavelength to determine the concentration of the dissolved compound.[4]

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed or the maximum concentration measured in the filtrate.

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection A Prepare DMSO Stock B Dispense into Plate A->B C Add Aqueous Buffer B->C D Incubate (1-2h) C->D E Nephelometry (Light Scatter) D->E F Direct UV (Filter & Measure) D->F

Conclusion

For definitive quantitative data, the provided thermodynamic and kinetic solubility assay protocols offer robust and reliable methods for experimental determination. A comprehensive understanding of the solubility profile of this compound is a critical step in advancing its potential as a valuable molecule in drug discovery and development.

References

stability and storage conditions for 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid

Introduction

This compound is a specialized chemical intermediate of significant interest in medicinal chemistry and drug development. Its unique structure, combining a strained azetidine ring with an electron-withdrawing trifluoroacetyl group, offers a valuable scaffold for the synthesis of novel therapeutics. However, these same structural features present distinct challenges regarding the compound's stability and require carefully considered storage and handling protocols. This guide provides a comprehensive analysis of the chemical stability of this compound, outlines its primary degradation pathways, and offers detailed protocols for its proper storage and for assessing its stability under stressed conditions.

Molecular Structure and Inherent Instabilities

A thorough understanding of the stability of this compound begins with an examination of its constituent functional groups and the inherent strain of its four-membered ring system.

  • Azetidine Ring: The four-membered azetidine ring possesses significant ring strain, estimated to be around 25.4 kcal/mol.[1][2] This strain makes the ring susceptible to nucleophilic attack and subsequent ring-opening, particularly under acidic conditions where the nitrogen atom can be protonated.[3]

  • Trifluoroacetyl Group: The trifluoroacetyl group is a strong electron-withdrawing moiety that can influence the reactivity of the azetidine nitrogen. As an amide, it is susceptible to hydrolysis, a reaction that is often accelerated under basic conditions.[4][5]

  • Carboxylic Acid: The carboxylic acid functional group can participate in typical acid-base reactions and may influence the overall pH of the local environment, potentially contributing to autocatalytic degradation pathways.

Based on this analysis, two primary degradation pathways can be hypothesized:

  • Acid-Catalyzed Ring Opening: Protonation of the azetidine nitrogen under acidic conditions can activate the ring towards nucleophilic attack, leading to cleavage of the C-N bonds.

  • Base-Mediated Hydrolysis: The trifluoroacetyl group is prone to hydrolysis under basic conditions, which would result in the formation of trifluoroacetic acid and 3-azetidinecarboxylic acid.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation and ensure the long-term integrity of this compound, the following storage and handling conditions are recommended:

ParameterRecommendationRationale
Temperature Store long-term in a cool, dry place.[6]Minimizes the rate of potential hydrolytic and ring-opening reactions.
Atmosphere Store in a tightly-closed container.[6]Protects from atmospheric moisture, which can contribute to hydrolysis.
Light Protect from light.While no specific photostability data is available, it is a general best practice for complex organic molecules.
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.[6]Strong oxidizing agents can lead to decomposition, while strong acids and bases can catalyze the degradation pathways outlined above.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[7][8][9] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[8][10]

The following diagram illustrates a typical workflow for a forced degradation study:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (ICH Q1B) Photo->HPLC Characterization Degradant Characterization HPLC->Characterization Pathways Degradation Pathways Characterization->Pathways Method Stability-Indicating Method Pathways->Method

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation of this compound

This protocol provides a step-by-step methodology for conducting a forced degradation study on the title compound.

1. Materials and Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • Methanol (HPLC grade)

  • Formic acid (for mobile phase)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a mass spectrometer (MS)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled oven

  • Photostability chamber (compliant with ICH Q1B guidelines)

3. Sample Preparation:

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

4. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at room temperature for 2 hours.

    • At appropriate time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a temperature-controlled oven at 60°C for 7 days.

    • At appropriate time points, withdraw a sample, prepare a 1 mg/mL solution, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and a 1 mg/mL solution to light conditions as specified in the ICH Q1B guideline.

    • A dark control sample should be stored under the same conditions but protected from light.

    • After the exposure period, analyze the samples by HPLC.

5. HPLC-UV/MS Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 5% B, ramp to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

  • MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes.

Anticipated Degradation Products

Based on the hypothesized degradation pathways, the following primary degradation products may be observed:

Degradation ConditionPotential Degradation ProductChemical Structure
Acid Hydrolysis3-Azetidinecarboxylic acid (from ring opening)C₄H₇NO₂
Base Hydrolysis3-Azetidinecarboxylic acidC₄H₇NO₂
Base HydrolysisTrifluoroacetic acidC₂HF₃O₂

The following diagram illustrates the potential base-catalyzed hydrolysis pathway:

Hydrolysis_Pathway reactant This compound C₆H₆F₃NO₃ products 3-Azetidinecarboxylic acid Trifluoroacetic acid reactant->products Base (e.g., NaOH) H₂O

Caption: Hypothesized base-catalyzed hydrolysis pathway.

This compound is a valuable synthetic intermediate whose stability is governed by the interplay of its strained azetidine ring and its labile trifluoroacetyl group. By understanding the potential degradation pathways—acid-catalyzed ring opening and base-mediated hydrolysis—appropriate storage and handling procedures can be implemented to ensure the compound's integrity. The forced degradation protocol outlined in this guide provides a robust framework for systematically evaluating the stability of this molecule and for developing stability-indicating analytical methods, which are crucial for its application in research and drug development.

References

  • AK Scientific, Inc. This compound Safety Data Sheet. --INVALID-LINK--

  • Benchchem. Stability of the 3-Methylideneazetidine Ring System: A Technical Guide. --INVALID-LINK--

  • Kubyshkin, V., & Mykhailiuk, P. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2574–2599. --INVALID-LINK--

  • National Center for Biotechnology Information. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubChem. --INVALID-LINK--

  • Fernandez, M. A., & de Rossi, R. H. (1999). Ester Hydrolysis: Trifluoroacetates. The Journal of Organic Chemistry, 64(16), 6000–6004. --INVALID-LINK--

  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • National Center for Biotechnology Information. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. --INVALID-LINK--

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. --INVALID-LINK--

  • MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules. --INVALID-LINK--

  • MedCrave. Forced Degradation Studies. --INVALID-LINK--

  • PubChemLite. This compound. --INVALID-LINK--

  • LookChem. This compound Safety Data Sheets(SDS). --INVALID-LINK--

  • ResearchGate. Forced Degradation Studies. --INVALID-LINK--

  • ResearchGate. Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?. --INVALID-LINK--

  • Guidechem. How can Trifluoroacetamide be easily removed as a protecting group?. --INVALID-LINK--

  • National Center for Biotechnology Information. Trifluoroacetic acid. PubChem. --INVALID-LINK--

  • Acros PharmaTech Limited. (R)-Azetidine-2-carboxylic acid hydrochloride Safety Data Sheet. --INVALID-LINK--

  • MedChemExpress. Azetidine-3-carboxylic acid-SDS. --INVALID-LINK--

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. --INVALID-LINK--

  • Sigma-Aldrich. Safety Data Sheet. --INVALID-LINK--

  • Smolecule. Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt. --INVALID-LINK--

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. PMC. --INVALID-LINK--

  • SynHet. This compound. --INVALID-LINK--

  • National Center for Biotechnology Information. 3-azetidinecarboxylic Acid. PubChem. --INVALID-LINK--

  • Wikipedia. Azetidine-2-carboxylic acid. --INVALID-LINK--

  • Fisher Scientific. Azetidines. --INVALID-LINK--

  • Aladdin. 1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid. --INVALID-LINK--

  • PubMed. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. --INVALID-LINK--

References

A Technical Guide to Trifluoroacetylated Azetidine Carboxylic Acids: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Non-proteinogenic amino acids are critical components in modern medicinal chemistry, offering a pathway to novel therapeutics with enhanced pharmacological profiles. Among these, L-Azetidine-2-carboxylic acid, a constrained analog of proline, provides unique conformational rigidity that is highly desirable in peptide and small molecule drug design.[1][2][3] The strategic N-trifluoroacetylation of this scaffold further enhances its utility by modulating its physicochemical properties and providing a versatile protecting group for multi-step synthesis. This technical guide provides an in-depth exploration of N-trifluoroacetylated azetidine carboxylic acids, detailing their synthesis, physicochemical properties, advanced analytical characterization, and strategic applications in drug development. We present field-proven protocols, explain the causality behind experimental choices, and offer insights for researchers, scientists, and drug development professionals aiming to leverage these powerful building blocks.

Introduction: The Strategic Value of Constrained, Fluorinated Scaffolds

The quest for drug candidates with improved potency, selectivity, and metabolic stability has driven chemists to explore beyond the confines of naturally occurring amino acids. L-Azetidine-2-carboxylic acid, a four-membered heterocyclic non-proteinogenic amino acid, has emerged as a valuable proline analog.[1][2] Its strained ring system imparts significant conformational constraints on peptide backbones and small molecules, a feature that can lock a molecule into a bioactive conformation and enhance binding affinity to biological targets.[3] The incorporation of azetidine-2-carboxylic acid has been shown to influence protein folding and can be a key design element in developing novel therapeutics, including potent STAT3 inhibitors.[3][4]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[5][] The trifluoroacetyl (TFA) group, in particular, serves a dual purpose. Firstly, it acts as a robust N-protecting group, stable under various reaction conditions but removable under mild basic hydrolysis.[7][8] Secondly, the trifluoroacetyl moiety significantly modulates the electronic and lipophilic properties of the parent molecule.[5] Furthermore, the three fluorine atoms provide a powerful analytical handle for characterization by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique renowned for its high sensitivity and wide chemical shift range, allowing for detailed structural and environmental probing.[9][10]

This guide focuses on the synthesis and application of N-trifluoroacetyl-L-azetidine-2-carboxylic acid, a building block that synergistically combines the conformational rigidity of the azetidine ring with the advantageous properties of the trifluoroacetyl group.

The Trifluoroacetyl Group: More Than a Protecting Moiety

The decision to employ a trifluoroacetyl group extends beyond its function as a protecting group for the secondary amine of azetidine-2-carboxylic acid. Its influence on the molecule's properties is multifaceted and strategically significant.

  • Enhanced Lipophilicity: The highly electronegative fluorine atoms increase the lipophilicity of the molecule, which can improve membrane permeability and cellular uptake—critical factors for drug efficacy.[5]

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to increased in vivo half-life of drug candidates.[5]

  • ¹⁹F NMR Probe: The trifluoroacetyl group serves as an exceptional probe for ¹⁹F NMR analysis. The chemical shift of the -CF₃ signal is highly sensitive to the local electronic and steric environment, providing valuable structural information.[9][11][12][13] This technique is invaluable for reaction monitoring, purity assessment, and conformational studies without the complex backgrounds often seen in ¹H NMR.[9][10]

  • Controlled Reactivity: As an N-protecting group, the trifluoroacetyl moiety is stable to acidic conditions used in other synthetic steps (e.g., Boc deprotection) but can be selectively cleaved under mild basic conditions.[7][8]

Synthesis and Purification of N-Trifluoroacetyl-L-azetidine-2-carboxylic acid

The synthesis of N-trifluoroacetyl-L-azetidine-2-carboxylic acid is typically achieved through the acylation of the parent amino acid with a suitable trifluoroacetylating agent. The most common and efficient reagent for this transformation is trifluoroacetic anhydride (TFAA).[14][15]

Core Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the secondary amine of L-azetidine-2-carboxylic acid on one of the carbonyl carbons of trifluoroacetic anhydride. This is followed by the elimination of a molecule of trifluoroacetic acid, yielding the desired N-trifluoroacetylated product.

Diagram 1: General Reaction Scheme A diagram illustrating the nucleophilic acylation of L-Azetidine-2-carboxylic acid.

G Aze L-Azetidine- 2-carboxylic acid TFAA Trifluoroacetic Anhydride (TFAA) Product N-TFA-L-Azetidine- 2-carboxylic acid Aze->Product TFAA->Product Byproduct Trifluoroacetic Acid (TFA) TFAA->Byproduct

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis, purification, and confirmation of N-trifluoroacetyl-L-azetidine-2-carboxylic acid.

Materials:

  • L-Azetidine-2-carboxylic acid (CAS: 2133-34-8)

  • Trifluoroacetic anhydride (TFAA) (CAS: 407-25-0)[14]

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Diethyl ether

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend L-azetidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Addition of Base: Add anhydrous pyridine (1.1 eq) to the suspension. Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.

  • Trifluoroacetylation: Add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred suspension at 0 °C. The dropwise addition is crucial to control the exothermic reaction.[16] Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR. For ¹⁹F NMR, a small aliquot of the reaction mixture can be analyzed directly. The disappearance of the starting material and the appearance of a new singlet in the ¹⁹F spectrum (typically around -75 ppm) indicates product formation.[9][11][12][13]

  • Workup:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1M HCl to remove excess pyridine, followed by deionized water, and finally with saturated NaHCO₃ solution.

    • Acidify the combined aqueous layers to pH 1-2 with concentrated HCl and extract with ethyl acetate. This step is crucial for recovering the carboxylic acid product.

    • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Diagram 2: Synthesis and Purification Workflow A flowchart outlining the key steps from reaction to purified product.

Workflow start Suspend Azetidine Acid in DCM at 0 °C add_pyridine Add Pyridine start->add_pyridine add_tfaa Add TFAA Dropwise add_pyridine->add_tfaa react Stir at RT (2-4h) add_tfaa->react monitor Monitor Reaction (TLC, ¹⁹F NMR) react->monitor quench Quench with H₂O monitor->quench If complete extract Acid-Base Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end Characterize Pure Product purify->end

Physicochemical Properties and Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized N-trifluoroacetyl-L-azetidine-2-carboxylic acid.

Table 1: Key Physicochemical Properties
PropertyTypical Value/DescriptionSignificance
Appearance White to off-white crystalline solidIndicates purity.
Molecular Formula C₆H₆F₃NO₃Confirms elemental composition.
Molecular Weight 197.11 g/mol Used for stoichiometric calculations.
Solubility Soluble in polar organic solvents (DCM, Ethyl Acetate, DMF).Informs choice of solvents for reaction and purification.
Melting Point Typically sharp rangeA sharp melting point is an indicator of high purity.
Advanced Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment, confirming the presence of the azetidine ring protons and the absence of the N-H proton.

    • ¹³C NMR: Confirms the carbon skeleton, including the characteristic carbonyl carbons of the carboxylic acid and the trifluoroacetamide.

    • ¹⁹F NMR: This is the most definitive technique. A single, sharp resonance is expected for the three equivalent fluorine atoms of the trifluoroacetyl group. The typical chemical shift range for a TFA group on a nitrogen is between -67 to -85 ppm (relative to CFCl₃).[9][11][12][13] The precise chemical shift is highly sensitive to solvent and electronic environment, making it an excellent tool for confirming successful N-acylation.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecule, providing definitive confirmation of its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is an excellent method for assessing the purity of the final compound.[17][18] A typical method would involve a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[18]

Applications in Medicinal Chemistry and Drug Discovery

N-trifluoroacetylated azetidine carboxylic acids are not typically final drug products but are versatile intermediates and building blocks.

  • Peptide Synthesis: The TFA-protected azetidine acid can be activated (e.g., as an acid chloride or with coupling reagents like HBTU) and coupled to the N-terminus of a peptide chain.[18][19] The TFA group can then be selectively removed to allow for further chain elongation. Its use in solid-phase peptide synthesis (SPPS) has been explored as an alternative to traditional protecting groups.[20][21]

  • Scaffold for Small Molecule Synthesis: The carboxylic acid can be reduced, esterified, or converted to an amide, providing a key handle for building more complex molecular architectures. The azetidine ring serves as a rigid scaffold, while the TFA group can be retained to enhance pharmacological properties or removed at a later stage.

  • Fragment-Based Drug Discovery (FBDD): The small, rigid, and fluorinated nature of this molecule makes it an interesting fragment for FBDD screening campaigns, particularly using ¹⁹F NMR-based screening methods to detect binding to protein targets.

Conclusion

N-trifluoroacetyl-L-azetidine-2-carboxylic acid is a powerful and versatile building block for modern drug discovery. The synergistic combination of the azetidine ring's conformational constraint and the trifluoroacetyl group's unique physicochemical and analytical properties provides medicinal chemists with a valuable tool for designing next-generation therapeutics. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to confidently produce, characterize, and strategically implement this compound in their research and development programs, paving the way for novel drug candidates with superior pharmacological profiles.

References

role of trifluoroacetyl group in 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Title: The Trifluoroacetyl Group in 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid: A Multifaceted Modulator in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This technical guide provides a comprehensive analysis of the pivotal roles of the trifluoroacetyl (TFA) group in the chemical scaffold this compound. Moving beyond its conventional perception as a simple amine protecting group, this document elucidates its function as a strategic modulator of electronic, conformational, and physicochemical properties. We will explore how the strong inductive effect of the trifluoromethyl moiety fundamentally alters the reactivity and metabolic stability of the azetidine core. Furthermore, this guide will detail the TFA group's influence on molecular conformation and its utility in enhancing drug-like properties such as lipophilicity. Finally, practical experimental protocols and the application of ¹⁹F NMR for characterization are presented, equipping researchers with both theoretical understanding and actionable insights for leveraging this versatile building block in drug discovery and development.

The Azetidine Scaffold: A Rising Star in Drug Design

The incorporation of saturated heterocycles into drug candidates is a proven strategy for improving physicochemical and pharmacokinetic profiles. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or flat aromatic rings, providing precise vectoral projection of substituents into binding pockets.[2][3] Azetidines are increasingly utilized as bioisosteres for other cyclic and acyclic moieties, offering improved properties such as aqueous solubility and metabolic stability.[4] The molecule this compound is a bifunctional building block that combines the desirable strained ring system of azetidine with a strategically placed trifluoroacetyl group, which imparts a unique and powerful set of chemical characteristics.

The Trifluoroacetyl Moiety as a Strategic Directing and Protecting Group

The most immediate role of the trifluoroacetyl group in this context is the protection of the azetidine nitrogen. However, its selection over other common protecting groups like Boc (tert-Butoxycarbonyl) or Cbz (Benzyloxycarbonyl) is a deliberate choice driven by its unique cleavage conditions and electronic properties.

Introduction and Removal

The TFA group is typically installed using trifluoroacetic anhydride (TFAA). Its primary advantage lies in its lability under mild basic conditions, which are orthogonal to the acidic conditions required to remove a Boc group.[5][6][7] This allows for selective deprotection in complex synthetic sequences. Common reagents for TFA removal include piperidine, sodium hydroxide, or ammonia in methanol.[8] This chemical orthogonality is a cornerstone of modern peptide and medicinal chemistry.[5]

Experimental Protocol: Deprotection of N-Trifluoroacetyl Azetidine
  • Dissolution: Dissolve this compound (1.0 eq) in methanol (0.1 M concentration).

  • Base Addition: Add a 1 M solution of sodium hydroxide in water (2.0 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Neutralization & Workup: Carefully neutralize the reaction mixture with 1 M HCl to pH ~7. Concentrate the mixture in vacuo to remove methanol.

  • Extraction: The resulting aqueous solution containing azetidine-3-carboxylic acid can be used in the next synthetic step or further purified by ion-exchange chromatography.

Causality Insight: The ease of cleavage is a direct result of the trifluoroacetyl group's electronic nature. The three fluorine atoms exert a powerful inductive electron-withdrawing effect, rendering the amide carbonyl carbon highly electrophilic and thus exceptionally susceptible to nucleophilic attack by the hydroxide ion.

Workflow: Protection and Deprotection Cycle

The following diagram illustrates the strategic use of the TFA group in a synthetic workflow.

G cluster_0 A Azetidine-3-carboxylic Acid B 1-(TFA)-3-Azetidine- carboxylic Acid A->B Protection (TFAA) C Peptide Coupling B->C Activation (EDC/HOBt) D TFA-Protected Peptide Fragment C->D Amine Substrate E Deprotected Azetidine Peptide D->E Deprotection (Mild Base, e.g., NaOH/MeOH)

Caption: TFA group protection/deprotection workflow.

Electronic and Conformational Impact on the Azetidine Core

The influence of the trifluoroacetyl group extends far beyond its role as a protecting group. Its powerful electronic and steric properties fundamentally alter the nature of the azetidine ring itself.

Electronic Modulation of the Amide Bond

The carbon-fluorine bond is highly polarized, making the trifluoromethyl (CF₃) group one of the strongest electron-withdrawing groups in organic chemistry.[9] When attached to the azetidine nitrogen, it significantly reduces the electron density of the N-acyl amide bond through a strong inductive effect (-I).

This has two critical consequences:

  • Decreased Nucleophilicity: The nitrogen lone pair is delocalized towards the highly electrophilic carbonyl, reducing the basicity and nucleophilicity of the nitrogen atom.

  • Enhanced Metabolic Stability: The amide bond is significantly strengthened and sterically shielded, making it more resistant to enzymatic hydrolysis by proteases and amidases.[10][11] This is a crucial strategy for increasing the in-vivo half-life of drug candidates.

Caption: Inductive effect of the TFA group on the amide bond.

Conformational Control

The azetidine ring is not planar and exists in a puckered conformation. The substitution on the nitrogen atom plays a critical role in defining the ring's conformational preference and the orientation of other substituents. The bulky trifluoroacetyl group, combined with electrostatic repulsion from the ring atoms, can lock the azetidine into a specific conformation. This pre-organization is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target by presenting the carboxylic acid at position 3 in a well-defined spatial orientation.

Tuning Physicochemical Properties for Drug Development

The introduction of fluorine is a premier strategy in modern medicinal chemistry to fine-tune the properties of a lead compound.[12] The trifluoroacetyl group serves as a potent modulator of lipophilicity and metabolic stability.

Lipophilicity Enhancement

Lipophilicity, often measured as logP or logD, is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13] Fluorine is highly hydrophobic, and the replacement of three hydrogen atoms (as in an acetyl group) with three fluorine atoms dramatically increases the lipophilicity of the molecule. This enhancement can improve membrane permeability, a key factor for oral bioavailability and CNS penetration.

Data Summary: Physicochemical Property Comparison

The following table provides a comparative summary of calculated physicochemical properties for the N-trifluoroacetylated azetidine versus its N-acetylated analog, illustrating the significant impact of the TFA group.

PropertyN-Acetyl-3-azetidinecarboxylic acid (Illustrative)1-(TFA)-3-azetidinecarboxylic acidRationale for Change
Molecular Weight 143.14 g/mol 197.11 g/mol Addition of three fluorine atoms.
cLogP ~ -1.0~ 0.5The highly hydrophobic CF₃ group significantly increases lipophilicity.[14]
pKa (Carboxylic Acid) ~ 3.5~ 3.2The electron-withdrawing TFA group acidifies the distal carboxylic acid proton.
Amide Stability ModerateHighInductive effect strengthens the amide bond against hydrolysis.[10]

Note: cLogP and pKa values are estimates and can vary based on the calculation method and experimental conditions.

Analytical Characterization via ¹⁹F NMR Spectroscopy

The presence of the trifluoromethyl group provides a powerful and unique analytical handle for characterization using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Advantages of ¹⁹F NMR

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. The chemical shift range of ¹⁹F is much wider than that of ¹H, leading to excellent signal dispersion. For this compound, the three equivalent fluorine atoms will produce a single, sharp singlet in a region of the spectrum that is typically free from other signals.[15] This makes ¹⁹F NMR an ideal tool for:

  • Purity Assessment: A clean singlet confirms the presence and purity of the compound.

  • Reaction Monitoring: The disappearance of the signal from a fluorinated starting material or the appearance of the product signal can be used to track reaction progress quantitatively.[16]

  • Binding Studies: Changes in the ¹⁹F chemical shift upon interaction with a biological target can provide valuable information about binding events and conformational changes.[17]

Experimental Protocol: Acquiring a ¹⁹F NMR Spectrum
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a multinuclear NMR spectrometer equipped with a broadband probe tuned to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Reference: Use an external standard like CFCl₃ (δ = 0 ppm) or an internal standard if desired.

    • Pulse Program: A simple one-pulse (zg) sequence is typically sufficient.

    • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure the signal is captured.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

  • Data Processing: Apply a Fourier transform and phase correction to the acquired Free Induction Decay (FID). The resulting spectrum should show a sharp singlet corresponding to the CF₃ group.

Conclusion

The trifluoroacetyl group in this compound is a powerful and multifaceted entity. It functions not merely as a protecting group with convenient, orthogonal removal conditions but as a critical design element in medicinal chemistry. Its profound electron-withdrawing nature enhances metabolic stability and modulates acidity, while its steric bulk and hydrophobicity influence molecular conformation and increase lipophilicity. Complemented by the clean analytical signature it provides in ¹⁹F NMR, the TFA group transforms the simple azetidine core into a highly sophisticated and tunable building block for the development of next-generation therapeutics. Understanding and harnessing these interconnected roles are essential for researchers aiming to leverage this scaffold to its full potential.

References

Methodological & Application

Application Notes and Protocols: The Use of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Enhanced Peptide Therapeutics

In the landscape of peptide-based drug discovery, the incorporation of non-canonical amino acids is a key strategy for modulating the pharmacological properties of peptide candidates.[1] These novel building blocks can confer enhanced stability, unique conformational constraints, and improved biological activity.[2] Among these, 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid emerges as a promising proline analogue. The rigid four-membered azetidine ring introduces a distinct conformational bias compared to the five-membered ring of proline, potentially inducing unique secondary structures such as β-turns.[1][3] This can lead to peptides with altered receptor binding affinities and specificities. Furthermore, the trifluoroacetyl group offers an alternative N-protection strategy with its own unique deprotection chemistry, allowing for orthogonal synthesis approaches.[4] This document provides a detailed guide to the application of this compound in solid-phase peptide synthesis (SPPS), including protocols for its incorporation, and discusses the implications of its use on peptide stability and conformation.

Key Physicochemical Properties and Advantages

The unique structural features of this compound offer several advantages in peptide design:

  • Conformational Rigidity: The strained azetidine ring imparts a higher degree of rigidity to the peptide backbone than the more flexible proline ring.[5] This can be leveraged to lock peptides into a bioactive conformation, potentially increasing potency and selectivity.

  • Proteolytic Stability: The substitution of proline with azetidine derivatives has been shown to enhance resistance to enzymatic degradation.[3] Peptidases that recognize and cleave proline-containing sequences may exhibit reduced activity towards peptides containing this constrained analogue.[6]

  • Proline Surrogate: It can serve as a proline mimic, allowing for the systematic evaluation of the role of the proline ring size and conformation in peptide function.[3]

  • Orthogonal Handle: The trifluoroacetyl protecting group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, yet it can be cleaved under specific, mild basic conditions, offering an orthogonal protection strategy in complex peptide synthesis.[4][7]

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation

The following protocol outlines a best-practice approach for the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Diagram of the SPPS Workflow for Incorporation

SPPS_Workflow Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: This compound + HBTU/HOBt/DIPEA in DMF Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping Next_Cycle Proceed to next coupling cycle Washing2->Next_Cycle If coupling is complete Capping->Next_Cycle

Caption: Fmoc-SPPS cycle for incorporating the azetidine derivative.

Detailed Step-by-Step Protocol

This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin for the synthesis of a C-terminal amide peptide. Adjustments may be necessary for other resins and protection schemes.

  • Resin Swelling: Swell the resin (e.g., Rink Amide AM resin, 100-200 mesh, ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine and byproducts.

  • Coupling of this compound:

    • Rationale: Due to the potential steric hindrance of the azetidine ring, a robust coupling strategy is recommended. The use of a uronium-based coupling agent like HBTU in the presence of HOBt is a standard and effective method for coupling sterically hindered amino acids, as it minimizes racemization and promotes efficient amide bond formation.[8][9]

    • Procedure:

      • In a separate vessel, pre-activate a solution of this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

      • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the pre-activation mixture and immediately add the solution to the resin.

      • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellowish) indicates complete coupling. If the test is positive, a recoupling step may be necessary.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., 5% acetic anhydride and 6% 2,6-lutidine in DMF) for 10 minutes.

  • Continuation of Synthesis: Proceed with the deprotection and coupling of the next Fmoc-protected amino acid in the sequence.

Deprotection of the Trifluoroacetyl Group and Peptide Cleavage

The trifluoroacetyl (Tfa) group is stable to the standard conditions of Fmoc SPPS.[10] Its removal can be achieved during the final cleavage from the resin or as a separate step, depending on the desired final product.

Diagram of Deprotection and Cleavage Decision Pathway

Cleavage_Deprotection node_process node_process Start Peptide on Resin with Tfa-Azetidine Cleavage_Choice Retain Tfa group on final peptide? Start->Cleavage_Choice Standard_Cleavage Standard TFA Cleavage (e.g., TFA/TIS/H2O) Cleavage_Choice->Standard_Cleavage Yes Selective_Deprotection Selective Tfa Deprotection (e.g., mild base) Cleavage_Choice->Selective_Deprotection No Final_Peptide_Tfa Final Peptide with Tfa-Azetidine Standard_Cleavage->Final_Peptide_Tfa Final_Peptide_Free_Amine Final Peptide with free Azetidine Standard_Cleavage->Final_Peptide_Free_Amine If Tfa is labile to TFA Selective_Deprotection->Standard_Cleavage Followed by

Caption: Decision workflow for Tfa group removal and peptide cleavage.

Protocols for Deprotection and Cleavage

Protocol 1: Concurrent Cleavage and Deprotection

The lability of the N-trifluoroacetyl group to strong acid can vary. While generally considered stable, prolonged exposure to concentrated TFA may lead to partial or complete removal.

  • Procedure:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.[11]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide and analyze by LC-MS to determine the extent of Tfa group removal.

Protocol 2: Selective On-Resin Deprotection of the Trifluoroacetyl Group

For applications requiring a free amine on the azetidine ring in the final peptide, a selective deprotection step can be performed prior to cleavage.

  • Rationale: The trifluoroacetyl group can be removed under mild basic conditions that do not affect most acid-labile side-chain protecting groups.[4]

  • Procedure:

    • After the final coupling and Fmoc deprotection, wash the peptide-resin with DMF.

    • Treat the resin with a solution of 1 M aqueous piperidine or a similar mild base for 1-2 hours.

    • Wash the resin thoroughly with DMF, DCM, and methanol.

    • Proceed with the standard TFA cleavage and deprotection as described in Protocol 1.

Impact on Peptide Properties: A Comparative Overview

The incorporation of this compound can significantly enhance the proteolytic stability of peptides compared to their proline-containing counterparts.

Table 1: Comparative Proteolytic Stability of Proline-Containing vs. Azetidine-Containing Peptides
Peptide SequenceProline AnalogueHalf-life in Mouse Plasma (minutes)Reference
Pro-GlyProline~10[6]
β-CF3-Pro-Glyβ-trifluoromethyl-proline> 240[6]
A tripeptide containing aza-azetidineaAzeStable to proteolysis[3]
A native Proline-containing tripeptideProlineReadily digested[3]

Note: The data presented are for closely related proline analogues and serve as an illustration of the potential stability enhancement. Direct comparative data for this compound was not available in the cited literature.

The enhanced stability is attributed to the altered backbone conformation imposed by the four-membered ring, which can disrupt the recognition and binding by proteases that typically cleave at or near proline residues.[6]

Conclusion and Future Perspectives

This compound is a valuable building block for the synthesis of novel peptides with enhanced stability and unique conformational properties. Its incorporation via standard Fmoc-SPPS is feasible with appropriate coupling strategies to overcome potential steric hindrance. The trifluoroacetyl group provides an additional layer of synthetic versatility through its orthogonal deprotection chemistry. The resulting azetidine-containing peptides are expected to exhibit increased resistance to proteolytic degradation, a critical attribute for the development of peptide-based therapeutics. Further studies are warranted to fully elucidate the conformational effects of this residue in various peptide sequences and to quantify its impact on the half-life of a broader range of bioactive peptides.

References

Application Notes & Protocols: Strategic Incorporation of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Tfa-Azetidinecarboxylic Acid

The incorporation of non-natural, conformationally constrained amino acids is a cornerstone of modern peptidomimetic design and drug discovery. 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid is a unique building block that serves as a rigid proline analogue. The four-membered azetidine ring introduces a sharp beta-turn-like kink in the peptide backbone, influencing secondary structure and receptor binding affinity.[1][2][3] The N-trifluoroacetyl (Tfa) group further modifies the electronic and lipophilic properties of the residue.

However, the successful incorporation of this moiety presents two distinct synthetic challenges that must be addressed with a carefully considered strategy:

  • Steric Hindrance: The rigid, cyclic nature of the azetidine ring can impede coupling efficiency, necessitating the use of high-performance coupling reagents and optimized conditions to prevent incomplete reactions.[4][5][6]

  • Protecting Group Orthogonality: The N-Tfa group is an acyl-type protection that is known to be labile under the mild basic conditions frequently used in standard peptide synthesis.[7] This is particularly critical in the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), where repeated exposure to piperidine for Fmoc deprotection can lead to premature and uncontrolled removal of the Tfa group.[8]

This document provides a detailed guide and robust protocols for the successful incorporation of this compound, focusing on a Boc-SPPS strategy to ensure the chemical integrity of the N-Tfa group.

Core Synthetic Strategy: Why Boc-SPPS is the Recommended Approach

To maintain the N-Tfa group as a permanent modification on the final peptide, a synthetic strategy must be employed where the group remains stable throughout all cycles of Nα-deprotection.

  • Fmoc-SPPS (Not Recommended): The standard deprotection step in Fmoc-SPPS utilizes a 20% solution of piperidine in DMF. Piperidine is a secondary amine base that is sufficiently nucleophilic to cleave the electron-deficient Tfa-amide bond.[7] This "semi-orthogonal" nature means the Tfa group will likely be partially or fully cleaved during synthesis, leading to a heterogeneous peptide population and complex purification.[8]

  • Boc-SPPS (Recommended): In the Boc/Bzl protection scheme, the temporary Nα-Boc group is removed using moderately strong acid (e.g., 30-50% Trifluoroacetic Acid (TFA) in DCM).[9] The N-Tfa amide bond is completely stable to these acidic conditions. Final cleavage and side-chain deprotection are performed with a very strong acid like anhydrous HF or TFMSA, which also leaves the N-Tfa group intact. This orthogonality makes Boc-SPPS the ideal and most reliable method for preparing peptides containing a stable N-Tfa-azetidine residue.

Experimental Protocols & Methodologies

Protocol 1: Incorporation via Manual Boc-SPPS (Tfa Group Retention)

This protocol is designed for the incorporation of N-Tfa-Azetidinecarboxylic acid into a peptide sequence using a Boc/Bzl strategy on a standard Merrifield or PAM resin.

3.1. Materials and Reagents

ReagentAcronymPurpose
Merrifield Resin (or other Boc-compatible resin)-Solid support
Dichloromethane, Peptide Synthesis GradeDCMSolvent (swelling, washing, reactions)
N,N-Dimethylformamide, Peptide Synthesis GradeDMFSolvent (washing, coupling)
Trifluoroacetic AcidTFABoc deprotection reagent
N,N-DiisopropylethylamineDIPEANeutralization base
This compoundTfa-AzeAmino acid to be incorporated
Nα-Boc-Amino AcidsBoc-AAStandard amino acids for synthesis
HATUHATUCoupling/Activating Reagent
Anhydrous Hydrofluoric Acid / Low-High HF SystemHFFinal cleavage and deprotection
Anisole-Scavenger for HF cleavage
Diethyl Ether, Anhydrous, ColdEt₂OPeptide precipitation

3.2. Boc-SPPS Workflow for Incorporation

The following workflow describes a single coupling cycle for incorporating Tfa-Aze.

SPPS_Cycle Start Peptide-Resin (Free Amine) Boc_Deprotection Boc Deprotection (30% TFA in DCM, 1+20 min) Start->Boc_Deprotection 1. Wash_1 Wash (DCM, IPA, DCM) Boc_Deprotection->Wash_1 2. Neutralization Neutralization (5% DIPEA in DCM, 2x2 min) Wash_1->Neutralization 3. Wash_2 Wash (DCM, DMF) Neutralization->Wash_2 4. Coupling Coupling (See Protocol 3.3) Wash_2->Coupling 5. Wash_3 Wash (DMF, DCM) Coupling->Wash_3 6. End Peptide-Resin (N-Boc Protected) Wash_3->End Ready for next cycle

Caption: Boc-SPPS cycle for peptide chain elongation.

3.3. Detailed Coupling Protocol for Tfa-Aze using HATU

This sub-protocol details Step 5 of the workflow. Due to the constrained nature of the azetidine ring, a powerful coupling agent like HATU is essential for achieving high efficiency.[10]

  • Preparation: In a separate vial, pre-activate the Tfa-Aze by dissolving the following reagents in DMF (approx. 5 mL per gram of resin). Add in the specified order.

ReagentEquivalents (vs. Resin Capacity)Purpose
1-(Tfa)-3-azetidinecarboxylic acid4.0 eqAmino Acid Monomer
HATU3.9 eqForms highly reactive OAt-ester intermediate.[10][11]
DIPEA6.0 eqActivator Base
  • Activation: Gently swirl the activation mixture for 1-2 minutes. Do not exceed 5 minutes, as prolonged activation in the absence of the free amine can lead to reagent decomposition and side reactions.

  • Coupling: Immediately add the activated Tfa-Aze solution to the washed, neutralized peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring (Self-Validation): After the coupling time, take a small sample of the resin beads and perform a Kaiser test (or other appropriate ninhydrin-based test). A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), indicating incomplete coupling, perform a second coupling (recouple) with a freshly prepared activation mixture for an additional 1-2 hours. Incomplete coupling is a known challenge with hindered amino acids.[5]

3.4. Final Cleavage and Peptide Isolation

  • Preparation: Dry the final peptide-resin thoroughly under vacuum.

  • Cleavage: Perform the cleavage using an anhydrous HF apparatus ("low-high" HF procedure is standard). A typical cleavage cocktail is HF:Anisole (9:1, v/v). The reaction is run at 0°C for 1 hour. Caution: Anhydrous HF is extremely hazardous and must be handled only by trained personnel in a specialized chemical fume hood.

  • Workup: After the HF is removed by evaporation, wash the resin-peptide mixture with cold, anhydrous diethyl ether to remove the anisole and other organic scavengers.

  • Extraction: Extract the peptide from the resin using a suitable solvent, typically 10% aqueous acetic acid.

  • Lyophilization: Freeze-dry the aqueous extract to obtain the crude peptide as a fluffy white powder. The N-Tfa group will remain intact on the azetidine residue.

Protocol 2: Post-Cleavage Removal of the Tfa Group (Optional)

If the desired final product is a peptide with an unsubstituted secondary amine on the azetidine ring, the Tfa group can be removed from the purified peptide in solution.

  • Dissolution: Dissolve the purified, lyophilized peptide (containing the Tfa-Aze residue) in water to a concentration of 1-2 mg/mL.

  • Basification: Adjust the pH of the solution to 10-11 by the dropwise addition of a dilute (0.1 M) ammonium hydroxide or sodium hydroxide solution while stirring gently at room temperature.

  • Reaction: Monitor the reaction by RP-HPLC and mass spectrometry. The cleavage is typically complete within 1-4 hours. The mass of the product will decrease by 96.0 Da (mass of C₂F₃O).

  • Neutralization & Desalting: Once the reaction is complete, neutralize the solution with dilute acetic acid. The peptide can then be desalted using a C18 Sep-Pak cartridge or repurified by RP-HPLC to remove salts and any impurities.

  • Lyophilization: Lyophilize the final peptide solution to obtain the desired product.

Verification and Quality Control

Successful incorporation and manipulation of the Tfa-Aze residue must be confirmed empirically.

  • Reverse-Phase HPLC (RP-HPLC): Used to assess the purity of the crude and purified peptide. The high lipophilicity of the Tfa group will significantly increase the retention time of the peptide compared to its non-acylated analogue.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the definitive method to confirm successful incorporation. The observed mass should match the theoretical mass calculated for the peptide containing the intact Tfa-Aze residue. For the optional deprotection protocol, MS is used to confirm the complete removal of the Tfa group.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the Tfa-Aze residue is preventing 100% reaction completion.[5]Perform a second coupling (recouple) immediately. Consider increasing coupling time to 3-4 hours or slightly warming the reaction to 30-40°C.
Low Yield After Cleavage Incomplete coupling at the Tfa-Aze step or subsequent steps, leading to truncated sequences that are washed away during purification.Re-evaluate coupling efficiency. Ensure all reagents are fresh and anhydrous. Use a highly efficient coupling reagent like HATU or COMU.[10]
Heterogeneous Product by MS If using an Fmoc-based strategy, this is likely due to partial cleavage of the Tfa group by piperidine.[8]Switch to the recommended Boc-SPPS strategy. If Fmoc must be used, extensive optimization with milder bases (e.g., DBU) would be required, but success is not guaranteed.
Peptide Insoluble After Cleavage The final peptide, especially with the lipophilic Tfa group, may be prone to aggregation. Hydrophobic peptides are a known synthetic challenge.[12]Attempt to dissolve the peptide in different solvents (e.g., add acetonitrile, isopropanol, or DMSO to the aqueous acetic acid). Purify using HPLC immediately.

Conclusion

The incorporation of this compound is a powerful tool for peptide modification, but it requires a deliberate and informed synthetic approach. The inherent base-lability of the N-Tfa group makes a standard Fmoc-SPPS strategy unreliable. By employing the robust Boc-SPPS methodology detailed here, researchers can confidently and efficiently synthesize peptides containing this valuable structural motif, ensuring the integrity of the final product and the reliability of downstream applications.

References

1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid as a constrained amino acid analog

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

A Dual-Function Building Block for Constrained Peptides and ¹⁹F NMR-Based Drug Discovery

Introduction: The Need for Structural Constraint and Sensitive Probes

In the landscape of modern drug discovery, peptides and peptidomimetics represent a rapidly expanding therapeutic class. However, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity, hindering their clinical translation[1][2]. The incorporation of unnatural, conformationally constrained amino acids is a powerful strategy to overcome these limitations.[3][4][5] Azetidine-3-carboxylic acid, a four-membered ring analog of proline, provides a significant structural constraint, inducing unique turns and improving proteolytic resistance in peptide chains.[6][7][8]

This guide details the applications of This compound , a derivative that couples the potent conformational influence of the azetidine ring with the utility of a trifluoroacetyl (TFA) group. This dual functionality presents two key opportunities for researchers:

  • Structural Scaffolding: Direct incorporation into peptides to enforce a rigid conformation.

  • Spectroscopic Reporting: Utilization of the trifluoromethyl (CF₃) group as a highly sensitive ¹⁹F Nuclear Magnetic Resonance (NMR) probe to study molecular interactions, conformational changes, and target engagement without background interference.[9][10][11]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, incorporation, and application of this versatile chemical tool.

Section 1: Physicochemical Properties and Structural Features

This compound is a stable, crystalline solid at room temperature. Its key properties are summarized below.

PropertyValueSource
IUPAC Name 1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid[12][13]
CAS Number 1001026-41-0[12][13]
Molecular Formula C₆H₆F₃NO₃[14]
Molecular Weight 197.11 g/mol [13]
Monoisotopic Mass 197.02998 Da[14]
InChIKey FMPNGUOKMPVJQV-UHFFFAOYSA-N[14]
The Azetidine Ring: A Proline Analog with Enhanced Constraint

The four-membered azetidine ring is significantly more strained than the five-membered pyrrolidine ring of proline. This increased strain restricts the range of accessible backbone dihedral angles (φ and ψ) when incorporated into a peptide, more rigidly defining the peptide's secondary structure. This property can be harnessed to stabilize β-turns or other specific conformations crucial for biological activity.[3][8] Furthermore, the unique geometry imparted by the azetidine ring can enhance binding to target proteins and increase resistance to degradation by proteases.[7]

The N-Trifluoroacetyl Group: A Protecting Group and ¹⁹F NMR Probe

The N-trifluoroacetyl group serves a dual purpose. Primarily, it is an exceptional NMR probe. The three magnetically equivalent fluorine atoms of the CF₃ group generate a single, sharp resonance in the ¹⁹F NMR spectrum. Key advantages include:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio (close to ¹H) and 100% natural abundance.

  • Background-Free Analysis: Fluorine is virtually absent from biological systems, meaning any signal observed comes exclusively from the labeled molecule.[9][10][11]

  • Environmental Sensitivity: The chemical shift of the ¹⁹F signal is highly sensitive to its local electronic environment. Changes in conformation, solvent exposure, or binding to a target protein will induce measurable chemical shift perturbations, providing direct evidence of an interaction.[9][11]

Secondly, the TFA group can function as a protecting group for the azetidine nitrogen. While stable to the acidic conditions of Boc-based solid-phase peptide synthesis (SPPS), it can be removed under specific basic conditions, allowing for further peptide chain elongation if desired.

Section 2: Conceptual Synthesis Protocol

While commercially available, understanding the synthesis of this compound provides insight into its reactivity. The most direct method is the N-acylation of azetidine-3-carboxylic acid.

Caption: Conceptual workflow for the synthesis of the title compound.

Protocol 2.1: N-Trifluoroacetylation of Azetidine-3-carboxylic acid

Causality: This protocol uses a standard acylation reaction. Triethylamine (TEA) is used as a base to deprotonate the secondary amine of the azetidine ring, creating a nucleophile that attacks the electrophilic carbonyl carbon of the trifluoroacetylating agent (e.g., ethyl trifluoroacetate). The reaction is performed in an aprotic solvent like DMF to dissolve the reactants and facilitate the reaction.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Azetidine-3-carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Cooling: Cool the solution to 0°C using an ice bath. This helps to control the exothermicity of the reaction.

  • Base Addition: Add Triethylamine (2.5 eq) dropwise to the solution while stirring.

  • Acylation: Slowly add Ethyl trifluoroacetate (1.5 eq) to the reaction mixture. Allow the reaction to stir at 0°C for 1 hour.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once complete, acidify the reaction mixture with 1M HCl (aq) to a pH of ~2-3. Extract the product into an organic solvent such as Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography or recrystallization to yield the final product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Application in Peptide Synthesis

This building block is readily compatible with standard Solid-Phase Peptide Synthesis (SPPS) protocols, typically using Fmoc-chemistry.

start_node start_node process_node process_node decision_node decision_node end_node end_node Start Start: Fmoc-AA-Resin Fmoc_Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Wash1 Wash Resin (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling 2. Couple Building Block:1-(TFA)-Aze-OH (3 eq)HBTU/HOBt (2.9 eq)DIPEA (6 eq) Wash1->Coupling Wash2 Wash Resin (DMF, DCM) Coupling->Wash2 Kaiser_Test Kaiser Test (Check for free amines) Wash2->Kaiser_Test Is_Coupling_Complete Complete? Kaiser_Test->Is_Coupling_Complete Is_Coupling_Complete->Coupling No (Recouple) Next_Cycle Proceed to Next Fmoc-AA Coupling Cycle Is_Coupling_Complete->Next_Cycle Yes Cleavage Final Cleavage & Deprotection (e.g., Reagent K) Next_Cycle->Cleavage Purification Purify Peptide (RP-HPLC) Cleavage->Purification Concept: Detecting Binding via ¹⁹F NMR Chemical Shift Perturbation cluster_free State 1: Free Peptide cluster_bound State 2: Bound Peptide Peptide_Free TFA-Aze-Peptide (in solution) NMR_Free ¹⁹F NMR Spectrum:Sharp, single peak atChemical Shift δ₁ Peptide_Free->NMR_Free Midpoint Peptide_Free->Midpoint + Target Protein Peptide_Bound TFA-Aze-Peptide + Target Protein (Binding Event) NMR_Bound ¹⁹F NMR Spectrum:Peak shifts to δ₂(Δδ = δ₂ - δ₁)May broaden Peptide_Bound->NMR_Bound Midpoint->Peptide_Bound

References

Application Notes and Protocols for 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid: A Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Azetidines in Medicinal Chemistry

The design and synthesis of novel molecular entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery. Small, strained ring systems have garnered significant attention as valuable scaffolds that provide conformational rigidity and novel three-dimensional exit vectors for substituent placement. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, offering a favorable balance between stability and the conformational constraint needed for potent and selective biological activity.[1][2] Its inherent ring strain can be harnessed for unique chemical transformations, allowing for the construction of complex molecular architectures.[3]

The strategic incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (CF₃) group, is a widely employed strategy to optimize the properties of drug candidates.[4][5] The trifluoromethyl group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. By replacing metabolically susceptible sites or by modulating electronic properties, the CF₃ group often enhances the pharmacokinetic and pharmacodynamic profile of a therapeutic agent.[4]

This guide focuses on the utility of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid as a versatile building block for the synthesis of novel compounds. This molecule synergistically combines the desirable features of the azetidine scaffold with the advantageous properties of the trifluoromethyl group. The trifluoroacetyl group serves as both an activating group for the azetidine nitrogen and a potential protecting group that can be removed under specific conditions.[6][7] The carboxylic acid at the 3-position provides a convenient handle for a variety of chemical transformations, most notably amide bond formation, which is a fundamental reaction in the synthesis of pharmaceuticals.[8][9]

These application notes provide detailed protocols for the utilization of this compound in the synthesis of novel amides, esters, and other derivatives, paving the way for the exploration of new chemical space in drug discovery.

Characterization of this compound

A thorough characterization of the starting material is crucial for the successful synthesis of novel compounds.

Property Value Source
IUPAC Name 1-(2,2,2-Trifluoroacetyl)azetidine-3-carboxylic acid[4]
CAS Number 1001026-41-0[4]
Molecular Formula C₆H₆F₃NO₃[6]
Molecular Weight 197.11 g/mol [6]

Core Applications and Synthetic Protocols

The primary synthetic utility of this compound lies in the transformation of its carboxylic acid group. The following sections provide detailed protocols for key reactions.

Amide Bond Formation: Synthesis of Novel Azetidine-3-carboxamides

The formation of an amide bond is one of the most important reactions in medicinal chemistry.[9] The carboxylic acid of the title compound can be readily coupled with a wide range of primary and secondary amines to generate a library of novel azetidine-3-carboxamides.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amine Coupling cluster_2 Work-up and Purification start 1-(2,2,2-Trifluoroacetyl)-3- azetidinecarboxylic acid reagents Coupling Reagent (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) start->reagents Dissolve solvent Anhydrous Solvent (e.g., DMF, DCM) start->solvent in activated_ester Activated Ester Intermediate solvent->activated_ester Stir at RT amine Primary or Secondary Amine activated_ester->amine product Novel Azetidine-3-carboxamide amine->product Add to activated ester solution workup Aqueous Work-up product->workup purification Column Chromatography workup->purification final_product Pure Azetidine-3-carboxamide purification->final_product G start 1-(2,2,2-Trifluoroacetyl)-3- azetidinecarboxylic acid amide Azetidine-3-carboxamide start->amide Amide Coupling ester Azetidine-3-carboxylate start->ester Esterification deprotected_amide Azetidine-3-carboxamide (free amine) amide->deprotected_amide Deprotection deprotected_ester Azetidine-3-carboxylate (free amine) ester->deprotected_ester Deprotection further_derivatization_amide Further N-functionalization deprotected_amide->further_derivatization_amide further_derivatization_ester Further N-functionalization deprotected_ester->further_derivatization_ester

References

Protocol & Application Note: Reaction Conditions for Coupling 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Amide Derivatives

Abstract and Scope

This guide provides a comprehensive technical overview and detailed experimental protocols for the amide coupling of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid. Azetidine scaffolds are increasingly vital in medicinal chemistry, serving as constrained bioisosteres for various functional groups. The successful and efficient coupling of this particular building block is critical for the synthesis of novel chemical entities in drug discovery programs. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a comparative analysis of two robust coupling methodologies: a modern uronium salt-based approach (HATU) and a classic carbodiimide-based method (EDC/HOBt). By understanding the causality behind procedural choices, researchers can optimize reaction conditions, troubleshoot common issues, and adapt these protocols for a wide range of amine coupling partners.

Mechanistic Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow under ambient conditions. The primary challenge is the unfavorable interaction between the acidic carboxylic acid and the basic amine, which leads to a non-productive acid-base salt formation.[1] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[1][2] Coupling reagents are designed to achieve this activation, typically proceeding through one of the following pathways:

  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][3] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct, terminating the reaction.[4] To mitigate this and reduce the risk of racemization at adjacent chiral centers, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are used. These additives intercept the O-acylisourea to form an active ester intermediate, which is more stable and reacts cleanly with the amine to form the desired amide.[5][6]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU have emerged as exceptionally efficient and fast-acting coupling agents.[7][8] In the presence of a non-nucleophilic base, HATU reacts with the carboxylate anion to form a highly reactive OAt-active ester.[7] The 7-azabenzotriazole backbone of HOAt not only makes for a good leaving group but also provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine. This makes HATU particularly effective for sterically hindered substrates or challenging couplings where other reagents may fail.[8][9]

A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential in these reactions to deprotonate the carboxylic acid, forming the carboxylate nucleophile required for the initial activation step, and to neutralize acidic byproducts generated during the reaction.[7][10]

G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack & Amide Formation Acid R-COOH (Azetidine Acid) Base Base (e.g., DIPEA) Acid->Base - H+ ActiveIntermediate Reactive Intermediate (OAt-ester or O-Acylisourea) Acid->ActiveIntermediate Deprotonation & Activation CouplingReagent Coupling Reagent (HATU or EDC/HOBt) CouplingReagent->Acid Reacts with Carboxylate Amide Amide Product ActiveIntermediate->Amide Nucleophilic Attack Amine R'-NH2 (Amine Partner) Amine->ActiveIntermediate Attacks Byproducts Byproducts (Urea, HOAt, etc.) Amide->Byproducts Release G start Start prep 1. Reagent Preparation - Dissolve Acid & Amine in Anhydrous Solvent - Weigh Coupling Reagent & Base start->prep activation 2. Activation & Coupling - Add Coupling Reagent (HATU or EDC/HOBt) - Add Base (DIPEA) - Stir at RT (or 0°C to RT) prep->activation monitor 3. Reaction Monitoring (TLC / LC-MS) activation->monitor decision Reaction Complete? monitor->decision decision->activation No workup 4. Aqueous Work-up - Dilute with Organic Solvent - Wash with Acid, Base, Brine decision->workup Yes purify 5. Purification - Dry & Concentrate - Flash Column Chromatography workup->purify analyze 6. Product Analysis (NMR, MS, etc.) purify->analyze end End analyze->end

References

Application Note: Protecting Group Strategies for 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid is a valuable, conformationally constrained building block in medicinal chemistry and drug development. Its synthetic utility is often predicated on the selective functionalization of the carboxylic acid moiety in the presence of the N-trifluoroacetyl group. This requires a robust and orthogonal protecting group strategy. This document provides a detailed technical guide on selecting and implementing effective protection strategies for the carboxylic acid, focusing on the synthesis of tert-butyl and benzyl esters. We present field-proven, step-by-step protocols for both protection and deprotection, explain the chemical rationale behind the strategic choices, and provide a comparative analysis to aid researchers in methodology selection.

Introduction: The Synthetic Challenge

Azetidine-based scaffolds are of increasing interest in drug discovery as they serve as rigid bioisosteres for more flexible moieties, often leading to improved binding affinity and metabolic stability.[1] The title compound, this compound, combines this desirable azetidine core with a trifluoroacetyl (TFA) group on the nitrogen. The N-TFA group is a highly electron-withdrawing amide that serves as a stable protecting group under certain conditions but also presents unique challenges for subsequent synthetic transformations.

The primary challenge lies in the selective manipulation of the C3-carboxylic acid. Any reaction, such as amide coupling or reduction, requires that the carboxylic acid first be activated or modified. However, the reagents and conditions used for these transformations must be fully compatible with the N-TFA group. Therefore, a common and effective approach is to first "protect" the carboxylic acid as an ester. The selection of this ester protecting group is critical and must follow the principle of orthogonality—its removal conditions must not affect the N-TFA group or the azetidine ring.

This guide focuses on two primary, highly effective and orthogonal strategies:

  • Tert-Butyl (tBu) Ester: Protection via acid-catalyzed addition and deprotection with strong acid.

  • Benzyl (Bn) Ester: Protection via alkylation and deprotection via neutral hydrogenolysis.

Molecular Characteristics & The Principle of Orthogonality

To devise a successful strategy, one must understand the stability profile of the functional groups present.

  • N-Trifluoroacetyl Group: This group is generally stable to strongly acidic conditions and catalytic hydrogenation. However, it is susceptible to cleavage under basic conditions (e.g., saponification with NaOH or K2CO3, or treatment with ammonia).[2][3]

  • Azetidine Ring: While strained, the azetidine ring is generally stable under the conditions discussed, though harsh conditions can risk ring-opening.[4]

  • Carboxylic Acid: The target for protection.

Orthogonal protection is a cornerstone of modern organic synthesis that allows for the selective removal of one protecting group in a molecule that contains multiple protecting groups, without affecting the others.[5] For our molecule, the goal is to choose a protecting group for the carboxylic acid (PG-COOH) that can be removed under conditions that leave the N-TFA group intact.

cluster_0 Orthogonal Deprotection Concept Start N-(TFA)-Azetidine(COOH) Protected N-(TFA)-Azetidine(COO-PG) Start->Protected  Protection of Acid Deprotected_COOH N-(TFA)-Azetidine(COOH) Protected->Deprotected_COOH  Selective Removal of PG (e.g., Acidolysis or Hydrogenolysis) Deprotected_NH HN-Azetidine(COO-PG) Protected->Deprotected_NH  Non-Selective Removal of TFA (e.g., Basic Hydrolysis)

Figure 1: Conceptual workflow for orthogonal protection.

Strategy 1: Tert-Butyl (tBu) Ester Protection

Rationale: The tert-butyl ester is an ideal choice due to its stability across a wide range of non-acidic conditions. Its removal requires strong acid, typically trifluoroacetic acid (TFA), which is fully compatible with the acid-stable N-trifluoroacetyl group.[6][7]

Workflow for tBu Protection & Deprotection

Start 1-(TFA)-Azetidine-3-COOH p1 Start->p1 Protected 1-(TFA)-Azetidine-3-COO-tBu p2 Protected->p2 Deprotected 1-(TFA)-Azetidine-3-COOH p1->Protected tBu-Trichloroacetimidate, BF₃·OEt₂, DCM, rt p2->Deprotected TFA / DCM (1:1), rt, 1-2h

Figure 2: Reaction scheme for tBu ester strategy.

Protocol 1A: Synthesis of tert-Butyl 1-(2,2,2-Trifluoroacetyl)azetidine-3-carboxylate

Causality: This protocol uses tert-butyl 2,2,2-trichloroacetimidate, which acts as an efficient tert-butylating agent under mild Lewis acid catalysis (BF₃·OEt₂). This method avoids the need for high pressures or temperatures associated with using isobutylene gas and is generally high-yielding.

Materials:

  • This compound

  • tert-Butyl 2,2,2-trichloroacetimidate

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Add tert-butyl 2,2,2-trichloroacetimidate (1.2 equiv) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add BF₃·OEt₂ (0.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aq. NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl ester.

Protocol 1B: Deprotection of the tert-Butyl Ester

Causality: Trifluoroacetic acid (TFA) protonates the ester carbonyl, weakening the C-O bond to the tertiary carbon. The stable tert-butyl cation is then eliminated, which is subsequently trapped by the TFA counterion or scavengers, releasing the desired carboxylic acid.

Materials:

  • tert-Butyl 1-(2,2,2-Trifluoroacetyl)azetidine-3-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (optional, for azeotropic removal of TFA)

Procedure:

  • Dissolve the tert-butyl ester (1.0 equiv) in DCM (approx. 0.2 M).

  • Add an equal volume of TFA (e.g., 5 mL of DCM and 5 mL of TFA).

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Once deprotection is complete, concentrate the reaction mixture under reduced pressure.

  • To ensure complete removal of residual TFA, add toluene to the crude residue and co-evaporate under reduced pressure. Repeat this step 2-3 times.

  • The resulting carboxylic acid is often pure enough for subsequent steps but can be further purified if necessary.

Strategy 2: Benzyl (Bn) Ester Protection

Rationale: The benzyl ester is another excellent choice, offering an orthogonal deprotection pathway. The Cbz (carboxybenzyl) bond is cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst). This method is exceptionally mild and neutral, preserving most other functional groups, including the N-TFA group.

Workflow for Bn Protection & Deprotection

Start 1-(TFA)-Azetidine-3-COOH p1 Start->p1 Protected 1-(TFA)-Azetidine-3-COO-Bn p2 Protected->p2 Deprotected 1-(TFA)-Azetidine-3-COOH p1->Protected Benzyl Bromide (BnBr), Cs₂CO₃, DMF, rt p2->Deprotected H₂ (1 atm), Pd/C (10%), MeOH or EtOAc, rt

Figure 3: Reaction scheme for Benzyl ester strategy.

Protocol 2A: Synthesis of Benzyl 1-(2,2,2-Trifluoroacetyl)azetidine-3-carboxylate

Causality: This is a standard Sₙ2 reaction. Cesium carbonate (Cs₂CO₃) is a mild base that deprotonates the carboxylic acid to form a carboxylate salt, which is a good nucleophile. This carboxylate then displaces the bromide from benzyl bromide to form the ester. DMF is an excellent polar aprotic solvent for this type of reaction.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and dissolve in anhydrous DMF (approx. 0.2 M).

  • Add cesium carbonate (1.5 equiv) to the solution and stir for 15 minutes at room temperature.

  • Add benzyl bromide (1.1 equiv) dropwise.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, wash the organic layer sequentially with water (3 times to remove DMF) and then brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).

Protocol 2B: Deprotection of the Benzyl Ester

Causality: The palladium catalyst surface adsorbs both hydrogen gas and the benzyl ester. The catalyst facilitates the cleavage of the benzylic C-O bond and the addition of hydrogen, releasing the carboxylic acid and toluene as a benign byproduct.

Materials:

  • Benzyl 1-(2,2,2-Trifluoroacetyl)azetidine-3-carboxylate

  • Palladium on carbon (Pd/C), 10% w/w

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Celite® or a syringe filter

Procedure:

  • Dissolve the benzyl ester (1.0 equiv) in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Carefully add Pd/C (5-10 mol%) to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric; handle with care.

  • Seal the flask and purge the atmosphere by evacuating and backfilling with H₂ gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC or LC-MS (typically complete in 2-6 hours).

  • Once complete, carefully purge the flask with N₂ or Argon to remove excess H₂.

  • Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the palladium catalyst. Wash the pad with additional solvent (MeOH or EtOAc).

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected carboxylic acid.

Summary and Strategy Selection

The optimal protecting group depends on the planned synthetic route for the rest of the molecule. The following table provides a direct comparison to guide the decision-making process.

FeatureTert-Butyl (tBu) Ester Benzyl (Bn) Ester
Protection Conditions Mildly acidic (BF₃·OEt₂), rtMildly basic (Cs₂CO₃), rt
Deprotection Conditions Strong Acid (TFA)Catalytic Hydrogenolysis (H₂, Pd/C)
Orthogonality Excellent. Stable to base, nucleophiles, and hydrogenolysis.Excellent. Stable to acid, base, and most nucleophiles.
Pros • Very clean deprotection. • Reagents are common.• Exceptionally mild, neutral deprotection. • Toluene byproduct is easy to remove.
Cons • Not suitable if other acid-labile groups (e.g., Boc, Trityl) are present.• Not suitable if reducible groups (alkynes, alkenes, nitro groups) are present. • Catalyst can be pyrophoric.
Best For... Syntheses involving base-sensitive substrates or subsequent hydrogenation steps.Syntheses involving acid- or base-sensitive substrates.

Conclusion

The successful synthesis and modification of this compound hinges on a well-designed, orthogonal protecting group strategy for its carboxylic acid. Both the tert-butyl ester and benzyl ester strategies offer robust and reliable pathways. The tert-butyl group, removed with strong acid, is ideal for molecules that must undergo basic reactions or hydrogenation. Conversely, the benzyl group, removed by mild hydrogenolysis, is the superior choice when acid- or base-labile functional groups must be preserved. By following the detailed protocols and considering the chemical rationale provided herein, researchers can confidently select and execute the appropriate strategy to advance their drug discovery and development programs.

References

Comprehensive Analytical Characterization of Peptides Containing 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide therapeutics is a key strategy for enhancing stability, modulating conformation, and improving biological activity.[1] 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid (Tfa-Aze) is a unique building block that introduces a constrained four-membered ring and a trifluoroacetyl group, presenting distinct analytical challenges and opportunities. This guide provides a comprehensive suite of analytical methods and detailed protocols for the robust characterization of peptides containing this modification, ensuring the generation of reliable data for regulatory submissions and drug development milestones. We will cover primary structure confirmation, purity and impurity profiling, structural elucidation, and stability assessment.

Introduction: The Analytical Imperative for Modified Peptides

Peptides modified with unnatural amino acids like Tfa-Aze require a multi-pronged analytical approach that goes beyond standard methodologies. The constrained nature of the azetidine ring can significantly influence peptide secondary structure, while the trifluoroacetyl moiety impacts hydrophobicity and provides a unique spectroscopic handle.[2][3] A thorough characterization is therefore essential to establish identity, purity, structure, and stability, which are critical quality attributes (CQAs) for any peptide therapeutic.

This document outlines an integrated analytical workflow designed to provide a complete picture of a Tfa-Aze-containing peptide. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific peptide sequences and development phases.

Integrated Analytical Workflow

A successful characterization strategy relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they build a comprehensive data package.

Peptide Characterization Workflow cluster_0 Primary Structure & Purity cluster_1 Structural Elucidation cluster_2 Stability & Aggregation cluster_3 Quantification LC_MS LC-MS Analysis (Intact Mass) MS_MS Tandem MS (MS/MS) (Sequence Verification) LC_MS->MS_MS Fragment for Sequence NMR NMR Spectroscopy (3D Structure) MS_MS->NMR Elucidate Structure HPLC RP-HPLC/UPLC (Purity & Impurities) Stability_HPLC Stability-Indicating HPLC (Degradation Products) HPLC->Stability_HPLC Monitor Stability CD Circular Dichroism (Secondary Structure) NMR->CD Confirm Conformation Aggregation Aggregation Assays (SEC, ThT) Stability_HPLC->Aggregation Assess Aggregation AAA Amino Acid Analysis (Peptide Content) IC_NMR Ion Chromatography / 19F NMR (Counter-ion Content) Peptide_Sample Purified Tfa-Aze Peptide Peptide_Sample->LC_MS Confirm Mass Peptide_Sample->HPLC Assess Purity Peptide_Sample->AAA Peptide_Sample->IC_NMR

Caption: Integrated workflow for Tfa-Aze peptide characterization.

Primary Structure and Purity Assessment

The foundational step in characterization is confirming that the correct peptide has been synthesized and determining its purity. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the cornerstone of this analysis.[4][5]

Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

RP-HPLC separates peptides based on their hydrophobicity.[6] The trifluoroacetyl group on the Tfa-Aze residue will increase the peptide's overall hydrophobicity, typically leading to longer retention times on C18 columns compared to a non-acylated analogue.

Rationale for Method Design:

  • Column Choice: A C18 stationary phase is the standard for peptide analysis, offering excellent resolving power for a wide range of hydrophobicities.[5] For highly hydrophobic peptides, a C8 or Phenyl column can provide alternative selectivity.[5]

  • Mobile Phase: A mobile phase of water (A) and acetonitrile (B) with an acidic modifier is used. While trifluoroacetic acid (TFA) provides excellent peak shape, it is known to cause significant ion suppression in mass spectrometry.[7][8] Therefore, formic acid (FA) is the preferred modifier for LC-MS compatibility.

  • Gradient: A shallow gradient (e.g., 1% B per minute) is crucial for resolving closely related impurities, such as deletion or insertion sequences.[9]

Table 1: Recommended RP-HPLC/UPLC Conditions

ParameterConditionRationale
Column C18, 1.7-2.1 µm, 100-150 ÅHigh resolution for complex peptide mixtures.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier compatible with MS.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic eluent for peptide separation.
Gradient 5-65% B over 60 minShallow gradient to resolve impurities.[9]
Flow Rate 0.2-0.4 mL/minOptimized for analytical scale columns.
Column Temp. 40-60 °CImproves peak shape and reduces viscosity.
Detection UV at 214 nm & 280 nm214 nm for peptide backbone; 280 nm for Trp/Tyr.
Protocol 1: RP-HPLC Purity Method
  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial gradient conditions (e.g., 95% A / 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the peptide solution.

  • Data Acquisition: Run the gradient method as specified in Table 1.

  • Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks. Impurities should be reported as a percentage of the total area.

Mass Spectrometry (MS) for Identity Confirmation

Electrospray Ionization (ESI) is the most common technique for peptide mass analysis. It generates multiply charged ions, extending the mass range of typical analyzers.[8]

  • Intact Mass Analysis: The first step is to confirm the molecular weight of the peptide. The measured monoisotopic mass should match the theoretical mass of the Tfa-Aze-containing peptide within a narrow tolerance (typically < 5 ppm).

  • Tandem MS (MS/MS) for Sequencing: To confirm the amino acid sequence and pinpoint the location of the Tfa-Aze modification, the primary ion is fragmented. Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD) are common methods that primarily cleave the peptide backbone, producing b- and y-ions. The mass difference between adjacent b- or y-ions corresponds to a specific amino acid residue, confirming the sequence.

LC_MS_MS_Workflow LC 1. HPLC Separation ESI 2. Electrospray Ionization LC->ESI MS1 3. MS Scan (Intact Mass) ESI->MS1 Isolation 4. Isolate Precursor Ion MS1->Isolation Fragmentation 5. Fragmentation (CID/HCD) Isolation->Fragmentation MS2 6. MS/MS Scan (Fragment Ions) Fragmentation->MS2 Analysis 7. Sequence Confirmation MS2->Analysis

Caption: Workflow for peptide sequencing by LC-MS/MS.

Structural Elucidation

The incorporation of a constrained residue like Tfa-Aze can induce specific secondary structures, such as turns or helices, which are critical for biological function.[2][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the three-dimensional structure of peptides in solution, mimicking their native environment.[11][12] It provides atomic-level information on conformation and dynamics.[13]

Key NMR Experiments:

  • 1D ¹H: Provides a fingerprint of the peptide and can indicate proper folding or aggregation.[14]

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[15]

  • ¹⁹F NMR: The trifluoroacetyl group provides a highly sensitive and specific probe. The ¹⁹F chemical shift is sensitive to the local environment and can be used to monitor conformational changes or binding events. It is also a powerful tool for quantifying residual TFA.[16]

Protocol 2: NMR Sample Preparation and Initial Analysis
  • Sample Preparation: Dissolve the peptide to a concentration of >0.5 mM in a suitable buffer (e.g., phosphate-buffered saline, PBS) prepared in 95% H₂O / 5% D₂O. The pH should be maintained below 7.5 to observe amide protons.[14]

  • Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TSP for ¹H; trifluorotoluene for ¹⁹F) for chemical shift referencing and quantification.

  • Data Acquisition: Acquire a 1D ¹H spectrum to assess sample quality (e.g., line broadening, which can indicate aggregation).

  • 2D Spectra: Acquire TOCSY and NOESY spectra to begin the resonance assignment process.

  • Structure Calculation: Use the distance restraints from NOESY data, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution. It measures the differential absorption of left- and right-circularly polarized light.

  • α-helix: Shows characteristic negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

  • β-sheet: Shows a negative band at ~218 nm and a positive band at ~195 nm.

  • Random Coil: Dominated by a strong negative band around 200 nm.

CD is particularly useful for comparing the conformational effects of the Tfa-Aze substitution against a native or control peptide and for monitoring conformational stability as a function of temperature or denaturant concentration.

Stability and Aggregation Propensity

Peptide stability is a critical attribute for drug development, impacting shelf-life, bioavailability, and immunogenicity.[1][17] Aggregation is a major failure mode for peptide therapeutics.[18][19]

Stability-Indicating HPLC Method

A stability-indicating method is a validated quantitative analytical procedure that can detect changes in a drug substance over time. The purity method described in Section 3.1 can serve as a starting point. Forced degradation studies (exposure to acid, base, oxidation, heat, and light) are performed to generate potential degradation products and prove the method can resolve them from the parent peptide.

Protocol 3: Forced Degradation Study
  • Prepare Samples: Prepare solutions of the Tfa-Aze peptide (~1 mg/mL) under the following conditions:

    • Acidic: 0.1 M HCl, 60 °C, 24h

    • Basic: 0.1 M NaOH, RT, 4h

    • Oxidative: 0.1% H₂O₂, RT, 24h

    • Thermal: 80 °C in solution, 48h

    • Photolytic: Expose to ICH-compliant light source.

  • Analysis: Analyze all samples, including an untreated control, by the RP-HPLC method.

  • Peak Tracking: Use LC-MS to identify the masses of any new peaks to understand the degradation pathways. The method is considered "stability-indicating" if all major degradation products are resolved from the main peak.

Peptide Aggregation Analysis

Multiple methods should be used to monitor aggregation, as different techniques are sensitive to different aggregate sizes.[20]

Table 2: Orthogonal Methods for Aggregation Analysis

MethodPrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radius.Quantifies soluble aggregates (dimers, oligomers).[19]
Thioflavin T (ThT) Assay Fluorescence enhancement upon binding to β-sheet rich structures.Detects amyloid-like fibrillar aggregates.[20]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity.Determines size distribution of particles in solution.

Conclusion

The analytical characterization of peptides containing this compound requires a sophisticated, multi-faceted approach. By integrating high-resolution chromatography, mass spectrometry, and spectroscopic techniques, researchers can build a comprehensive understanding of the molecule's identity, purity, structure, and stability. The protocols and rationale provided in this guide offer a robust framework for generating high-quality, reliable data to support the development of novel peptide therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid. This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during this specific synthesis. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot effectively and optimize your experimental outcomes.

Proposed Synthetic Pathway

The most reliable and common route to the target compound involves a two-step process starting from an ester of 3-azetidinecarboxylic acid. This strategy protects the carboxylic acid functionality, preventing it from interfering with the N-acylation step. The subsequent hydrolysis of the ester yields the final product.

G A Start: Ethyl 3-azetidinecarboxylate (or other ester) B Step 1: N-Trifluoroacetylation (Acylation of the azetidine nitrogen) A->B Reagents: Trifluoroacetic Anhydride (TFAA) or S-Ethyl trifluorothioacetate (SETFA) Base (e.g., TEA, DIPEA) C Intermediate: Ethyl 1-(2,2,2-trifluoroacetyl) -3-azetidinecarboxylate B->C In-process check: TLC, LC-MS, ¹⁹F NMR D Step 2: Saponification (Ester Hydrolysis) C->D Reagents: Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H₂O) E Final Product: 1-(2,2,2-Trifluoroacetyl) -3-azetidinecarboxylic Acid D->E Work-up: Acidification (e.g., HCl)

Caption: Proposed two-step synthesis workflow.

Part 1: N-Trifluoroacetylation - Troubleshooting & Protocol

This section addresses the critical first step: the acylation of the azetidine nitrogen.

Frequently Asked Questions & Troubleshooting

Question 1: My N-trifluoroacetylation reaction is inefficient, showing low conversion to the desired product. What are the likely causes and how can I fix this?

Answer: Low conversion is typically due to one of four factors: (1) insufficiently reactive acetylating agent, (2) improper base selection or stoichiometry, (3) suboptimal reaction temperature, or (4) poor quality starting materials.

Expert's Explanation:

  • Choice of Acetylating Agent: Trifluoroacetic anhydride (TFAA) is highly reactive and often the reagent of choice for forcing difficult acylations. However, its high reactivity can also lead to side reactions if not controlled. S-Ethyl trifluorothioacetate (SETFA) is a milder and more selective alternative that can provide cleaner reactions, albeit sometimes requiring longer reaction times or gentle heating.

  • Role of the Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves two purposes: to deprotonate the starting azetidine ester hydrochloride salt (if used) and to scavenge the trifluoroacetic acid byproduct formed during the reaction. Insufficient base (less than 2.0 equivalents for the HCl salt, or 1.0 equivalent for the free amine) can stall the reaction.

  • Temperature Control: These reactions are highly exothermic, especially with TFAA. Running the reaction at 0 °C, or even lower (-15 °C), is critical to prevent side reactions and potential polymerization of the highly reactive azetidine ring. You should add the TFAA dropwise to a cooled solution of the azetidine ester and base.

Troubleshooting Table: Low Conversion in N-Trifluoroacetylation

Potential Cause Diagnostic Check Recommended Solution
Inactive Reagent Check the age and storage of TFAA. It is highly hygroscopic.Use a fresh, unopened bottle of TFAA.
Insufficient Base Check the pH of the reaction mixture (should be basic).Add an additional 0.2-0.5 equivalents of base (TEA or DIPEA).
Low Temperature The reaction is sluggish and stalls after initial conversion.After initial addition at 0 °C, allow the reaction to slowly warm to room temperature and stir overnight.
Poor Starting Material Confirm the purity of the starting azetidine ester via NMR.Re-purify the starting material or purchase from a reliable vendor.

Question 2: How can I effectively monitor the reaction progress to avoid over-running or under-running the synthesis?

Answer: The most effective methods are Thin-Layer Chromatography (TLC) for qualitative analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative assessment. For trifluoroacetylated compounds, ¹⁹F NMR is also a uniquely powerful tool.

Expert's Explanation:

  • TLC Analysis: Use a solvent system like 30-50% ethyl acetate in hexanes. The starting material (amine) will have a low Rf and may streak, while the product (amide) will be less polar and have a higher Rf. Staining with potassium permanganate is effective for visualizing the spots.

  • LC-MS: This is the gold standard. It will clearly show the disappearance of the starting material's mass peak and the appearance of the product's mass peak, allowing for accurate conversion assessment.

  • ¹⁹F NMR Spectroscopy: This technique is highly specific. The trifluoroacetyl group (-CF₃) gives a sharp singlet in the ¹⁹F NMR spectrum, typically around -75 to -77 ppm. By taking a sample from the reaction mixture, you can directly observe the formation of the product peak relative to the peak of any fluorine-containing byproducts or remaining acetylating agent.

Validated Experimental Protocol: N-Trifluoroacetylation
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add ethyl 3-azetidinecarboxylate hydrochloride (1.0 eq).

  • Dissolution: Dissolve the starting material in dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Add diisopropylethylamine (DIPEA, 2.2 eq) dropwise. Stir for 15 minutes. The solution should become clear.

  • Acylation: Add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitoring: Check for completion by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Part 2: Saponification (Ester Hydrolysis) - Troubleshooting & Protocol

This section focuses on the final deprotection step to yield the target carboxylic acid.

Frequently Asked Questions & Troubleshooting

Question 3: My saponification reaction is incomplete, or I am observing degradation of my product. What is causing this?

Answer: This is the most delicate step of the synthesis. Incomplete reaction is often due to insufficient base or reaction time. Degradation is typically caused by conditions that are too harsh (high temperature or high base concentration), which can cleave the trifluoroacetyl group or open the strained azetidine ring.

Expert's Explanation:

The trifluoroacetyl group is an electron-withdrawing group, which makes the amide carbonyl highly electrophilic and susceptible to nucleophilic attack by hydroxide. This can lead to cleavage of the N-CO bond, regenerating the azetidine amine, which would be an undesired side product. Therefore, a careful balance of conditions is required.

  • Choice of Base: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) for ester hydrolysis in sensitive molecules. It is less harsh and can often be used at lower temperatures.

  • Stoichiometry and Temperature: Using a minimal excess of base (e.g., 1.1 - 1.5 equivalents) is recommended. The reaction should be started at a low temperature (0 °C) and only gently warmed if necessary. Running the reaction at room temperature is often sufficient. Avoid heating unless absolutely necessary.

G A Problem: Product Degradation B Cause 1: Excessive Base (> 2.0 eq) A->B C Cause 2: High Temperature (> 40 °C) A->C D Side Reaction 1: Cleavage of Trifluoroacetyl Group B->D E Side Reaction 2: Azetidine Ring Opening C->E F Solution: Use LiOH (1.1-1.5 eq) Run at 0 °C to RT D->F E->F

Caption: Troubleshooting product degradation during saponification.

Validated Experimental Protocol: Saponification
  • Setup: Dissolve the purified ethyl 1-(2,2,2-trifluoroacetyl)-3-azetidinecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in water dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once complete, cool the mixture back to 0 °C and carefully acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, which may be a white solid or a thick oil. Further purification can be achieved by recrystallization if a solid is obtained.

Part 3: Final Product Characterization

Question 4: What are the key analytical features I should look for to confirm the identity and purity of this compound?

Answer: Confirmation requires a combination of NMR spectroscopy and mass spectrometry.

Expected Analytical Data:

Technique Expected Observation
¹H NMR Disappearance of the ethyl ester signals (a quartet ~4.2 ppm and a triplet ~1.3 ppm). Appearance of a broad singlet for the carboxylic acid proton (>10 ppm). Complex multiplets for the azetidine ring protons.
¹³C NMR Disappearance of the ethyl ester carbons (~61 ppm and ~14 ppm). Appearance of the carboxylic acid carbon (~170-175 ppm). Presence of the trifluoroacetyl carbonyl (quartet, ~157 ppm) and the CF₃ carbon (quartet, ~116 ppm).
¹⁹F NMR A sharp singlet around -75 to -77 ppm.
Mass Spec (ESI-) The expected [M-H]⁻ molecular ion peak.

Technical Support Center: Purification of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid (CAS 1001026-41-0). This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. Its unique structure—combining a strained azetidine ring, an acidic carboxylic acid, and an electron-withdrawing N-trifluoroacetyl group—presents specific purification challenges. This guide provides in-depth, field-tested solutions to common issues encountered during its purification.

Compound Properties at a Glance
PropertyValue / ObservationRationale & Implications
Molecular Weight 197.11 g/mol Low molecular weight suggests potential volatility is low, but should not be discounted during high-vacuum drying.
Appearance Typically a white to off-white solid.Color may indicate the presence of impurities from synthesis.
Solubility Soluble in water, methanol, DMSO, and other polar protic solvents.[1] Limited solubility in non-polar solvents like hexanes.High polarity is dominated by the carboxylic acid and trifluoroacetyl groups. This dictates the choice of solvents for chromatography and crystallization.
Acidity (pKa) Estimated pKa ~3-4.The carboxylic acid is a key handle for purification via acid-base extraction. The electron-withdrawing N-TFA group slightly increases its acidity compared to a simple alkyl carboxylic acid.
Stability The N-trifluoroacetyl group is robust under mildly acidic to neutral conditions but can be labile under strong basic conditions (e.g., >pH 10) or in the presence of certain nucleophiles.[2] The azetidine ring itself is strained and can be susceptible to ring-opening under harsh conditions.Avoid prolonged exposure to strong bases during workup and purification. Standard silica gel chromatography and recrystallization are generally safe.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common purification challenges in a practical question-and-answer format.

Section 1: Flash Column Chromatography
Question: My compound is smearing badly and showing significant peak tailing on my silica gel column. What is happening and how can I get sharp peaks?

Answer: This is the most frequently encountered issue. The peak tailing is caused by strong, non-ideal secondary interactions between the highly polar carboxylic acid moiety of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.

Causality: The hydrogen on your carboxylic acid engages in strong hydrogen bonding with the silica surface, causing a portion of the molecules to "stick" and elute much slower than the main band, resulting in a tailed peak.

Solutions:

  • Mobile Phase Modification (Recommended): The most effective solution is to add a small amount of a competitive acid to your mobile phase. This protonates the silica surface and ensures your compound remains in a single, less interactive state.

    • Acetic Acid (AcOH): Add 0.5-2% (v/v) acetic acid to your eluent system (e.g., Ethyl Acetate/Hexanes + 1% AcOH). It is volatile and easily removed under vacuum.

    • Trifluoroacetic Acid (TFA): For reversed-phase chromatography, adding 0.1% TFA is a common and effective strategy for improving the peak shape of acids.[3][4]

  • Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): While less common for acids, neutral alumina can sometimes offer different selectivity and reduce tailing. Basic alumina should be avoided as it can deprotonate the acid, causing it to irreversibly bind to the column.

    • Reversed-Phase (C18) Silica: This is an excellent alternative, especially for polar compounds. See the specific FAQ on reversed-phase below.

  • Derivatization (Pre-Column): As a last resort, the carboxylic acid can be temporarily protected as an ester (e.g., methyl or ethyl ester). This removes the problematic acidic proton, leading to excellent peak shape on silica. However, this adds two steps (protection/deprotection) to your synthesis.

Question: I am using reversed-phase HPLC (C18) for purification, but my compound elutes in the void volume with no retention. How can I fix this?

Answer: This issue arises because this compound is highly polar and may have insufficient hydrophobic character to interact strongly with the non-polar C18 stationary phase.

Solutions:

  • Increase Mobile Phase Polarity: Start with a highly aqueous mobile phase, such as 95-100% water (with 0.1% TFA or formic acid for peak shape) and run a very shallow gradient with an organic modifier like acetonitrile or methanol.[3]

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes and are compatible with highly aqueous mobile phases.[3]

  • Consider HILIC: Hydrophilic Interaction Chromatography (HILIC) is an ideal technique for highly polar compounds that are poorly retained in reversed-phase. A HILIC column (e.g., bare silica, amide, or zwitterionic) uses a high organic/low aqueous mobile phase, providing excellent retention for polar molecules.

  • Add an Ion-Pairing Reagent: For ionizable compounds like carboxylic acids, adding an ion-pairing reagent (e.g., tetrabutylammonium acetate) to the mobile phase can form a neutral, more hydrophobic complex that will be better retained on a C18 column.

Section 2: Recrystallization
Question: My compound "oils out" of solution instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is typically caused by one of three factors: a high concentration of impurities, a solution that is too supersaturated, or cooling the solution too quickly.

Solutions:

  • Reduce the Rate of Cooling: This is the simplest fix. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath or refrigerator. Do not crash-cool the solution.

  • Use a More Dilute Solution: Add slightly more hot solvent than the bare minimum required for dissolution. This lowers the saturation point and can prevent the formation of an oil.

  • Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate nucleation. If you don't have one, gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes create microscopic imperfections that serve as nucleation sites.

  • Perform a Pre-Purification Step: If the issue is due to a high impurity load, recrystallization may not be the best first choice. Perform a quick purification via flash chromatography or an acid-base extraction to remove the bulk of the impurities, then attempt recrystallization on the enriched material.

Section 3: Aqueous Workup & Extraction
Question: I am getting very low recovery of my product after performing an acid-base extraction. Where is it going?

Answer: Low recovery during the extraction of a carboxylic acid is almost always a pH control issue. To be extracted into an organic solvent, the carboxylic acid must be in its neutral, protonated form (-COOH). If it is in its deprotonated, carboxylate form (-COO⁻), it will be highly water-soluble and remain in the aqueous layer.

Workflow and Critical Control Points:

  • Basification Step: When removing neutral or basic impurities, you dissolve your crude product in an organic solvent (e.g., Ethyl Acetate) and extract with a mild aqueous base (e.g., saturated NaHCO₃ solution, pH ~8.5). Your deprotonated product moves to the aqueous layer. Pitfall: Using too strong a base (like NaOH) for prolonged periods could risk hydrolysis of the trifluoroacetyl group.

  • Acidification Step (CRITICAL): Separate the basic aqueous layer containing your product. Cool it in an ice bath and slowly acidify it with a strong acid (e.g., 1M or 2M HCl). You must lower the pH to ≤ 2 to ensure complete protonation of the carboxylic acid. Check the pH with pH paper.

  • Extraction Step: Once acidified, extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). The protonated, neutral product will now move into the organic layer.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

A common mistake is not acidifying to a sufficiently low pH, leaving a significant portion of the product as the water-soluble carboxylate salt.

Visualized Workflows and Protocols

Troubleshooting Flash Chromatography

The following decision tree illustrates a logical approach to troubleshooting common issues during flash column chromatography.

G start Start: Poor Peak Shape or Separation tailing Issue: Peak Tailing start->tailing coelution Issue: Co-elution with Impurity start->coelution no_elution Issue: No Elution (Rf = 0) start->no_elution sol_tailing Solution 1: Add 1% Acetic Acid to Mobile Phase tailing->sol_tailing Primary Fix sol_coelution Solution 1: Decrease Polarity (Slower Elution) coelution->sol_coelution sol_no_elution Solution 1: Increase Mobile Phase Polarity no_elution->sol_no_elution sol_tailing2 Solution 2: Switch to Reversed-Phase (C18) sol_tailing->sol_tailing2 If still issues sol_coelution2 Solution 2: Change Solvent System (e.g., DCM/MeOH from EtOAc/Hex) sol_coelution->sol_coelution2 For different selectivity sol_coelution3 Solution 3: Use Dry Loading Technique sol_coelution2->sol_coelution3 To improve band sharpness sol_no_elution2 Solution 2: Add Polar Co-solvent (e.g., Methanol) sol_no_elution->sol_no_elution2

Caption: Troubleshooting Decision Tree for Flash Chromatography.

Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate peak tailing and achieve effective separation.

  • Stationary Phase Preparation: Select a silica gel column of appropriate size for your sample quantity (typically a 40-100x mass ratio of silica to crude material).

  • Mobile Phase Selection:

    • Begin by developing a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes.

    • Spot your crude material on a TLC plate.

    • Prepare a developing chamber with your chosen solvent system (e.g., 70:30 EtOAc:Hexanes) plus 1% acetic acid .

    • Aim for a target Rf value of ~0.25-0.35 for the desired compound. Adjust the EtOAc/Hexanes ratio as needed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane or Acetone).

    • Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.

    • Gently load this dry powder onto the top of your pre-equilibrated column. Dry loading prevents solvent effects and leads to sharper bands.[3]

  • Elution and Fraction Collection:

    • Equilibrate the column with your mobile phase (containing 1% acetic acid).

    • Begin elution, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Work-up:

    • Combine the pure fractions in a round-bottom flask.

    • Evaporate the solvent and acetic acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove the final traces of acetic acid.

    • Place the final product under high vacuum to remove all residual solvents.

Protocol 2: Acid-Base Extraction Workflow

This protocol provides a step-by-step method for separating the acidic product from neutral or basic impurities.

G start 1. Dissolve Crude Mixture in Ethyl Acetate step2 2. Extract with sat. NaHCO₃ (aq) (Repeat 2x) start->step2 sep_funnel Separatory Funnel step2->sep_funnel organic_layer Organic Layer: Contains Neutral/ Basic Impurities sep_funnel->organic_layer Discard aqueous_layer Aqueous Layer: Contains Product as Deprotonated Salt sep_funnel->aqueous_layer Collect step3 3. Cool Aqueous Layer (Ice Bath) & Acidify to pH ≤ 2 with 1M HCl aqueous_layer->step3 step4 4. Extract with Ethyl Acetate (Repeat 3x) step3->step4 sep_funnel2 Separatory Funnel step4->sep_funnel2 final_organic Organic Layer: Contains Pure, Protonated Product sep_funnel2->final_organic final_aqueous Aqueous Layer: (Discard) sep_funnel2->final_aqueous end 5. Dry (MgSO₄), Filter, & Evaporate Organic Layer final_organic->end

Caption: Workflow for Purification via Acid-Base Extraction.

References

Technical Support Center: Optimizing Coupling Efficiency of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling efficiency of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting strategies for incorporating this unique building block into your synthetic workflows. The trifluoroacetyl group, while offering certain advantages, introduces electronic and steric challenges that necessitate careful optimization of coupling conditions. This document will address common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no product yield in my coupling reaction with this compound?

A1: Low yields are often multifactorial. The primary culprits include:

  • Reduced Nucleophilicity of the Amine: The strongly electron-withdrawing nature of the trifluoroacetyl group can decrease the basicity and nucleophilicity of the azetidine nitrogen, though in this case, the primary concern is the reactivity of the carboxylic acid.

  • Steric Hindrance: The azetidine ring, while small, presents a constrained geometry. The trifluoroacetyl group adds to this steric bulk, potentially hindering the approach of the amine to the activated carboxylic acid.[1][2]

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be sufficiently potent to activate the carboxylic acid in the presence of the electron-withdrawing trifluoroacetyl group.[3]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, and temperature play a critical role and must be carefully selected.[3][4]

Q2: Is the trifluoroacetyl protecting group stable under standard coupling conditions?

A2: The trifluoroacetyl group is generally stable under many standard peptide coupling conditions. However, its stability can be compromised by certain nucleophiles and strong bases. It's crucial to select a non-nucleophilic base to avoid premature cleavage. The group can be readily removed by solvolysis under mild conditions.[5][6]

Q3: What are the best coupling reagents for this molecule?

A3: Due to the potential for steric hindrance and electronic deactivation, more powerful coupling reagents are recommended.[1] Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP and PyAOP, are generally more effective than standard carbodiimides like DCC or EDC.[1][4] For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][7]

Q4: How can I monitor the progress of the reaction effectively?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most reliable methods for monitoring the reaction progress.[3][8][9][10] Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient carboxylic acid activation. 2. Steric hindrance. 3. Low nucleophilicity of the coupling partner. 4. Hydrolysis of activated intermediate.1. Switch to a more potent coupling reagent (e.g., HATU, HCTU, PyAOP).[1] 2. Increase reaction time (e.g., from 1-2 hours to overnight) and/or apply gentle heating (monitor for racemization).[1] Microwave-assisted synthesis can also be effective.[1] 3. Use a less hindered amine if possible, or increase its stoichiometry. 4. Ensure the use of anhydrous solvents and reagents.[3]
Formation of Side Products 1. Racemization of the carboxylic acid. 2. Premature cleavage of the trifluoroacetyl group. 3. Formation of N-acylurea byproduct (with carbodiimides).[11]1. Add a racemization suppressor like HOBt or OxymaPure.[3] Running the reaction at a lower temperature can also help. 2. Use a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[7] 3. Switch to a phosphonium or aminium-based coupling reagent to avoid this side reaction.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Poor solubility of reagents. 3. Inadequate mixing.1. Extend the reaction time and consider a moderate increase in temperature.[1] 2. Choose a solvent with better solvating properties. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF).[1] For difficult cases, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1] 3. Ensure vigorous stirring, especially in heterogeneous reactions.

Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting inefficient coupling reactions.

TroubleshootingWorkflow start Low Coupling Efficiency check_activation Check Carboxylic Acid Activation start->check_activation check_conditions Review Reaction Conditions start->check_conditions check_amine Assess Amine Partner start->check_amine reagent_issue Inefficient Coupling Reagent? check_activation->reagent_issue time_temp_issue Suboptimal Time/Temp? check_conditions->time_temp_issue solvent_base_issue Incorrect Solvent/Base? check_conditions->solvent_base_issue steric_issue Steric Hindrance? check_amine->steric_issue solution_reagent Use Stronger Reagent (HATU, PyAOP) reagent_issue->solution_reagent Yes solution_time_temp Increase Time/Temp or Use Microwave time_temp_issue->solution_time_temp Yes solution_solvent_base Optimize Solvent (NMP) & Base (DIPEA) solvent_base_issue->solution_solvent_base Yes solution_sterics Consider Double Coupling or Acyl Fluoride steric_issue->solution_sterics Yes

Caption: Troubleshooting Decision Tree for Coupling Reactions.

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol outlines a general procedure for the coupling of this compound using HATU, a highly effective coupling reagent.

Materials:

  • This compound (1.0 equivalent)

  • Amine coupling partner (1.0-1.2 equivalents)

  • HATU (1.0-1.5 equivalents)[3]

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)[3]

  • Anhydrous Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

  • Anhydrous Dichloromethane (DCM) if required for solubility

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous DMF or NMP.

  • Add HATU (1.0-1.5 eq.) and DIPEA (2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sterically hindered amines, the reaction may require extended time (up to 24 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

For exceptionally challenging couplings where even potent uronium reagents fail, conversion to the acyl fluoride intermediate can be highly effective.[1][7]

Materials:

  • This compound (1.0 equivalent)

  • Fluorinating agent (e.g., TFFH, 1.1 equivalents)

  • DIPEA (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Amine coupling partner

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add the fluorinating agent (e.g., TFFH, 1.1 eq.) and DIPEA (2.2 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve the amine coupling partner in anhydrous DCM.

  • Add the freshly prepared acyl fluoride solution to the amine solution.

  • Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.

  • Work-up and purify as described in Protocol 1.

Experimental Workflow Diagram

ExperimentalWorkflow start Start: Prepare Reagents dissolve_acid Dissolve Azetidine Acid in Anhydrous Solvent start->dissolve_acid preactivate Pre-activate with Coupling Reagent & Base dissolve_acid->preactivate add_amine Add Amine Coupling Partner preactivate->add_amine monitor Monitor Reaction (LC-MS/HPLC) add_amine->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end Characterize Final Product purify->end

Caption: General Experimental Workflow for Amide Coupling.

References

troubleshooting low yield in reactions with 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this unique building block in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your reactions for higher yields and purity.

Introduction to the Reagent

This compound (N-TFA-Aze-OH) is a valuable proline analogue used in medicinal chemistry and peptide synthesis.[1][2] The strained four-membered azetidine ring provides conformational constraints, while the N-trifluoroacetyl group offers a unique electronic profile. However, these same features can present challenges in synthetic applications, particularly in amide bond formation.

The trifluoroacetyl group is a strong electron-withdrawing group. This has two main consequences:

  • Increased Acidity of the Carboxylic Acid : The inductive effect of the trifluoroacetyl group increases the acidity of the carboxylic acid proton, which can facilitate its activation.

  • Decreased Nucleophilicity of the Amine (in the parent azetidine) : While the nitrogen is acylated, its basicity is significantly reduced compared to an unprotected azetidine. This is crucial when considering potential side reactions.

This guide will focus primarily on troubleshooting low yields in coupling reactions where N-TFA-Aze-OH is the carboxylic acid component.

Troubleshooting Guide: Low Reaction Yields

This section is structured in a question-and-answer format to directly address the most common issues encountered when working with this compound.

Question 1: My standard amide coupling reaction with N-TFA-Aze-OH is giving low yields. What are the likely causes?

Low yields in amide coupling reactions involving this reagent often stem from a combination of steric hindrance and suboptimal activation of the carboxylic acid. The compact, rigid structure of the azetidine ring can impede the approach of the amine coupling partner.

Potential Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may not be potent enough to efficiently activate the carboxylic acid, especially when coupled with a sterically hindered amine.[3][4]

    • Solution: Employ more powerful onium salt-based coupling reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly effective as they form more reactive activated esters.[3] HATU is often the preferred choice for challenging couplings.[3]

  • Steric Hindrance: The azetidine ring, although small, is rigid. If the amine coupling partner is also sterically demanding (e.g., a secondary amine or an amino acid with a bulky side chain), the reaction rate can be significantly reduced.[3][4]

    • Solution 1: Optimize Reaction Conditions: Increasing the reaction time (e.g., from a few hours to overnight) and/or gently heating the reaction can help overcome the activation energy barrier.[4] However, be mindful that prolonged heating can lead to racemization if chiral centers are present.

    • Solution 2: Microwave-Assisted Synthesis: Microwave-assisted peptide synthesis can be a highly effective method to drive difficult couplings to completion in a shorter timeframe.[4]

  • Suboptimal Solvent Choice: Poor solvation of the reactants or intermediates can lead to aggregation and reduced reaction rates.[4]

    • Solution: While DMF is a common solvent for peptide coupling, N-methylpyrrolidone (NMP) often offers superior solvating properties for complex or aggregation-prone sequences.[4] In some cases, a solvent mixture such as DCM/DMF/NMP may be beneficial.[4]

Question 2: I am observing significant side product formation. What are the possible side reactions and how can I mitigate them?

Side product formation can be a significant issue, particularly with highly activated systems.

Potential Side Reactions & Mitigation Strategies:

  • Racemization: If your amine partner is a chiral amino acid, racemization at the alpha-carbon can occur, especially with over-activation or prolonged reaction times at elevated temperatures.

    • Mitigation:

      • Use an additive like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure, which are known to suppress racemization more effectively than HOBt (Hydroxybenzotriazole).[3]

      • Minimize the pre-activation time of the carboxylic acid before adding the amine component.

      • If heating is necessary, carefully optimize the reaction time and temperature to find a balance between reaction completion and minimal racemization.

  • Diketopiperazine Formation: If coupling to a dipeptide ester, intramolecular cyclization to form a diketopiperazine can be a competing reaction, leading to truncation of your desired product.

    • Mitigation: This is more prevalent when the N-terminal amino acid is proline or another secondary amine. Ensure that the coupling reaction is as efficient as possible to favor the intermolecular reaction over the intramolecular cyclization. Using a more potent coupling reagent can help.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general protocol for an amide coupling reaction with this compound?

A robust starting point for a small-scale coupling would be:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) and HATU (0.95 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir for 1-5 minutes for pre-activation.

  • Add your amine (1.0 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions may require several hours to overnight for completion, especially with hindered amines.

  • Upon completion, proceed with a standard aqueous workup or purification by chromatography.

Q2: Is the trifluoroacetyl (TFA) group on the nitrogen stable to standard coupling conditions?

Yes, the N-TFA group is an amide and is generally stable to the conditions used for amide bond formation. It is significantly less labile than N-Boc or N-Fmoc protecting groups.

Q3: How do I remove the N-trifluoroacetyl group after my coupling reaction?

The N-TFA group is a robust protecting group. Its removal typically requires harsh conditions that may not be compatible with other functional groups in your molecule. Common methods include:

  • Basic Hydrolysis: Treatment with a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like THF or methanol. This will also hydrolyze ester groups.

  • Ammonia/Amines: Treatment with aqueous or methanolic ammonia can also cleave the N-TFA group.

Always consider the stability of your overall molecule when planning the deprotection step. It is often advantageous to carry the N-TFA group through several synthetic steps and deprotect at a later stage.

Q4: What are the storage and handling recommendations for this compound?

This compound is generally stable under recommended storage conditions.[5] However, it is good practice to:

  • Store it in a tightly sealed container in a cool, dry place.

  • Avoid contact with strong oxidizing agents.

  • As with many fine chemicals, avoid inhalation of dust and contact with skin and eyes.

Visualization & Data

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low-yield reactions.

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents coupling_reagent Is the Coupling Reagent Potent Enough? (e.g., DCC/EDC vs. HATU/HCTU) check_reagents->coupling_reagent use_onium Switch to Onium Salt Reagent (e.g., HATU, HCTU) coupling_reagent->use_onium No check_conditions Optimize Reaction Conditions coupling_reagent->check_conditions Yes use_onium->check_conditions increase_time_temp Increase Reaction Time and/or Temperature check_conditions->increase_time_temp check_solvent Evaluate Solvent Choice (e.g., DMF vs. NMP) increase_time_temp->check_solvent re_evaluate Re-evaluate and Analyze Results increase_time_temp->re_evaluate change_solvent Switch to a Better Solvating Solvent (e.g., NMP) check_solvent->change_solvent change_solvent->re_evaluate

Caption: A step-by-step decision-making process for troubleshooting low yields.

Table 1: Comparison of Common Coupling Reagents
ReagentClassRelative ReactivityRacemization RiskNotes
DCC/EDC CarbodiimideModerateModerateOften insufficient for hindered couplings.[3]
HBTU/HCTU Uronium/Aminium SaltHighLow-ModerateEffective for many standard and difficult couplings.
HATU Uronium/Aminium SaltVery HighLowOften the reagent of choice for highly hindered systems.[3]
COMU Uronium/Aminium SaltVery HighLowA newer generation reagent with high efficiency.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a starting point for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine coupling partner

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • Add HATU (0.95-1.0 equiv) to the solution.

  • Add DIPEA (2.0-3.0 equiv) to the flask. Stir the mixture at room temperature for 1-5 minutes to allow for pre-activation.

  • In a separate vial, dissolve the amine coupling partner (1.0-1.2 equiv) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed. This may take from 2 hours to overnight.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

References

Technical Support Center: Navigating the Analytical Challenges of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with compounds incorporating the 1-(2,2,2-trifluoroacetyl)-3-azetidinecarboxylic acid moiety. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique analytical hurdles presented by this chemical scaffold. The inherent characteristics of the strained azetidine ring, coupled with the reactive nature of the trifluoroacetyl group, demand a nuanced approach to analytical method development and execution.

I. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the stability and general handling of this compound and its derivatives.

Q1: What are the primary stability concerns for compounds containing the this compound moiety?

A1: There are two primary stability concerns: the integrity of the azetidine ring and the lability of the trifluoroacetyl (Tfa) group. The azetidine ring, a four-membered saturated heterocycle, is susceptible to ring-opening reactions, particularly under acidic conditions.[1] This can lead to the formation of polar impurities and a loss of the desired compound during acidic workups or chromatography on standard silica gel.[1] The trifluoroacetyl group is an acyl-type protecting group that is labile under basic conditions.[2] Its removal can occur unintentionally during workups or analyses involving basic mobile phases, leading to the formation of the corresponding secondary amine.

Q2: Can the trifluoroacetyl group cause side reactions during sample preparation or analysis?

A2: Yes. The trifluoroacetyl group can be a source of trifluoroacetylation, a side reaction where the trifluoroacetyl group is transferred to other nucleophilic moieties in the sample, such as amines or hydroxyl groups.[3] This is a known issue in peptide synthesis where trifluoroacetic acid (TFA) is used for cleavage, and can lead to the formation of N-trifluoroacetylated byproducts.[3] While the trifluoroacetyl group on the azetidine nitrogen is relatively stable under neutral and acidic conditions, care should be taken to avoid prolonged exposure to strong nucleophiles or basic conditions during sample preparation.

Q3: Are there any general recommendations for the storage of these compounds?

A3: To ensure long-term stability, it is recommended to store compounds containing the this compound moiety as dry solids at low temperatures (e.g., -20°C). If in solution, use aprotic, non-nucleophilic solvents and store at low temperatures. Avoid storing solutions in protic solvents, especially under acidic or basic conditions, for extended periods.

II. Troubleshooting Guide: Chromatography (HPLC/LC-MS)

This section provides detailed troubleshooting for common issues encountered during the chromatographic analysis of this compound derivatives.

Issue 1: Poor Peak Shape (Tailing or Broadening) in Reversed-Phase HPLC

Symptoms:

  • Asymmetric peaks with a pronounced tail.

  • Broad peaks leading to poor resolution.

Root Cause Analysis: Peak tailing for acidic compounds like those containing a carboxylic acid is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[4] These interactions are more pronounced at mid-range pH where the silanols are ionized. For basic compounds, which can be formed if the trifluoroacetyl group is cleaved, interactions with silanols can also cause tailing. Additionally, the choice of mobile phase additive is critical. While trifluoroacetic acid (TFA) is often used to improve peak shape for peptides and other compounds, its concentration can significantly impact the retention and peak shape of zwitterionic and weakly basic compounds.[5][6]

Solutions:

  • Optimize Mobile Phase pH and Additive:

    • Low pH Mobile Phase: Use a mobile phase with a pH of 2-3, which will suppress the ionization of the carboxylic acid and the residual silanol groups on the stationary phase. Formic acid (0.1%) is a good first choice as it is MS-friendly and generally provides good peak shape without the significant ion suppression associated with TFA.[7]

    • Trifluoroacetic Acid (TFA) as an Additive: If formic acid is insufficient, TFA can be used at a low concentration (e.g., 0.05-0.1%).[4] TFA acts as an ion-pairing agent and can significantly improve peak shape.[4][5] However, be aware of the potential for ion suppression in LC-MS.[7][8]

  • Use a High-Purity Silica Column: Modern, high-purity silica columns have a lower concentration of acidic silanol groups and are less prone to causing peak tailing.[4]

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.

Issue 2: Irreproducible Retention Times

Symptoms:

  • Shifting retention times between injections or runs.

Root Cause Analysis: Irreproducible retention times can stem from several factors, including changes in mobile phase composition, column equilibration issues, or the degradation of the analyte.[9] For compounds with the this compound moiety, degradation due to hydrolysis of the trifluoroacetyl group or ring-opening of the azetidine can be a significant contributor, especially if the mobile phase is unstable or the sample is left on the autosampler for an extended period.

Solutions:

  • Ensure Proper Mobile Phase Preparation and Equilibration:

    • Prepare fresh mobile phase daily and ensure all components are fully dissolved and mixed.

    • Thoroughly equilibrate the column with the mobile phase before starting a sequence of injections.[10]

  • Control Sample Stability:

    • Keep the autosampler tray cooled to minimize degradation of the sample over time.

    • If possible, dissolve the sample in the mobile phase to ensure compatibility.

  • Check for System Leaks: Even small leaks in the HPLC system can cause pressure fluctuations and lead to variable retention times.[11]

Issue 3: Ghost Peaks or Carryover

Symptoms:

  • Unexpected peaks appearing in blank injections.

  • The peak from a high-concentration sample appearing at a much lower intensity in a subsequent blank injection.

Root Cause Analysis: Ghost peaks can be due to late eluting compounds from a previous injection or contamination in the mobile phase or HPLC system.[4] Trifluoroacetic acid (TFA), if used, is known to be "sticky" and can contaminate the LC system, leading to persistent background signals.[7][12]

Solutions:

  • Implement a Column Wash Step: After each run, especially after injecting high-concentration samples, include a wash step with a strong solvent (e.g., 100% acetonitrile or methanol) to elute any strongly retained compounds.

  • Thoroughly Clean the System after TFA Use: If TFA is used, it is crucial to dedicate a column to that method or to thoroughly flush the entire system with a series of solvents (e.g., water, isopropanol, methanol) to remove residual TFA.[12]

  • Use High-Purity Solvents: Ensure that the water and organic solvents used for the mobile phase are of high purity to avoid introducing contaminants.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_troubleshoot Troubleshooting cluster_finalize Finalization start Define Analytical Goal sample_prep Prepare Sample in Mobile Phase or Weak Solvent start->sample_prep col_select Select High-Purity C18 Column sample_prep->col_select mob_phase Initial Mobile Phase: 0.1% Formic Acid in Water/ACN col_select->mob_phase gradient Run Initial Gradient mob_phase->gradient peak_shape Evaluate Peak Shape and Retention gradient->peak_shape is_good Good Peak Shape? peak_shape->is_good tailing Peak Tailing Observed is_good->tailing No optimize Optimize Gradient and Flow Rate is_good->optimize Yes add_tfa Add 0.05% TFA to Mobile Phase tailing->add_tfa re_run Re-run Analysis add_tfa->re_run re_run->peak_shape validate Method Validation optimize->validate

Caption: Workflow for developing a robust HPLC method.

III. Troubleshooting Guide: Mass Spectrometry (MS)

This section focuses on resolving common issues encountered during the mass spectrometric analysis of compounds containing the this compound moiety.

Issue 1: Significant Ion Suppression in ESI-MS

Symptoms:

  • Low or no signal for the analyte of interest, especially in positive ion mode.

Root Cause Analysis: Ion suppression is a frequent challenge in electrospray ionization (ESI), and trifluoroacetic acid (TFA) is a primary culprit.[8] TFA is a strong acid and a good ion-pairing agent in the liquid phase, which is beneficial for chromatography. However, in the gas phase within the ESI source, it can form strong ion pairs with positively charged analytes, neutralizing them and preventing their detection by the mass spectrometer.[8]

Solutions:

  • Replace TFA with a More MS-Friendly Acid: The most effective solution is to replace TFA with an acid that causes less ion suppression, such as formic acid or acetic acid.[7] A concentration of 0.1% formic acid is a common starting point.

  • Reduce the Concentration of TFA: If TFA is absolutely necessary for chromatographic resolution, use the lowest possible concentration that provides acceptable peak shape (e.g., 0.01-0.05%).

  • Use a Different Ionization Technique: If ion suppression remains a significant problem, consider alternative ionization sources such as atmospheric pressure chemical ionization (APCI), which is generally less susceptible to ion suppression from mobile phase additives.

Issue 2: Observation of Unexpected Ions or Adducts

Symptoms:

  • The mass spectrum is dominated by ions that do not correspond to the analyte or common adducts.

  • Appearance of high m/z ions, particularly when using TFA.

Root Cause Analysis: The use of TFA in LC-MS can lead to the formation of iron complexes, which can appear as abundant singly charged ions at high m/z values (e.g., m/z 944 and 1103).[13][14] These complexes are formed from the interaction of TFA with iron from stainless steel components in the HPLC system, such as frits and tubing.[14] Additionally, fluorinated compounds can sometimes form adducts with components of the mobile phase or system.

Solutions:

  • Avoid TFA: As with ion suppression, the best way to prevent the formation of these interference ions is to avoid using TFA in the mobile phase.

  • Use a PEEK or Metal-Free System: If TFA must be used, employing a bio-inert or metal-free HPLC system with PEEK tubing and fittings can minimize the leaching of metal ions and the formation of these complexes.

  • Careful Spectral Interpretation: Be aware of the potential for these adducts and interferences when interpreting mass spectra from analyses using TFA.

Issue 3: Complex Fragmentation Patterns in MS/MS

Symptoms:

  • Difficulty in interpreting MS/MS spectra due to numerous or unexpected fragment ions.

Root Cause Analysis: The fragmentation of fluorinated compounds can be complex. The presence of multiple fluorine atoms can lead to characteristic neutral losses (e.g., loss of HF). The trifluoroacetyl group itself can fragment in several ways. The azetidine ring can also undergo ring-opening upon fragmentation.

Solutions:

  • Systematic Interpretation:

    • Look for the neutral loss of the trifluoroacetyl group (CF3CO, 97 Da).

    • Look for the loss of the entire 1-(2,2,2-trifluoroacetyl) moiety.

    • Consider ring-opening fragmentation pathways for the azetidine core.

  • High-Resolution Mass Spectrometry (HRMS): Use of HRMS can provide accurate mass measurements of fragment ions, which is invaluable for determining their elemental composition and elucidating fragmentation pathways.

  • Reference Spectra: If available, compare the experimental MS/MS spectrum to reference spectra of similar compounds.

Logical Flow for MS Troubleshooting

MS_Troubleshooting cluster_suppression Ion Suppression cluster_adducts Unexpected Ions cluster_fragmentation Complex Fragmentation start MS Analysis Issue issue_type What is the issue? start->issue_type check_tfa Is TFA in mobile phase? issue_type->check_tfa Low/No Signal check_tfa2 Is TFA in mobile phase? issue_type->check_tfa2 Strange Adducts use_hrms Use High-Resolution MS issue_type->use_hrms Difficult MS/MS replace_tfa Replace TFA with 0.1% Formic Acid check_tfa->replace_tfa Yes reduce_tfa Reduce TFA concentration check_tfa->reduce_tfa If TFA is essential fe_complex Consider Iron Complex Formation check_tfa2->fe_complex Yes use_peek Use PEEK system fe_complex->use_peek interpret Systematic Interpretation: - Neutral Losses - Ring Opening use_hrms->interpret

Caption: A decision tree for troubleshooting common MS issues.

IV. Troubleshooting Guide: NMR Spectroscopy

This section provides guidance on potential issues and interpretation of NMR spectra for this compound containing compounds.

Issue 1: Complex or Unexpected ¹H NMR Signals

Symptoms:

  • Broad signals for the azetidine ring protons.

  • More signals than expected, suggesting the presence of impurities or conformers.

Root Cause Analysis: The azetidine ring can undergo puckering, and the trifluoroacetyl group can exhibit restricted rotation around the N-C(O) bond, potentially leading to the presence of multiple conformers in solution that are in slow exchange on the NMR timescale. This can result in broadened signals or even distinct sets of signals for each conformer. The presence of impurities from degradation (e.g., ring-opening or deprotection) can also complicate the spectrum.

Solutions:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve issues related to conformational exchange. At higher temperatures, the rate of exchange may increase, leading to the coalescence of broad signals into sharper, averaged signals.

  • 2D NMR Spectroscopy: Techniques such as COSY and HSQC can be invaluable for assigning the proton and carbon signals of the azetidine ring and identifying correlations, which can help to distinguish between conformers and impurities.

  • Check Sample Purity: Before extensive NMR analysis, confirm the purity of the sample by a high-resolution technique like LC-MS to rule out the presence of significant impurities.

Issue 2: Interpreting ¹⁹F NMR Spectra

Symptoms:

  • A single sharp singlet is expected, but a more complex pattern is observed.

Root Cause Analysis: For the trifluoroacetyl group, a single sharp singlet is typically expected in the ¹⁹F NMR spectrum. The presence of multiple signals could indicate the presence of diastereomers if there is another chiral center in the molecule, or it could be due to the presence of trifluoroacetylated impurities.

Solutions:

  • Check for Diastereomers: If the compound has other stereocenters, the trifluoroacetyl group may be in a diastereotopic environment, leading to distinct ¹⁹F signals for each diastereomer.

  • Correlate with ¹H and ¹³C NMR: Use the information from the proton and carbon spectra to confirm the number of species present in the sample.

  • LC-MS Analysis: As with ¹H NMR, use LC-MS to check for the presence of impurities that may contain a trifluoroacetyl group.

Summary of Expected NMR Chemical Shifts
Protons/CarbonsTypical Chemical Shift Range (ppm)Notes
¹H NMR
Carboxylic Acid (O-H)10 - 12Often a broad singlet, disappears with D₂O exchange.[15]
Azetidine Ring Protons2.5 - 4.5Complex multiplets are common.
¹³C NMR
Carboxylic Acid (C=O)160 - 180[15]
Trifluoroacetyl (C=O)155 - 165 (with quartet coupling to F)
Trifluoroacetyl (CF₃)115 - 125 (with quartet coupling to C)
Azetidine Ring Carbons30 - 60

V. References

  • BenchChem. (n.d.). Technical Support Center: Azetidine Compound Stability. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Mass Spectrometry of Fluorinated Compounds. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Stability of the Tfa protecting group in Fmoc chemistry. Retrieved from --INVALID-LINK--

  • Shukla, A. K., Zhang, R., Orton, D. J., Zhao, R., Clauss, T. R., Moore, R. J., & Smith, R. D. (2011). Formation of iron complexes from trifluoroacetic acid based liquid chromatography mobile phases as interference ions in LC-ESI-MS analysis. Rapid Communications in Mass Spectrometry, 25(10), 1452–1456. Retrieved from --INVALID-LINK--

  • Letter, W. (2021). Answer to "What type of problem occurred when trifluoroacetic acid will be used in the mobile phase during LC-MS/MS analysis to identify petrochemical ??". ResearchGate. Retrieved from --INVALID-LINK--

  • Björnsdotter, M. K. (2013). Answer to "How do you get rid of TFA contaminations in your LC system?". ResearchGate. Retrieved from --INVALID-LINK--

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from --INVALID-LINK--

  • Shukla, A. K., Zhang, R., Orton, D. J., Zhao, R., Clauss, T. R., Moore, R. J., & Smith, R. D. (2011). Formation of iron complexs from trifluoroacetic acid based liquid chromatography mobile phases as interference ions in liquid chromatography/electrospray ionization mass spectrometric analysis. Pacific Northwest National Laboratory. Retrieved from --INVALID-LINK--

  • Gros, M., & El Haddad, M. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1591. Retrieved from --INVALID-LINK--

  • Kent, S. B., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184. Retrieved from --INVALID-LINK--

  • Nthunya, L. N., Onyango, M. S., & Bwapwa, J. K. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8878935. Retrieved from --INVALID-LINK--

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Chrom-Academy. (n.d.). HPLC Troubleshooting. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). (S)-N-FMOC-AZETIDINE-2-CARBOXYLIC ACID(136552-06-2) 1H NMR. Retrieved from --INVALID-LINK--

  • Gholipour, Y., & Agnes, G. R. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 3948-3955. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting. Retrieved from --INVALID-LINK--

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 51(4), 169. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Analysis of TFA. Retrieved from --INVALID-LINK--

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. Journal of Organic Chemistry, 68(24), 9416-9422. Retrieved from --INVALID-LINK--

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1954). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 52(2), 95. Retrieved from --INVALID-LINK--

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(24), 9416–9422. Retrieved from --INVALID-LINK--

  • Li, Y., et al. (2020). Schematic presentation of combined trifluoroacetic acid hydrolysis and HPLC-ELSD analysis for inulin determination. ResearchGate. Retrieved from --INVALID-LINK--

  • PubChemLite. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Azetidinecarboxylic acid(36476-78-5) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Zhou, J., Lin, X., Ji, X., Xu, S., Liu, C., & Dong, X. (2020). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Organic Letters, 22(12), 4743–4748. Retrieved from --INVALID-LINK--

  • Takasu, A., & Ohno, K. (2021). Influence of Trifluoroacetic Acid Addition on Reversed Phase HPLC Analysis of Oligo(lactic acid). ResearchGate. Retrieved from --INVALID-LINK--

  • Millar, R. W., et al. (2002). The Use of Trifluoroacetyl as an N- and O-Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. Retrieved from --INVALID-LINK--

  • Li, Y., et al. (2020). Development of a Combined Trifluoroacetic Acid Hydrolysis and HPLC-ELSD Method to Identify and Quantify Inulin Recovered from Jerusalem artichoke Assisted by Ultrasound Extraction. Molecules, 25(22), 5463. Retrieved from --INVALID-LINK--

  • LibreTexts Chemistry. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from --INVALID-LINK--

  • Singh, R., & Singh, R. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100140. Retrieved from --INVALID-LINK--

  • Sun, P. (2007). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. ResearchGate. Retrieved from --INVALID-LINK--

  • Foley, D. J., et al. (2018). a) Selected azetidine-containing spirocyclic pharmaceuticals. ResearchGate. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to Azetidine-Based Inhibitors: A Focus on STAT3 and GABA Transporter Antagonists. Retrieved from --INVALID-LINK--

  • Liu, C. T., et al. (2017). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate. Retrieved from --INVALID-LINK--

  • Foley, D. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters, 3(9), 7187–7211. Retrieved from --INVALID-LINK--

  • Foley, D. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. Retrieved from --INVALID-LINK--

References

long-term stability issues of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

Welcome to the dedicated technical support guide for this compound (TFA-Aze-COOH). This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique stability challenges associated with this valuable building block. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior, enabling you to anticipate issues, troubleshoot effectively, and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of TFA-Aze-COOH.

Q1: What are the primary long-term stability concerns for this molecule?

A1: The structure of this compound presents two primary points of potential instability:

  • Azetidine Ring Strain: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic attack and subsequent ring-opening, particularly under acidic conditions.[1][2] Protonation of the ring nitrogen under low pH can facilitate this degradation pathway.[1][3]

  • Hydrolysis of the Trifluoroacetyl Group: The trifluoroacetamide bond can be cleaved under basic or, to a lesser extent, strongly acidic conditions. Trifluoroacetamides are often used as protecting groups precisely because they can be removed under relatively mild basic hydrolysis (e.g., using K₂CO₃ in methanol).[4][5]

Q2: How does the N-trifluoroacetyl group influence the stability of the azetidine ring?

A2: The N-trifluoroacetyl group has a dual, somewhat opposing, influence. As a potent electron-withdrawing group, it significantly decreases the basicity of the azetidine nitrogen.[1] This reduced basicity makes the nitrogen less prone to protonation, thereby increasing its stability against acid-catalyzed ring-opening compared to N-alkyl or N-H azetidines.[3] However, this group itself introduces an amide bond that is susceptible to basic hydrolysis.

Q3: What are the recommended storage conditions for long-term stability?

A3: For optimal long-term stability, the compound should be stored as a solid in a tightly-closed container in a cool, dry, and well-ventilated area, protected from light.[6][7] Recommended storage temperatures are often -20°C for multi-year stability.[7] If storing in solution is unavoidable, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Acetonitrile) and store at -80°C under an inert atmosphere (e.g., Argon or Nitrogen). Avoid aqueous or protic solvent solutions for long-term storage.

Q4: What are the likely degradation products I might observe?

A4: Depending on the conditions, you can expect to see two main degradation products:

  • Azetidine-3-carboxylic acid: Formed via the hydrolysis (cleavage) of the N-trifluoroacetyl group. This is more likely to occur under basic conditions.

  • Ring-opened products: Formed via the cleavage of the C-N bonds in the azetidine ring. This is favored under acidic conditions. An example would be the formation of a substituted 3-amino-2-(hydroxymethyl)propanoic acid derivative if water acts as the nucleophile.

Troubleshooting Guide: Experimental Stability Issues

This guide provides a systematic approach to identifying and resolving common stability-related problems encountered during experiments.

Issue 1: Appearance of Unexpected Peaks in LC-MS or NMR Analysis
  • Symptoms:

    • You observe new, often more polar, impurities in your analytical data after dissolving the compound in a buffer, leaving it on the benchtop, or after an acidic/basic workup step.

    • Mass spectrometry data shows ions corresponding to the loss of the trifluoroacetyl group (mass loss of 96 Da) or the addition of water (mass gain of 18 Da), suggesting hydrolysis or ring-opening.

  • Root Cause Analysis: The inherent reactivity of the molecule's two key functional groups is the likely cause. The experimental conditions (pH, solvent, temperature, exposure time) have initiated a degradation pathway. Standard silica gel used in chromatography is acidic and can cause degradation of sensitive azetidine compounds during purification.[1]

  • Solutions & Proactive Measures:

    • pH Control: Maintain solutions at a neutral pH (6.5-7.5) whenever possible. If acidic or basic conditions are required, minimize the exposure time and keep the temperature low (e.g., perform extractions on ice).[1]

    • Solvent Choice: For non-aqueous reactions, use anhydrous solvents. For analytical purposes, prepare solutions in a suitable solvent like acetonitrile or DMSO immediately before analysis.

    • Chromatography: If degradation is observed during silica gel chromatography, consider using a neutralized silica gel (pre-treated with a non-nucleophilic base like triethylamine in the eluent) or switching to a different stationary phase like alumina or C18 reversed-phase chromatography.[1]

Issue 2: Inconsistent Potency or Activity in Biological Assays
  • Symptoms:

    • High variability in results between experimental replicates or between experiments run on different days.

    • A gradual decrease in the observed biological effect when using a stock solution over a period of days or weeks.

  • Root Cause Analysis: The compound is likely degrading in the aqueous, buffered media used for biological assays. Cell culture media and buffers are often maintained at physiological pH (~7.4) and temperature (37°C), conditions which, over hours or days, can be sufficient to cause slow hydrolysis of the trifluoroacetyl group.

  • Solutions & Proactive Measures:

    • Fresh is Best: Always prepare fresh working solutions from a solid sample or a frozen, anhydrous stock solution immediately before each experiment.

    • Assess Media Stability: Perform a simple stability study in your specific assay buffer. Incubate the compound in the buffer for the duration of your experiment (e.g., 24, 48 hours) at 37°C. Analyze samples by HPLC or LC-MS at different time points (0h, 2h, 8h, 24h, etc.) to quantify the rate of degradation.

    • Modify Stock Solution: Prepare highly concentrated stock solutions in 100% anhydrous DMSO and store at -80°C. When preparing working solutions, ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) and compatible with your biological system.

Key Diagrams and Data

Primary Degradation Pathways

The following diagram illustrates the two major degradation routes for this compound.

G cluster_main cluster_products A 1-(2,2,2-Trifluoroacetyl)-3- azetidinecarboxylic acid B Azetidine-3-carboxylic acid + CF3COOH A->B  Basic Hydrolysis (e.g., OH⁻, H₂O)  Cleavage of N-CO Bond C Ring-Opened Products (e.g., via H2O attack) A->C  Acid-Catalyzed Ring Opening (e.g., H⁺, Nu:)  Cleavage of C-N Bond

Caption: Potential degradation pathways of TFA-Aze-COOH.

Troubleshooting Workflow for Stability Issues

This workflow provides a logical sequence for diagnosing unexpected experimental results.

Caption: Systematic workflow for troubleshooting stability problems.

Table 1: Summary of Stability Under Various Conditions

This table provides a qualitative summary of the expected stability based on the chemical principles of the compound's functional groups.

ConditionSolventTemperatureExpected StabilityPrimary Degradation Pathway
Solid State N/A-20°C to 4°CHigh Minimal degradation expected if kept dry and sealed.
Acidic Aqueous (pH < 4)Room TempLow Azetidine Ring Opening
Neutral Aqueous (pH 6.5-7.5)Room TempModerate Slow hydrolysis of the trifluoroacetyl group over time.
Basic Aqueous (pH > 8)Room TempLow Hydrolysis of the Trifluoroacetyl Group
Aprotic Organic Anhydrous DMSO/ACNRoom TempGood Stable for short-term use; protect from atmospheric moisture.

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Expertise: Storing the compound correctly from the outset is the most critical step in preventing degradation and ensuring experimental reproducibility. This protocol minimizes exposure to water, light, and heat.

  • Long-Term Storage (Months to Years):

    • Store the compound as a solid in the original vial, tightly sealed.

    • Place the vial inside a secondary container with a desiccant.

    • Store at -20°C or colder, protected from light.

  • Short-Term Storage & Weighing:

    • Before opening, allow the container to warm to room temperature in a desiccator (approx. 20-30 minutes). This prevents condensation of atmospheric moisture onto the cold solid.

    • Weigh the desired amount quickly in a low-humidity environment if possible.

    • Tightly reseal the container, purge with an inert gas (e.g., argon) if available, and return to cold storage.

  • Solution Storage (Not Recommended, but if necessary):

    • Prepare stock solutions in an anhydrous, aprotic solvent (e.g., DMSO).

    • Aliquot the stock solution into small, single-use volumes in tightly sealed vials.

    • Store aliquots at -80°C. Thaw only one aliquot at a time for immediate use. Do not subject stocks to repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study for Stability Assessment
  • Expertise: This study intentionally degrades the sample to identify potential degradation products and establish a "stability-indicating" analytical method that can resolve the parent compound from all significant degradants.[8] This is a cornerstone of pharmaceutical development.

  • Methodology:

    • Prepare Stock Solution: Accurately prepare a stock solution of the compound in acetonitrile at a concentration of ~1 mg/mL.

    • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

      • Acid Hydrolysis: 0.1 M HCl

      • Base Hydrolysis: 0.01 M NaOH

      • Oxidative Degradation: 3% H₂O₂

      • Neutral Hydrolysis: Purified Water

      • Thermal Stress (Solution): Sample in purified water, heated at 60°C.

      • Thermal Stress (Solid): Place solid powder in a 60°C oven.

      • Photolytic Stress: Expose the solution (in a quartz vial) and solid to direct UV light.

    • Control Sample: Prepare a control by mixing 1 mL of stock with 1 mL of acetonitrile/water (50:50).

    • Incubation: Keep all samples (except thermal) at room temperature.

    • Time Points: Withdraw aliquots at initial (t=0), 2, 8, and 24 hours. For the base hydrolysis, which may be rapid, take earlier time points (e.g., 5, 15, 60 min). Neutralize the acid/base samples with an equimolar amount of base/acid before injection.

    • Analysis: Analyze all samples by a high-resolution HPLC-UV/DAD method. The method should be capable of separating the parent peak from all newly formed peaks. A gradient method using a C18 column with a mobile phase of water and acetonitrile (both containing 0.1% formic acid) is a good starting point.[9]

    • Peak Purity: Use a Diode Array Detector (DAD) to assess the peak purity of the parent compound in the stressed samples to ensure no degradants are co-eluting.

References

Validation & Comparative

conformational analysis of peptides containing 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Conformational Analysis of Peptides Containing 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical comparison of peptides containing the novel non-natural amino acid, this compound (TFA-Aze). Due to the novelty of this specific residue, direct experimental data is limited. Therefore, this guide employs a first-principles approach, synthesizing data from extensive studies on the foundational components: the 3-azetidinecarboxylic acid (Aze) ring and the effects of N-acylation with highly electronegative groups like trifluoroacetyl. We will objectively compare the predicted performance and conformational characteristics of TFA-Aze-containing peptides with alternatives such as proline (Pro) and other proline analogs.

Introduction: The Pursuit of Conformational Control in Peptide Design

The biological function of a peptide is intrinsically linked to its three-dimensional structure. The introduction of non-canonical amino acids is a powerful strategy for modulating peptide conformation, enhancing proteolytic stability, and improving pharmacokinetic properties.[1][2] Proline and its analogs are particularly valuable due to the unique constraints they impose on the peptide backbone, influencing the cis/trans isomerization of the preceding peptide bond and defining local secondary structures like β-turns.[3]

This guide focuses on a novel proline analog, this compound. We will deconstruct this molecule into its core components—the four-membered azetidine ring and the N-terminal trifluoroacetyl group—to build a robust hypothesis of its conformational impact. This analysis is grounded in experimental data from closely related systems and provides a framework for researchers to design, synthesize, and analyze peptides incorporating this and similar novel residues.

Comparative Analysis of Core Structural Elements

The conformational behavior of a TFA-Aze-containing peptide is a synergy of the steric constraints of the azetidine ring and the potent stereoelectronic effects of the trifluoroacetyl group.

The 3-Azetidinecarboxylic Acid (Aze) Scaffold: A More Flexible Proline Analog

Azetidine-2-carboxylic acid, a lower homolog of proline, introduces a four-membered ring into the peptide backbone.[4] This seemingly subtle change has significant conformational consequences when compared to proline's five-membered pyrrolidine ring.

  • Increased Flexibility: Energy computations have shown that peptides containing Aze are generally more flexible than their proline-containing counterparts.[4] The reduced ring size lessens the repulsive noncovalent interactions between the ring atoms and neighboring residues, leading to a wider range of accessible conformations.[4]

  • Turn Induction: The strained four-membered ring of the 3-aminoazetidine (3-AAz) subunit has been demonstrated to be a potent turn-inducing element, facilitating the efficient synthesis of small macrocyclic peptides.[5][6] Studies on model peptides with N-substituted 3-aminoazetidine-3-carboxylic acids also suggest they are likely β-turn inducers.[7]

  • Perturbation of Peptide Bond Isomerization: The introduction of an azetidine group into a peptide sequence can perturb the typical cis/trans peptide bond equilibrium observed with proline. For instance, in a tetrapeptide containing three consecutive prolines, the addition of a single Aze residue led to the presence of both cis and trans conformers, whereas poly-proline sequences often adopt a more uniform structure.[8][9]

FeatureProline (Pro)3-Azetidinecarboxylic Acid (Aze)Rationale for Difference
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Smaller ring size in Aze leads to increased ring strain.
Backbone Flexibility More constrainedMore flexibleReduced steric hindrance from the smaller ring allows for a larger accessible conformational space.[4]
Cis/Trans Isomerism Ktrans/cis typically ~4:1; highly sequence-dependent.[3]Can significantly perturb the equilibrium established by proline, often increasing the population of the cis isomer.[8]Altered ring pucker and steric interactions influence the relative stability of the trans and cis amide bond conformers.
Turn Propensity Strong β-turn inducer.Potent turn-inducing element, particularly in cyclic peptides.[5][6]The strained ring geometry pre-organizes the backbone into a turn-like conformation.
The Trifluoroacetyl Group: A Powerful Stereoelectronic Modulator

The N-acylation of the azetidine ring with a trifluoroacetyl group introduces strong electronic effects. Fluorine, being the most electronegative element, dramatically alters the properties of the N-terminal amide bond.

  • Inductive Effect: The three fluorine atoms exert a powerful electron-withdrawing effect through the carbonyl group, decreasing the electron density on the azetidine nitrogen. This is expected to reduce the double-bond character of the N-CO bond, potentially lowering the rotational barrier for cis/trans isomerization.

  • ¹⁹F NMR Probe: The trifluoromethyl group serves as a highly sensitive ¹⁹F NMR reporter. The chemical shift of the ¹⁹F signal is exquisitely sensitive to the local chemical environment, making it an ideal tool for studying conformational changes, ligand binding, and the kinetics of protein-peptide interactions without the background noise of ¹H or ¹³C NMR.[10][11][12] Studies on 4,4-difluoroproline have shown that the chemical shift dispersion of the diastereotopic fluorines is highly dependent on the trans versus cis amide conformation, suggesting TFA-Aze could be a valuable probe for this critical equilibrium.[3]

Experimental & Computational Workflows for Analysis

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is essential for a thorough conformational analysis.

Synthesis of Peptides Containing TFA-Aze

The synthesis of peptides with non-natural amino acids like TFA-Aze is typically achieved via Solid-Phase Peptide Synthesis (SPPS).

cluster_cycle SPPS Cycle Resin 1. Start with solid support resin (e.g., 2-ClTrt resin) Fmoc_AA1 2. Couple first Fmoc-protected standard amino acid Resin->Fmoc_AA1 Deprotect1 3. Fmoc deprotection (e.g., 20% piperidine in DMF) Fmoc_AA1->Deprotect1 Wash1 4. Wash resin Deprotect1->Wash1 Couple_TFA_Aze 5. Couple Fmoc-protected TFA-Aze precursor* Wash1->Couple_TFA_Aze Deprotect2 6. Fmoc deprotection Couple_TFA_Aze->Deprotect2 Wash2 7. Wash resin Deprotect2->Wash2 Elongate 8. Continue peptide elongation (Repeat steps 2-4) Wash2->Elongate Cleave 9. Cleave peptide from resin and remove side-chain protecting groups (e.g., TFA cocktail) Elongate->Cleave Purify 10. Purify peptide (e.g., RP-HPLC) Cleave->Purify Analyze 11. Characterize (Mass Spec, NMR, etc.) Purify->Analyze

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a TFA-Aze-containing peptide.

Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for protected fragment synthesis) in dichloromethane (DCM) for 30 min.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like diisopropylethylamine (DIPEA) in DCM. Allow to react for 1-2 hours.

  • Capping: Cap any unreacted sites on the resin using a solution of methanol in DIPEA/DCM.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF) for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF, DCM, and isopropanol to remove excess reagents.

  • Coupling of TFA-Aze: Dissolve the protected TFA-Aze amino acid monomer and a coupling agent (e.g., HATU) in DMF. Add a base (e.g., DIPEA) and add the solution to the resin. Agitate for 2-4 hours. Causality Note: Non-natural amino acids may require longer coupling times or double coupling due to steric hindrance.

  • Chain Elongation: Repeat steps 4-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

NMR Spectroscopy: Probing Conformation in Solution

NMR is the most powerful tool for studying peptide conformation and dynamics in solution.[13] The inclusion of TFA-Aze offers a unique advantage due to the ¹⁹F nucleus.

cluster_analysis Data Analysis start Synthesized Peptide nmr_acq 1. Acquire NMR Spectra (1H, 13C, 19F, COSY, NOESY/ROESY) start->nmr_acq cis_trans 2. Analyze 1H & 13C spectra for cis/trans isomers nmr_acq->cis_trans noesy_analysis 3. Assign NOESY cross-peaks to determine through-space proximities cis_trans->noesy_analysis Separate analysis for each isomer j_coupling 4. Measure J-couplings to constrain dihedral angles (φ) noesy_analysis->j_coupling f19_nmr 5. Analyze 19F NMR for environmental sensitivity and conformational exchange j_coupling->f19_nmr model 6. Generate structural constraints (distance & dihedral angles) f19_nmr->model calc 7. Calculate 3D structure ensemble (e.g., using XPLOR-NIH, CYANA) model->calc result Final Conformational Model calc->result

References

A Senior Application Scientist's Guide to N-Protecting Groups for Azetidine-3-Carboxylic Acid: A Comparative Analysis of Trifluoroacetyl (TFA) vs. Boc, Cbz, and Fmoc

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of nitrogen-protecting groups is a critical decision that profoundly influences the success of a synthetic campaign. This is particularly true when working with strained ring systems like azetidine-3-carboxylic acid, a valuable building block for introducing conformational rigidity in peptides and other bioactive molecules.[1][2] This guide provides an in-depth, objective comparison of the trifluoroacetyl (TFA) protecting group against the more conventional Boc, Cbz, and Fmoc groups for the N-protection of azetidine-3-carboxylic acid. The analysis is grounded in established chemical principles and supported by experimental insights to empower you in making informed decisions for your synthetic strategies.

The Critical Role of N-Protection for Azetidine-3-Carboxylic Acid

The secondary amine within the azetidine ring is a nucleophilic center that readily participates in various chemical transformations. Its protection is paramount to prevent undesired side reactions during subsequent synthetic steps, such as peptide couplings or other modifications at the carboxylic acid moiety. An ideal N-protecting group for this substrate should offer:

  • Ease of Introduction: Efficient and high-yielding protection under mild conditions that do not compromise the integrity of the strained azetidine ring.

  • Stability: Robustness to a wide range of reaction conditions anticipated in the synthetic route.

  • Orthogonality: Selective removal without affecting other protecting groups present in the molecule.

  • Facile Cleavage: Clean and high-yielding deprotection under conditions that preserve the final product.

This guide will now delve into a comparative analysis of the TFA, Boc, Cbz, and Fmoc protecting groups in the context of these critical parameters.

Comparative Overview of N-Protecting Groups

The choice of an N-protecting group is intrinsically linked to the overall synthetic strategy, particularly the planned deprotection steps and the presence of other sensitive functional groups. The following table summarizes the key characteristics of the trifluoroacetyl (TFA), tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.

Protecting GroupStructureLabilityTypical Deprotection ConditionsKey AdvantagesPotential Limitations
Trifluoroacetyl (TFA) CF₃CO-Base-LabileMild basic conditions (e.g., K₂CO₃/MeOH, NaBH₄/THF/EtOH)[3][4]Highly stable to strong acids; Orthogonal to Boc and Cbz; Electron-withdrawing nature can influence reactivity."Semi-orthogonal" to Fmoc; Deprotection conditions might affect base-sensitive functionalities.
Boc (CH₃)₃COCO-Acid-LabileStrong acids (e.g., TFA, HCl in dioxane)[1]Widely used in peptide synthesis; Stable to a broad range of non-acidic reagents.Harsh acidic deprotection can be detrimental to sensitive substrates; Potential for t-butylation side reactions.
Cbz C₆H₅CH₂OCO-HydrogenolysisCatalytic hydrogenation (e.g., H₂, Pd/C)[5]Stable to acidic and basic conditions; Orthogonal to Boc and Fmoc.Not suitable for molecules containing reducible functional groups (e.g., alkynes, alkenes); Catalyst poisoning can be an issue.
Fmoc C₁₀H₇CH₂OCO-Base-LabilePiperidine in DMF[2]Mild deprotection conditions; Widely used in solid-phase peptide synthesis (SPPS).Not stable to some nucleophilic reagents; The dibenzofulvene byproduct can be problematic in some cases.

In-Depth Analysis and Experimental Considerations

Trifluoroacetyl (TFA): The Acid-Stabile Workhorse

The trifluoroacetyl group stands out for its exceptional stability under strongly acidic conditions, a property attributed to the electron-withdrawing nature of the trifluoromethyl moiety. This makes it an attractive choice when subsequent synthetic steps require harsh acidic environments where a Boc group would be cleaved.

Protection: The introduction of the TFA group onto the azetidine nitrogen can be readily achieved using trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base like triethylamine or pyridine.

Deprotection: The N-TFA group is typically removed under mild basic conditions, such as treatment with potassium carbonate in methanol or, as demonstrated in the context of solid-phase peptide synthesis, with sodium borohydride in a mixture of THF and ethanol.[3][4] This orthogonality to acid-labile groups like Boc and hydrogenolysis-labile groups like Cbz is a significant advantage in complex syntheses.

Causality Behind Experimental Choices: The use of a non-nucleophilic base during protection is crucial to prevent unwanted side reactions with the highly reactive TFAA. For deprotection, the choice of a mild base is dictated by the need to avoid potential ring-opening of the strained azetidine system or epimerization of adjacent chiral centers.

Boc: The Acid-Labile Standard

The tert-Butoxycarbonyl group is arguably one of the most common N-protecting groups in organic synthesis, particularly in peptide chemistry.[1] Its stability to a wide array of reagents, coupled with its clean, acid-catalyzed deprotection, has cemented its utility.

Protection: N-Boc-azetidine-3-carboxylic acid is commercially available or can be synthesized by reacting azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[6]

Deprotection: The Boc group is efficiently cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent like dioxane.

Causality Behind Experimental Choices: The use of a scavenger, such as triisopropylsilane (TIS), during TFA-mediated deprotection is often necessary to trap the reactive tert-butyl cation and prevent side reactions with sensitive residues like tryptophan or methionine.

Cbz: The Hydrogenolysis-Labile Classic

The Carboxybenzyl group offers excellent stability to both acidic and basic conditions, making it a robust protecting group for a variety of synthetic transformations. Its removal via catalytic hydrogenation provides a mild and orthogonal deprotection strategy.[5]

Protection: N-Cbz-azetidine-3-carboxylic acid can be prepared by reacting azetidine-3-carboxylic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base.

Deprotection: The Cbz group is cleanly removed by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate).

Causality Behind Experimental Choices: The choice of catalyst and hydrogen source can be tailored to the specific substrate. For molecules sensitive to hydrogenation, transfer hydrogenation conditions using a hydrogen donor like ammonium formate can be a milder alternative.

Fmoc: The Base-Labile Mainstay of SPPS

The 9-Fluorenylmethyloxycarbonyl group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which are compatible with acid-labile side-chain protecting groups.[2]

Protection: N-Fmoc-azetidine-3-carboxylic acid is commercially available and is the building block of choice for incorporating this residue into peptides using Fmoc-based SPPS.

Deprotection: The Fmoc group is rapidly cleaved by treatment with a solution of a secondary amine, typically 20% piperidine in dimethylformamide (DMF).

Causality Behind Experimental Choices: The use of piperidine is highly effective for Fmoc removal due to its ability to act as a nucleophile to abstract the acidic proton on the fluorenyl ring, initiating an E1cB elimination to release the free amine and dibenzofulvene.

Experimental Protocols

The following are generalized, yet detailed, protocols for the protection and deprotection of azetidine-3-carboxylic acid with the TFA group. For Boc, Cbz, and Fmoc, commercially available protected amino acids are widely used, and their application in synthesis is well-documented.

N-Trifluoroacetylation of Azetidine-3-Carboxylic Acid

Materials:

  • Azetidine-3-carboxylic acid

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend azetidine-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension.

  • Slowly add trifluoroacetic anhydride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford N-trifluoroacetyl-azetidine-3-carboxylic acid.

Deprotection of N-Trifluoroacetyl-azetidine-3-carboxylic Acid

Materials:

  • N-trifluoroacetyl-azetidine-3-carboxylic acid

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water

  • Dowex® 50WX8 hydrogen form resin (or similar)

Procedure:

  • Dissolve N-trifluoroacetyl-azetidine-3-carboxylic acid (1.0 eq) in a mixture of methanol and water.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with an acidic resin (e.g., Dowex® 50WX8) until the pH is neutral.

  • Filter off the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield azetidine-3-carboxylic acid.

Visualization of Orthogonal Deprotection Strategies

The true utility of these protecting groups is realized in their orthogonal application in multi-step syntheses. The following diagram illustrates a conceptual workflow for the selective deprotection of a hypothetical molecule bearing TFA, Boc, and Cbz protected amines.

Orthogonal_Deprotection Start Molecule with TFA, Boc, and Cbz protected amines TFA_Deprotection Mild Base (e.g., K₂CO₃/MeOH) Start->TFA_Deprotection Boc_Deprotection Strong Acid (e.g., TFA) Start->Boc_Deprotection Cbz_Deprotection Hydrogenolysis (e.g., H₂/Pd-C) Start->Cbz_Deprotection Product_TFA_cleaved Boc and Cbz protected amine TFA_Deprotection->Product_TFA_cleaved Product_Boc_cleaved TFA and Cbz protected amine Boc_Deprotection->Product_Boc_cleaved Product_Cbz_cleaved TFA and Boc protected amine Cbz_Deprotection->Product_Cbz_cleaved

Caption: Orthogonal deprotection workflow for TFA, Boc, and Cbz groups.

Conclusion: Selecting the Optimal Protecting Group

The selection of an N-protecting group for azetidine-3-carboxylic acid is a strategic decision that should be made after careful consideration of the entire synthetic route.

  • The trifluoroacetyl (TFA) group is an excellent choice for syntheses that require robust protection against strong acids, offering a valuable orthogonal strategy to the more common Boc and Cbz groups.

  • The Boc group remains a reliable and versatile option for a wide range of applications, particularly in standard peptide synthesis, where its acid lability is a key feature.

  • The Cbz group provides exceptional stability to both acidic and basic conditions, making it ideal for multi-step syntheses where orthogonality to acid- and base-labile groups is required.

  • The Fmoc group is the undisputed champion for solid-phase peptide synthesis due to its mild, base-labile deprotection conditions.

By understanding the unique characteristics, advantages, and limitations of each of these protecting groups, researchers can design more efficient, robust, and successful synthetic strategies for the preparation of novel azetidine-3-carboxylic acid-containing molecules.

References

A Comparative Guide to Trifluoroacetylation as a Bioactivity Modulator for Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Union of a Privileged Scaffold and a Powerful Functional Group

In the landscape of medicinal chemistry, the azetidine ring has steadily gained prominence as a "privileged scaffold."[1][2][3] This four-membered nitrogen-containing heterocycle, once considered a synthetic curiosity, is now a cornerstone in the design of novel therapeutics, owing to its unique combination of properties.[4][5][6] The inherent ring strain imparts a distinct three-dimensional geometry and reactivity, while its stability is significantly greater than that of its three-membered aziridine cousins, allowing for more versatile handling and functionalization.[3][6] Azetidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][7]

Parallel to the rise of scaffolds like azetidine, the strategic incorporation of fluorine has become a dominant theme in modern drug discovery. The trifluoroacetyl group (-COCF₃), in particular, serves as a powerful modulator of a molecule's physicochemical profile.[8][9] Its strong electron-withdrawing nature and lipophilic character can profoundly influence a compound's basicity, membrane permeability, metabolic stability, and binding interactions with biological targets.[10][11][12]

This guide provides an in-depth technical comparison of azetidine-containing compounds with their trifluoroacetylated analogues. We will explore the causal relationships between this specific chemical modification and the resulting changes in bioactivity, supported by comparative data and detailed experimental protocols. The central hypothesis is that N-trifluoroacetylation is not merely a protecting group strategy but a potent tool for fine-tuning the therapeutic potential of azetidine-based pharmacophores.

Section 1: The Physicochemical Shift: Quantifying the Impact of N-Trifluoroacetylation

The introduction of an N-trifluoroacetyl group fundamentally alters the electronic and steric properties of the azetidine nitrogen. This modification serves as a prime example of how a single functional group can exert a cascading effect on multiple molecular properties critical for drug action.

  • Drastic Reduction in Basicity (pKa): The azetidine nitrogen is typically basic. The introduction of the intensely electron-withdrawing trifluoroacetyl group delocalizes the nitrogen's lone pair of electrons, drastically reducing its basicity. This is a critical modification, as high basicity is often linked to off-target effects, such as binding to the hERG potassium channel, and can negatively impact cell permeability.

  • Increased Lipophilicity (LogP): The trifluoromethyl (CF₃) moiety is highly lipophilic. Its addition increases the overall lipophilicity of the molecule, which can enhance its ability to cross cellular membranes via passive diffusion.[13] However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[12][13]

  • Enhanced Metabolic Stability: The N-trifluoroacetyl group can act as a steric shield, blocking enzymatic access to the nitrogen atom. This can prevent common metabolic pathways like N-dealkylation, thereby increasing the compound's half-life in biological systems.[14]

  • Modulation of Hydrogen Bonding: The conversion of the N-H group (a hydrogen bond donor) to an N-COCF₃ group removes this donor capability. The carbonyl oxygen, however, can still act as a hydrogen bond acceptor. This change in hydrogen bonding potential can significantly alter how the molecule interacts with its biological target.[11][12]

Table 1: Predicted Physicochemical Property Comparison
PropertyParent Azetidine (Unsubstituted N-H)N-Trifluoroacetyl AzetidineRationale for Change
Basicity (pKa of conjugate acid) ~8-9<1The strong inductive effect of the -COCF₃ group withdraws electron density from the nitrogen, making it significantly less basic.
Lipophilicity (cLogP) BaselineBaseline + ~1.0-1.5The addition of the lipophilic trifluoromethyl group increases the overall partition coefficient.[13]
Hydrogen Bond Donors 10The N-H proton is replaced by the trifluoroacetyl group.
Hydrogen Bond Acceptors 11The azetidine nitrogen is no longer an acceptor, but the carbonyl oxygen of the acetyl group becomes one.
Metabolic Liability Potential N-dealkylation/oxidationBlocked at NitrogenThe bulky and electron-deficient N-acyl group is resistant to many common metabolic enzymes.[14]

Section 2: Synthesis of N-Trifluoroacetyl Azetidine Derivatives

The chemical modification is typically straightforward, relying on standard acylation chemistry. The high reactivity of trifluoroacetic anhydride (TFAA) makes it an efficient reagent for this purpose. The choice of base is critical to avoid unwanted side reactions; a non-nucleophilic base is preferred to simply act as an acid scavenger.[15]

References

The Azetidine Ring as a Proline Bioisostere: A Comparative Guide to N-Acyl-Azetidinecarboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic deployment of conformationally constrained scaffolds is a cornerstone of rational drug design. Among these, the azetidine ring has emerged as a valuable proline bioisostere, offering a unique combination of structural rigidity and synthetic tractability. This guide provides an in-depth technical comparison of N-acyl-azetidinecarboxylic acids, with a particular focus on the potential advantages of the 1-(2,2,2-trifluoroacetyl)-3-azetidinecarboxylic acid moiety. We will delve into a key case study in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors to illustrate the practical application and comparative performance of these building blocks.

The Rationale for Azetidines in Medicinal Chemistry: Beyond a Simple Ring

The four-membered azetidine ring offers several advantages over its five-membered proline counterpart and more flexible aliphatic linkers. Its inherent ring strain imparts a greater degree of conformational restriction, which can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity for its biological target.[1] This reduction in conformational entropy upon binding can translate to a significant improvement in potency.

Furthermore, the azetidine scaffold presents distinct vectors for substitution at its nitrogen and carbon atoms, allowing for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The strategic introduction of substituents can also modulate the electronic properties of the molecule and introduce new interactions with the target protein.

Case Study: The Evolution of Azetidine-Based STAT3 Inhibitors

A compelling example of the successful application of the azetidine scaffold can be found in the development of potent and selective STAT3 inhibitors.[2][3][4] STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers, making it a prime therapeutic target.

Initial drug discovery efforts identified proline-based compounds as promising STAT3 inhibitors. However, these molecules suffered from suboptimal potency and pharmacokinetic properties.[3] In a subsequent lead optimization campaign, researchers replaced the proline core with an azetidine ring, leading to a new generation of inhibitors with significantly enhanced activity.[4]

The Impact of N-Acylation on Inhibitor Performance

A key aspect of this optimization was the exploration of various N-acyl groups on the azetidine ring. This systematic modification allowed for a detailed investigation of the structure-activity relationship (SAR) and provided crucial insights into the determinants of STAT3 inhibition.

The initial azetidine-based inhibitors incorporated a carboxylic acid motif, which was found to be important for in vitro activity. However, these compounds exhibited poor cell permeability, a common challenge for highly polar molecules.[3] To address this limitation, a series of N-acyl derivatives were synthesized and evaluated.

Compound IDN-Acyl GroupSTAT3 DNA-Binding IC50 (µM)Cellular Activity (EC50 in MDA-MB-468 cells, µM)Reference
5a Salicylic acid derivative0.55> 10[3]
5o Substituted salicylic acid0.38> 10[3]
8i Substituted benzoic acid0.34> 10[3]
7e (ester) Methyl ester of 5aReduced in vitro activity1.4[3]
7g (phthalide) Phthalide derivativeLower in vitro activity0.9[3]

Table 1: Comparative activity of N-substituted azetidine-2-carboxamide STAT3 inhibitors.

The data clearly demonstrates that while the free carboxylic acid is crucial for potent in vitro inhibition of STAT3 DNA-binding, modification of this group is necessary to achieve cellular activity. The conversion to methyl esters or other bioisosteres like phthalides successfully improved cell permeability and resulted in compounds with potent anti-proliferative effects in cancer cell lines.[3]

The Trifluoroacetyl Group: A Strategic Advantage?

While the STAT3 inhibitor case study did not explicitly explore the use of a 1-(2,2,2-trifluoroacetyl) group, we can extrapolate its potential benefits based on the well-established effects of trifluoromethyl moieties in medicinal chemistry.

The trifluoromethyl group is a powerful tool for enhancing drug-like properties. Its high electronegativity and metabolic stability can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroacetyl group resistant to metabolic degradation. This can lead to a longer half-life and improved pharmacokinetic profile.

  • Enhanced Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can modulate the acidity of the neighboring amide proton and influence hydrogen bonding interactions with the target protein. It can also participate in favorable dipole-dipole or multipolar interactions within the binding pocket.

  • Improved Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can enhance membrane permeability and cellular uptake.

Compared to a simple acetyl group, the trifluoroacetyl moiety offers a unique combination of steric bulk and electronic properties that could provide a distinct advantage in optimizing drug candidates.

Comparative Workflow for Evaluating N-Acyl Azetidine Derivatives

The following workflow outlines a general approach for comparing the performance of different N-acyl azetidine building blocks in a drug discovery program.

Caption: A generalized workflow for the comparative evaluation of N-acyl azetidine derivatives in a drug discovery project.

Experimental Protocols

General Procedure for the Synthesis of N-Acyl-Azetidine-3-Carboxylic Acids

This protocol describes a general method for the acylation of azetidine-3-carboxylic acid.

Materials:

  • Azetidine-3-carboxylic acid

  • Acylating agent (e.g., acetic anhydride, trifluoroacetic anhydride)

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

Procedure:

  • Suspend azetidine-3-carboxylic acid (1.0 eq) in the chosen solvent.

  • Add the base (2.0-3.0 eq) and stir the mixture at room temperature until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1-1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to obtain the desired N-acyl-azetidine-3-carboxylic acid.

STAT3 DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)

This protocol is adapted from the methods used in the STAT3 inhibitor case study.[3]

Materials:

  • Nuclear extracts from cells with constitutively active STAT3 (e.g., MDA-MB-468)

  • 32P-labeled high-affinity sis-inducible element (hSIE) probe

  • Test compounds (N-acyl azetidine derivatives)

  • Poly(dI-dC)

  • Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)

  • Native polyacrylamide gel

Procedure:

  • Pre-incubate the nuclear extracts with the test compounds at various concentrations for 30 minutes at room temperature in the binding buffer.

  • Add the 32P-labeled hSIE probe and poly(dI-dC) to the mixture and incubate for another 20 minutes at room temperature.

  • Resolve the protein-DNA complexes on a native polyacrylamide gel.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the bands corresponding to the STAT3-DNA complexes using a phosphorimager and appropriate software.

  • Calculate the IC50 values for each compound.

Caption: A schematic of the Electrophoretic Mobility Shift Assay (EMSA) workflow for evaluating STAT3 inhibitors.

Conclusion

The azetidine ring is a powerful tool in the medicinal chemist's arsenal, offering a conformationally constrained scaffold that can lead to significant improvements in potency and selectivity. The case study of STAT3 inhibitors highlights the importance of systematic exploration of N-substituents to overcome challenges such as poor cell permeability. While not yet extensively documented in this specific context, the this compound moiety presents a compelling option for lead optimization, with the potential to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The experimental protocols and comparative workflows provided in this guide offer a framework for researchers to rationally incorporate and evaluate this and other novel N-acyl azetidine building blocks in their drug discovery programs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a specialized chemical from benchtop to disposal requires a protocol grounded in safety, regulatory compliance, and scientific rationale. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid, ensuring the safety of laboratory personnel and environmental stewardship. As drug development professionals, our responsibility extends beyond synthesis and analysis to the safe management of all chemical byproducts.

Hazard Identification and Essential Safety Considerations

Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is an irritant and requires careful handling to avoid exposure.

According to its Safety Data Sheet (SDS), the compound presents the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The trifluoroacetyl group imparts strong acidic properties, while the azetidine ring is a reactive heterocyclic moiety. The combination necessitates robust protective measures and a disposal pathway that accounts for its halogenated and acidic nature.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent skin, eye, and respiratory exposure. The following table summarizes the minimum required PPE based on established safety protocols for halogenated acids.[1][2][3]

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles. A full-face shield is recommended when handling larger quantities (>100 mL).Protects against splashes of the corrosive liquid that can cause serious eye damage.[1][2] Contact lenses should not be worn as they can concentrate irritants.[4]
Hand Protection Nitrile gloves are suitable for incidental contact. For extended handling or immersion, heavy-duty butyl rubber or Viton™ gloves are required.Provides a barrier against skin contact, which can cause irritation.[1][3] Always change gloves immediately upon contamination. Double-gloving is a recommended best practice.[5]
Body Protection A fully buttoned, long-sleeved laboratory coat. Full-length pants and closed-toe shoes are mandatory.[3][6]Prevents incidental contact with skin on the arms and body. Ensures no skin is exposed between the shoe and ankle.[6]
Respiratory All handling and disposal procedures must be conducted within a certified chemical fume hood.[2][3][6]The compound may cause respiratory irritation.[1] A fume hood provides adequate local exhaust ventilation to keep airborne concentrations low and protect the user from inhaling vapors.[1]

Waste Characterization: A Halogenated Organic Acid

Proper disposal begins with correct waste characterization. Due to the carbon-fluorine bonds in the trifluoroacetyl group, This compound and its waste products must be classified as Halogenated Organic Waste .[7]

This classification is critical for two primary reasons:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.[8] Wastes containing these compounds are often assigned specific waste codes (e.g., the "F002" code for certain spent halogenated solvents) and are subject to land disposal restrictions.[9][10]

  • Disposal Pathway: Halogenated wastes cannot be mixed with non-halogenated organic wastes.[7] They require a specific disposal route, typically high-temperature incineration at a licensed hazardous waste facility, to ensure the complete destruction of the molecule and the "scrubbing" of corrosive acid gases (like hydrogen fluoride) from the exhaust.[11]

Crucial Segregation Rule: Never mix halogenated organic waste with other waste streams, particularly bases or strong oxidizing/reducing agents, to prevent violent or explosive reactions.[5][6]

Step-by-Step Disposal Protocol

Follow this procedure meticulously to ensure safe and compliant disposal of the chemical and its contaminated materials.

Step 1: Select the Appropriate Waste Container
  • Primary Container: Use a clean, dry, and chemically compatible container made of glass or high-density polyethylene (HDPE).[2] Ensure the container has a secure, tight-fitting screw cap to prevent leaks and vapor release.

  • Container Integrity: Inspect the container for any cracks or defects before use.

  • Venting: Do not use a container that is sealed so tightly that pressure could build up, but ensure the cap is secure enough to prevent spills.

Step 2: Transfer the Waste
  • Location: Perform all waste transfers inside a certified chemical fume hood.[3]

  • Procedure: Carefully pour or transfer the waste into the designated halogenated organic waste container. Avoid splashing. If transferring a solid, use a dedicated spatula or powder funnel.

  • Headspace: Do not fill the container beyond 80% of its capacity to allow for vapor expansion and to prevent spills during transport.[2]

Step 3: Label the Container Correctly
  • Clarity is Safety: Proper labeling is a regulatory requirement and is essential for safe handling by all personnel, including waste technicians.[12]

  • Label Contents: The label must be securely affixed to the container and include the following information:

    • The words "HAZARDOUS WASTE" .[2]

    • The full, unabbreviated chemical name: "this compound" . Avoid using acronyms or chemical formulas.[2]

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

    • The specific hazard characteristics: "Corrosive (Acidic)", "Irritant" .

    • The date accumulation started.

Step 4: Temporary On-Site Storage
  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2][13] This area should be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the container. This prevents the spread of material in case of a leak.

  • Segregation: Ensure the container is stored away from incompatible materials, especially bases, oxidizers, and metals.[5][6] An acid-resistant cabinet is an appropriate storage location.[2]

Step 5: Arrange for Final Disposal
  • Contact EHS: Once the waste container is nearly full (at 80% capacity) or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[2]

  • Documentation: Follow your institution's specific procedures for requesting a pickup, which may involve an online system or paper forms.

  • Professional Disposal: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction in accordance with all federal, state, and local regulations.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of waste generated from this compound.

G Disposal Decision Workflow for this compound A Waste Generation (e.g., reaction byproduct, surplus chemical) B Characterize Waste: Is it a Halogenated Organic Compound? A->B C YES (Contains Trifluoroacetyl Group) B->C  Yes J NO (Consult SDS for other waste streams) B->J  No E Wear Full PPE (Goggles, Lab Coat, Nitrile Gloves) Work in Fume Hood C->E D Select Designated HALOGENATED ORGANIC Waste Container F Transfer Waste to Container (Do not exceed 80% capacity) D->F E->D G Securely Cap and Label Container - 'Hazardous Waste' - Full Chemical Name - Hazards (Corrosive, Irritant) F->G H Store in Satellite Accumulation Area (Secondary Containment, Segregated) G->H I Request Pickup from Environmental Health & Safety (EHS) H->I

Caption: A flowchart outlining the key decision points and procedural steps for safe chemical waste disposal.

Emergency Procedures: Spills and Exposure

In the event of an accidental release, prompt and correct action is critical.

In Case of a Spill:
  • Alert Personnel: Immediately alert others in the vicinity.[2]

  • Assess the Scope: For a small spill (<50 mL) inside a fume hood, you may proceed with cleanup if you are trained and equipped to do so. For large spills or any spill outside a fume hood, evacuate the area immediately.[2]

  • Containment (Small Spill): Absorb the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a chemical spill pillow.[1][2] Do not use combustible materials like paper towels.

  • Cleanup: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Seal, label, and dispose of the cleanup materials as halogenated organic waste.

  • Large Spills: For large spills, evacuate the lab, close the doors, and call your institution's emergency number or 911.[2]

In Case of Personal Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][6]

  • Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

References

A Comprehensive Guide to the Safe Handling of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals pushing the boundaries of science, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. The compound 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid (CAS No. 1001026-41-0) represents a unique building block, combining the strained four-membered azetidine ring with the strongly electron-withdrawing trifluoroacetyl group. This structure suggests significant potential in synthetic applications but also necessitates a thorough and proactive approach to safety.

This guide provides essential, immediate safety and logistical information for handling this compound. It is structured not as a rigid template, but as a dynamic, logic-driven protocol that prioritizes scientific integrity and user safety. Here, we move beyond mere instruction to explain the causality behind each recommendation, empowering you to work with confidence and control.

Hazard Assessment: Understanding the "Why"

  • Azetidine Moiety: Azetidine and its derivatives are known skin and eye irritants. The strained four-membered ring can be reactive, and related compounds are handled with care to avoid inhalation and direct contact.

  • Trifluoroacetyl Group: This group is derived from Trifluoroacetic Acid (TFA), a strong, corrosive acid.[6] TFA causes severe skin burns, which may be delayed in appearance, and is destructive to mucous membranes and the upper respiratory tract upon inhalation.[6][7] The presence of this functional group on our target molecule suggests a high potential for skin, eye, and respiratory irritation.[2]

  • Physical Form: As a powder with unknown vapor pressure and melting point, the primary exposure risks are inhalation of airborne particles and direct contact with skin and eyes.[2] Dust generation during handling is a critical control point.

Based on this analysis, this compound is classified as a hazardous substance with the following anticipated GHS classifications:

  • Skin Irritation (Category 2) [2]

  • Serious Eye Irritation (Category 2A) [2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System [2]

This assessment dictates the stringent engineering controls, personal protective equipment, and handling procedures detailed below.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a matter of simple compliance but a scientifically informed decision to mitigate the specific risks identified above. Standard laboratory attire (long pants, closed-toe shoes) is mandatory at all times.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Full-Face ShieldRationale: Protects against airborne powder and accidental splashes. A face shield should be worn over safety glasses when handling larger quantities (>1g) or when there is a significant risk of splashing during dissolution.[6]
Skin Protection Chemical-Resistant Gloves (Double-Gloving Recommended)Inner Glove: Standard nitrile examination glove (minimum 5-mil thickness). Outer Glove: Heavier-duty butyl rubber or Viton for extended handling or high-volume work. Rationale: The trifluoroacetyl group poses a risk of skin corrosion. While nitrile gloves offer short-term splash protection against TFA, breakthrough can occur in under 15 minutes.[6][8] Double-gloving provides an additional layer of protection. For incidental contact, immediately remove and replace the outer glove. For any direct contact with the compound, remove both gloves and wash hands thoroughly.
Body Protection Flame-Resistant Laboratory CoatRationale: A fully buttoned lab coat protects against contamination of personal clothing. Ensure sleeves are of sufficient length to cover the wrists.
Respiratory Protection NIOSH-Approved Respirator (If engineering controls are insufficient)Rationale: All handling of the solid compound must be performed within a certified chemical fume hood. If this is not possible, a respiratory protection analysis is required to determine the appropriate respirator type.[6]

Operational Plan: From Receipt to Reaction

A methodical, step-by-step approach to handling minimizes the generation of airborne dust and prevents cross-contamination.

Designated Work Area

All work with this compound, particularly in its solid form, must be conducted within a designated area. This can be a specific chemical fume hood or a section of the lab clearly marked with signage indicating the presence of a hazardous substance.[9]

Weighing the Compound: The "Tare Method"

The goal of this procedure is to contain the powder at all times, preventing contamination of the balance and the laboratory environment.

Weighing_Procedure cluster_fume_hood Inside Chemical Fume Hood cluster_balance Balance Area start 1. Place sealed primary container of compound, spatula, and lidded tare vessel in hood. add_powder 3. Open primary container and add powder to the tare vessel. Close both containers. start->add_powder Prepare for transfer tare 2. Take the sealed, empty tare vessel to the balance. Tare the vessel. corrections 5. Make any weight adjustments inside the hood. weigh 4. Take the sealed tare vessel containing powder to the balance and record the weight. add_powder->weigh Transfer sealed vessel dissolve 6. Dissolve compound in the tare vessel. corrections->dissolve Finalize amount weigh->corrections

Caption: Workflow for weighing hazardous powders.

Step-by-Step Protocol:

  • Preparation: Before you begin, ensure your designated chemical fume hood is functioning correctly. Place a disposable, absorbent bench liner on the work surface.

  • Tare the Vessel: Take a clean, dry, and sealable container (e.g., a vial with a screw cap) to the analytical balance and press the "tare" button to zero its weight.[10][11]

  • Transfer in Hood: Return the tared, sealed vessel to the fume hood. Open the primary container of this compound and, using a clean spatula, carefully transfer the approximate amount of powder into your tared vessel.[11][12]

  • Seal and Weigh: Securely close the lid on your vessel. Take the sealed vessel back to the balance to record the weight.[10][11]

  • Adjust and Finalize: If you need to add or remove powder, return the sealed vessel to the fume hood to make the adjustment, then reseal and re-weigh. Repeat until the desired mass is obtained.[11]

  • Dissolution: Once the correct weight is achieved, perform the dissolution of the compound directly in the weighing vessel inside the fume hood. This prevents the need to transfer the powder again.[12]

Storage

Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be stored away from incompatible materials such as strong oxidizing agents, bases, and metals.[6][13]

Emergency Procedures: Plan for the Unexpected

Spills
  • Minor Spill (<1g) inside a Fume Hood:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[7][14]

    • Carefully scoop the material into a sealable container.

    • Wipe the area with a cloth dampened with a mild solvent (e.g., isopropanol), followed by a rinse with a dilute aqueous sodium bicarbonate solution, and finally with water.[14]

    • Place all cleanup materials into a hazardous waste bag for disposal.[6]

  • Major Spill or any Spill Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the contaminated area.

    • Allow only trained emergency responders to conduct the cleanup.

Personnel Exposure
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[6][14]
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention, especially if irritation persists.[6][15]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Disposal Plan: Responsible Stewardship

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[9][15]

Waste Collection
  • Container: Use a designated, chemically compatible waste container (e.g., a high-density polyethylene (HDPE) carboy) for halogenated organic waste.[16]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" before the first drop of waste is added.[15][16][17] The label must include:

    • The full chemical name: "this compound" (no abbreviations).[15]

    • An accurate list of all constituents and their approximate percentages.[16]

    • The appropriate hazard identification (e.g., "Irritant," "Corrosive").

  • Segregation: Keep halogenated waste streams separate from non-halogenated streams to reduce disposal costs and complexity.[16][18] Do not mix with strong acids, bases, or oxidizers in the waste container.[16]

Disposal of Empty Containers

The primary container of the compound must also be treated as hazardous waste. Once empty, triple-rinse the container with a suitable solvent (e.g., isopropanol). The rinsate must be collected and added to the halogenated organic waste stream. Deface the original label and dispose of the container as instructed by your institution's EHS department.

Requesting Pickup

When the waste container is approximately 75% full, submit a chemical waste pickup request to your institution's EHS department.[16] Ensure the container is tightly sealed and stored in a designated satellite accumulation area until collection.

By adhering to these scientifically grounded procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.